molecular formula C2H3N B087319 2H-Azirine CAS No. 157-16-4

2H-Azirine

Cat. No.: B087319
CAS No.: 157-16-4
M. Wt: 41.05 g/mol
InChI Key: NTJMGOWFGQXUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Azirine (CAS 157-16-4) is a highly reactive, unsaturated three-membered heterocyclic compound containing a nitrogen atom, with a molecular formula of C₂H₃N and a molecular weight of 41.05 g/mol . This strained ring system is a potent and versatile building block in organic synthesis, serving as a key precursor for constructing complex nitrogen-containing molecules . Its significant ring strain and the presence of a carbon-nitrogen double bond impart unique electrophilic properties, enabling a wide range of transformations including ring-opening reactions, annulations, cycloadditions, and C-H functionalization . In practical research applications, this compound is an invaluable intermediate for accessing skeletal diversity. It acts as a privileged scaffold for synthesizing various heterocycles such as pyrroles, imidazoles, pyrazines, and oxazoles . Modern methodologies, including transition metal catalysis (e.g., Rh, Cu, Pd) and visible-light-induced photoredox catalysis, have significantly expanded its utility, allowing for efficient and selective reactions under milder conditions . Furthermore, its photolysis is a well-established method for generating nitrile ylides, which are crucial dipolar intermediates in cycloaddition reactions for forming larger heterocyclic systems like pyrrolines . Researchers value this compound for developing novel synthetic strategies and creating molecular architectures with potential biological activity. It is described as a "fowl-smelling liquid" and is thermally unstable, often requiring storage at low temperatures . Handling should be conducted in a well-ventilated place with suitable personal protective equipment, and the chemical should be stored in a tightly closed container in a dry, cool, and well-ventilated place . Please note: This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or veterinary use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157-16-4

Molecular Formula

C2H3N

Molecular Weight

41.05 g/mol

IUPAC Name

2H-azirine

InChI

InChI=1S/C2H3N/c1-2-3-1/h1H,2H2

InChI Key

NTJMGOWFGQXUDY-UHFFFAOYSA-N

SMILES

C1C=N1

Canonical SMILES

C1C=N1

Other CAS No.

157-16-4

Origin of Product

United States

Foundational & Exploratory

The Unstable Elegance of the Strained Ring: A Technical Guide to 2H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-Azirines, the smallest unsaturated nitrogen-containing heterocycles, are a class of highly strained and reactive molecules that have garnered significant attention in organic synthesis. Their unique three-membered ring structure, containing a carbon-nitrogen double bond, serves as a versatile synthetic intermediate, unlocking pathways to a diverse array of complex nitrogen-containing compounds. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, and reactivity of 2H-azirines, with a particular focus on their application in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers in the field.

Core Properties and Characteristics

The defining feature of 2H-azirines is their significant ring strain, which dictates their high reactivity.[1] This inherent instability is the key to their synthetic utility, as they readily undergo ring-opening reactions to form valuable reactive intermediates.[1]

Structure and Stability

2H-Azirines possess a non-planar, strained three-membered ring. The tautomeric 1H-azirines, which feature a carbon-carbon double bond, are generally unstable and readily rearrange to the more stable 2H-isomer.[2] X-ray crystallographic analysis of substituted 2H-azirines has revealed an unusually long C–N single bond, which is believed to contribute to the preference for C–N bond cleavage in thermal reactions.[3][4] Despite their inherent reactivity, many substituted 2H-azirines are stable enough to be isolated and characterized under standard laboratory conditions.[5] The stability of 2,3-diphenyl-2H-azirine has been studied under high pressure, revealing that its crystal structure is remarkably stable up to 10 GPa.[5][6]

Spectroscopic Characterization

The structural elucidation of 2H-azirines relies on standard spectroscopic techniques. The following tables summarize key spectroscopic data for representative 2H-azirine derivatives.

Table 1: NMR Spectroscopic Data for Selected 2H-Azirines

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Reference(s)
2-Methyl-3-phenyl-2H-azirine1.56 (s, 3H, CH3), 4.20 (d, 1H), 4.40 (d, 1H), 7.16-7.44 (m, 5H, Ar-H), 7.91-7.94 (m, 2H, Ar-H)12.7, 33.1, 45.8, 118.4, 125.0, 128.5, 128.8, 129.1, 129.4, 130.0, 138.6, 157.3, 160.6, 169.0[6]
Methyl 3-phenyl-2H-azirine-2-carboxylateNot explicitly provided, but expected to show signals for phenyl protons, a methyl ester singlet, and characteristic azirine ring proton and carbon shifts.The sp3 carbon (C-2) of the azirine ring typically appears in the range of 13–63 ppm, while the sp2 carbon (C-3) ranges from 155 to 167 ppm.[7][8]
2-Bromo-3-phenyl-2H-azirine-C-2: ~13-63 ppm, C-3: ~155-167 ppm[8]

Table 2: IR Spectroscopic Data for this compound

Vibrational ModeFrequency (cm-1)Reference(s)
C=N stretch~1740 - 1780[9][10]
Ring vibrationsMultiple bands in the fingerprint region[1][9][10]

Table 3: Mass Spectrometry Fragmentation of Methyl 3-phenyl-2H-azirine-2-carboxylate (Predicted)

Ionization ModeKey Fragments (m/z)InterpretationReference(s)
Electron Ionization (EI)[M]+, [M-COOCH3]+, [C6H5CN]+, [C6H5]+Molecular ion, loss of the ester group, formation of benzonitrile, phenyl cation.[11]
Electrospray Ionization (ESI)[M+H]+, [M+Na]+Protonated or sodiated molecular ion, confirming the molecular weight.[11]

Table 4: Structural Data for a Substituted this compound

ParameterValueReference(s)
C-N single bond lengthUnusually long[3][4]
C=N double bond length-
C-C bond length-
Bond anglesLopsided triangular structure[3][4]

Synthesis of 2H-Azirines

Several synthetic methodologies have been developed for the preparation of 2H-azirines, each with its own advantages and substrate scope.[12]

Neber Rearrangement

The Neber reaction is a classic and reliable method for synthesizing 2H-azirines from ketoximes.[12] The reaction typically involves the treatment of a ketoxime tosylate with a base.

  • A solution of the starting ketoxime tosylate (200 mg) in dry toluene (10 mL) is prepared.

  • This solution is added gradually to a vigorously stirred solution of a chiral catalyst, such as quinidine (0.1-0.25 equivalents), and a large excess of solid potassium carbonate (10 equivalents) in dry toluene (90 mL) at room temperature.

  • The reaction mixture is stirred for 24 hours.

  • The mixture is then filtered, and the filtrate is washed with dilute aqueous HCl (0.05 M).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound ester.

Thermolysis or Photolysis of Vinyl Azides

The decomposition of vinyl azides, either thermally or photochemically, is a widely used and effective method for accessing a broad range of substituted 2H-azirines.[12] This reaction proceeds through the extrusion of nitrogen gas to form a transient vinyl nitrene, which then cyclizes.[12] Flow chemistry is particularly well-suited for this transformation, as it allows for precise temperature control and minimizes the hazards associated with the accumulation of explosive azide precursors.[13]

  • A solution of the vinyl azide is prepared in a suitable solvent (e.g., acetonitrile).

  • The solution is loaded into a syringe pump and injected into a heated flow reactor (e.g., a microfluidic reactor) at a controlled flow rate.

  • The reaction is conducted at an elevated temperature (e.g., 130 °C) to induce thermal cyclization.

  • A back-pressure regulator is used to maintain a constant pressure within the system.

  • The effluent from the reactor, containing the this compound product, is collected. For less reactive vinyl azides, the collected solution can be reintroduced into the flow system to achieve complete conversion.

Oxidation of Enamines

The oxidative cyclization of enamines offers a metal-free and often milder alternative for the synthesis of 2H-azirines.[12] Reagents such as phenyliodine(III) diacetate (PIDA) are commonly employed for this transformation.

  • Dissolve the substituted enamine (1.0 eq) in anhydrous dichloromethane.

  • Add phenyliodine(III) diacetate (PIDA) (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-aryl-2H-azirine-3-carbonitrile.

Reactivity and Synthetic Applications

The high ring strain of 2H-azirines is the driving force for their diverse reactivity, which is primarily characterized by ring-opening reactions. These reactions can be initiated thermally, photochemically, or through reactions with various nucleophiles and electrophiles.

Photochemical Ring Opening to Nitrile Ylides

Upon irradiation with UV light, 2H-azirines undergo cleavage of the C2-C3 bond to generate highly reactive nitrile ylide intermediates. These 1,3-dipoles are exceptionally valuable in synthesis, readily participating in [3+2] cycloaddition reactions with a wide range of dipolarophiles to construct five-membered heterocyclic rings.[14][15] This photochemical transformation is a cornerstone of this compound chemistry and a powerful tool in the synthesis of complex molecules for drug discovery.

  • Prepare a solution of the 3-aryl-2H-azirine and the alkene (dipolarophile) in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 0.01 to 0.05 M.

  • Set up a photochemical flow reactor equipped with a UV lamp (e.g., 254 nm or 300 nm) and FEP tubing.

  • Pump the reaction mixture through the FEP tubing at a defined flow rate to control the residence time (typically 10-30 minutes).

  • Irradiate the tubing with the UV lamp.

  • Collect the product solution at the outlet of the reactor.

  • Remove the solvent under reduced pressure and purify the product if necessary.

Thermal Ring Opening to Vinyl Nitrenes

Thermolysis of 2H-azirines typically leads to the cleavage of the C2-N bond, affording vinyl nitrene intermediates.[1][12] These species can undergo various subsequent transformations, including insertion into C-H bonds to form indoles or rearrangements to ketenimines.[1][12]

Reactions with Nucleophiles

Due to the electrophilic nature of the C=N bond within the strained ring, 2H-azirines are susceptible to attack by a variety of nucleophiles, including O-, S-, N-, and C-nucleophiles.[7] These reactions typically lead to the formation of functionalized aziridines, which may be stable or undergo further ring-opening reactions.[7]

Applications in Drug Development

The synthetic versatility of 2H-azirines makes them attractive building blocks in medicinal chemistry and drug development. They serve as precursors to a wide range of nitrogen-containing heterocycles, which are common scaffolds in pharmaceutically active compounds.[16] Furthermore, this compound-based reagents have been developed for the chemoselective modification of carboxyl residues in proteins, opening new avenues for bioconjugation and proteomics.[17][18] The cytotoxic activities of some synthetic this compound derivatives have also been reported, suggesting their potential as anticancer agents.[15][18]

Workflow and Pathway Visualizations

To illustrate the central role of 2H-azirines in synthetic chemistry, the following diagrams, generated using the DOT language, depict key experimental workflows.

G cluster_synthesis This compound Synthesis cluster_reaction Photochemical Application cluster_application Drug Development Relevance Ketoxime Ketoxime Azirine This compound Ketoxime->Azirine Neber Rearrangement VinylAzide Vinyl Azide VinylAzide->Azirine Thermolysis/ Photolysis Enamine Enamine Enamine->Azirine Oxidation NitrileYlide Nitrile Ylide (1,3-Dipole) Cycloadduct Five-Membered Heterocycle NitrileYlide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloadduct Azirine_ref This compound Azirine_ref->NitrileYlide UV Light (hν) Ring Opening DrugScaffolds Complex N-Heterocyclic Drug Scaffolds Cycloadduct_ref Five-Membered Heterocycle Cycloadduct_ref->DrugScaffolds Further Functionalization

Caption: Synthetic routes to 2H-azirines and their photochemical conversion to complex heterocyclic structures relevant to drug development.

Conclusion

2H-Azirines, despite their inherent instability, have proven to be remarkably valuable and versatile intermediates in modern organic synthesis. Their unique reactivity, driven by ring strain, provides access to a rich chemistry that is particularly well-suited for the construction of complex nitrogen-containing molecules. The continued development of novel synthetic methods and a deeper understanding of their reaction mechanisms will undoubtedly expand the utility of 2H-azirines in the synthesis of next-generation pharmaceuticals and other advanced materials. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of these fascinating strained heterocycles.

References

The Discovery and Enduring Significance of 2H-Azirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

As the smallest unsaturated nitrogen-containing heterocycles, 2H-azirines are a class of highly strained and reactive molecules that have captivated chemists for decades. Their unique three-membered ring structure, containing a carbon-nitrogen double bond, serves as a versatile synthetic intermediate, providing access to a diverse array of more complex nitrogenous compounds. This technical guide provides an in-depth exploration of the discovery and historical context of 2H-azirine chemistry, detailing the foundational synthetic methodologies, key reactivity pathways, and the structural and spectroscopic data that have enabled its study. Detailed experimental protocols for seminal synthetic preparations are provided, alongside visualizations of key reaction mechanisms to facilitate a deeper understanding of this fascinating heterocycle.

Historical Perspective: The Emergence of a Strained Ring System

The journey of this compound from a theoretical curiosity to a valuable synthetic building block has been one of significant evolution. Early investigations were centered on understanding the fundamental reactivity of this highly strained ring system.[1] A pivotal moment in the history of this compound chemistry was the development of reliable and reproducible synthetic methods, which truly opened the door for a more profound exploration of its chemical properties.[1] Over the decades, research has progressed from these fundamental studies to the application of 2H-azirines as key intermediates in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.[1] The first naturally occurring antibiotic containing an azirine ring, Azirinomycin, was isolated in 1971 from the soil bacterium Streptomyces aureus, further fueling interest in this unique heterocyclic system.[2]

Foundational Synthetic Methodologies

The synthesis of the this compound ring has been achieved through several key methods, each with its own set of advantages and substrate scopes. The most historically significant and widely employed methods include the Neber reaction, the thermolysis and photolysis of vinyl azides, and the oxidation of enamines.[1]

The Neber Reaction

The Neber reaction is a classic and enduring method for the synthesis of 2H-azirines from ketoximes. This reaction is believed to proceed through a this compound intermediate.[3]

This protocol is adapted from a reported asymmetric Neber reaction.

Materials:

  • β-Ketoxime sulfonate (0.2 mmol)

  • Bifunctional thiourea catalyst (e.g., quinidine-derived) (5 mol%)

  • Base (e.g., potassium carbonate) (0.3 mmol)

  • Anhydrous toluene (2 mL)

Procedure:

  • To a solution of the β-ketoxime sulfonate and the bifunctional thiourea catalyst in anhydrous toluene, add the base.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound carboxylic ester.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[1]

Neber_Reaction Ketoxime Ketoxime KetoximeSulfonate Ketoxime Sulfonate Ketoxime->KetoximeSulfonate Sulfonylation SulfonylChloride RSO₂Cl SulfonylChloride->KetoximeSulfonate Base1 Base Anion Anion Intermediate Base1->Anion KetoximeSulfonate->Anion Deprotonation Base2 Base Azirine This compound Anion->Azirine Cyclization & Loss of RSO₂⁻ AminoKetone α-Amino Ketone Azirine->AminoKetone Ring Opening Hydrolysis H₂O Hydrolysis->AminoKetone

Thermolysis and Photolysis of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is a common and effective route to 2H-azirines.[1][4] This reaction proceeds through the extrusion of dinitrogen to form a transient vinyl nitrene intermediate, which rapidly cyclizes to the corresponding this compound.[1] This method is particularly useful for preparing a wide range of substituted 2H-azirines.[1]

This protocol is a general procedure based on reported thermolysis reactions.

Materials:

  • Aryl vinyl azide (1.0 eq)

  • Anhydrous toluene

Procedure:

  • Safety Note: This procedure must be performed in a chemical fume hood behind a blast shield. All appropriate personal protective equipment must be worn.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl vinyl azide.

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Place the flask in a pre-heated oil bath at a temperature typically ranging from 85-110°C. The optimal temperature is substrate-dependent and should be determined through small-scale optimization.

  • Monitor the reaction by observing the evolution of nitrogen gas and by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.[5]

Vinyl_Azide_Decomposition VinylAzide Vinyl Azide VinylNitrene Vinyl Nitrene Intermediate VinylAzide->VinylNitrene HeatOrLight Δ or hν HeatOrLight->VinylNitrene Nitrogen N₂ VinylNitrene->Nitrogen - N₂ Azirine This compound VinylNitrene->Azirine Cyclization

Structural Properties and Reactivity

The high ring strain of 2H-azirines is a defining feature that dictates their reactivity, which is characterized by a propensity for ring-opening reactions.[1]

Quantitative Structural and Energetic Data

The unique geometry and high strain energy of the this compound ring have been the subject of both experimental and computational studies.

PropertyValueMethod/Reference
Ring Strain Energy 44-47 kcal/mol[6]
44.28 kcal/molB3LYP/def2-TZVPP[7]
Bond Lengths (Å)
C=N~1.27-1.29 ÅX-ray crystallography
C-NUnusually long, e.g., >1.5 ÅX-ray crystallography[8]
C-C~1.48-1.50 ÅX-ray crystallography
Spectroscopic Data
IR (cm⁻¹)
C=N stretch~1754 cm⁻¹[9]
¹H NMR (ppm)
Ring ProtonsHighly shielded, variable[9][10][11][12][13]
¹³C NMR (ppm)
C=N Carbon~160-170 ppm[10][11][12][13]
Saturated Carbon~20-40 ppm[10][11][12][13]
Key Reactions of the this compound Ring

The reactivity of 2H-azirines can be broadly categorized into thermal and photochemical ring-opening reactions, leading to highly reactive intermediates.

Thermolysis of 2H-azirines typically results in the cleavage of the weaker C-N single bond to afford vinyl nitrene intermediates. These species can undergo a variety of subsequent reactions, including insertion into C-H bonds to form indoles or other annulated heterocycles, or rearrangement to ketenimines.[1]

Upon ultraviolet irradiation, 2H-azirines undergo cleavage of the C-C bond to form nitrile ylides.[1] These 1,3-dipoles are highly valuable intermediates that can participate in a variety of [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as electron-deficient alkenes and aldehydes, to generate five-membered heterocyclic rings.[1]

Azirine_Reactivity cluster_thermal Thermal Pathway cluster_photochemical Photochemical Pathway Azirine_T This compound Heat Δ VinylNitrene Vinyl Nitrene Indole Indole Formation Ketenimine Ketenimine Rearrangement Azirine_P This compound Light NitrileYlide Nitrile Ylide Dipolarophile Dipolarophile Cycloadduct [3+2] Cycloadduct (e.g., Pyrroline) Azirine This compound Azirine->Azirine_T Azirine->Azirine_P

Conclusion

The discovery and subsequent exploration of this compound chemistry represent a significant chapter in the field of heterocyclic chemistry. From its early identification as a transient intermediate to its current status as a versatile building block in organic synthesis, the journey of this compound underscores the importance of understanding and harnessing strained ring systems. The foundational synthetic methods, such as the Neber reaction and vinyl azide thermolysis, have provided chemists with the tools to access these reactive molecules, while detailed spectroscopic and computational studies have offered profound insights into their structure and reactivity. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context and fundamental principles of this compound chemistry is crucial for the continued development of novel synthetic methodologies and the design of new therapeutic agents.

References

A Technical Guide to the Nomenclature and Synthesis of 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2H-azirines. It is designed to serve as a detailed resource for researchers, chemists, and professionals in drug development who work with these highly reactive and synthetically valuable heterocycles. The document covers the systematic naming conventions based on the Hantzsch-Widman system, provides tabulated physicochemical and spectroscopic data for key compounds, and includes detailed experimental protocols for their synthesis.

Introduction to 2H-Azirines

2H-Azirines are the smallest nitrogen-containing unsaturated heterocycles, featuring a three-membered ring with a carbon-nitrogen double bond.[1] This structure imparts significant ring strain, making them highly reactive and versatile intermediates in organic synthesis.[1][2] They are considered strained imines and, unlike their unstable 1H-azirine tautomers, are isolable.[3] The 2H-azirine ring system is found in natural products, including the antibiotic azirinomycin.[4][5] A thorough understanding of their nomenclature is fundamental for unambiguous communication and documentation in research and development.

IUPAC Nomenclature of the this compound Core

The systematic naming of heterocyclic compounds like this compound is governed by the Hantzsch-Widman nomenclature system, which is the standard method adopted by IUPAC.[6][7] This system defines the name based on the type and position of the heteroatom, the ring size, and the degree of saturation.

2.1. The Hantzsch-Widman System for Azirine

The name "azirine" is derived as follows:

  • Heteroatom Prefix : The presence of a nitrogen atom is indicated by the prefix "aza -".[6][8]

  • Ring Size Stem : A three-membered ring is denoted by the stem "-ir- ".[6]

  • Saturation Suffix : An unsaturated three-membered ring containing nitrogen is indicated by the suffix "-ine ".[6]

Combining these elements gives "az-ir-ine". The "a" from "aza" is elided when followed by a vowel.[6]

2.2. Ring Numbering and Isomers

The azirine ring has two possible isomers depending on the position of the double bond. The numbering of the ring atoms always starts at the heteroatom (nitrogen), which is assigned position 1.

  • This compound : This isomer features a double bond between N1 and C3. The "2H" prefix indicates that position 2 is a saturated carbon atom bearing a hydrogen, which is necessary to specify the location of the saturating hydrogen atom.[9] This is the stable and isolable form of azirine.[3]

  • 1H-Azirine : This isomer has a carbon-carbon double bond (between C2 and C3). It is unstable and readily tautomerizes to the this compound form.[3]

For all subsequent sections, this guide will focus on the stable This compound isomer.

cluster_HantzschWidman Hantzsch-Widman Nomenclature Logic for Azirine Heteroatom Heteroatom Nitrogen Prefix Prefix Heteroatom->Prefix Prefix: 'aza-' RingSize Ring Size Three-membered Stem Stem RingSize->Stem Stem: '-ir-' Saturation Unsaturation Double Bond Suffix Suffix Saturation->Suffix Suffix: '-ine' Name Systematic Name Azirine Prefix->Name Stem->Name Suffix->Name

Caption: Derivation of the name "Azirine" using the Hantzsch-Widman system.

Nomenclature of Substituted 2H-Azirines

Naming substituted 2H-azirines follows standard IUPAC principles in conjunction with the Hantzsch-Widman base name. The process involves identifying the parent ring, naming the substituents, and assigning locants (numbers) to indicate their positions.

Rules for Naming Substituted 2H-Azirines:

  • Identify the Parent Ring : The parent is "this compound".

  • Identify Substituents : Name all substituent groups (e.g., methyl, phenyl, carboxylate).

  • Number the Ring : The nitrogen atom is always position 1. Numbering proceeds to C2 and then C3.

  • Assign Locants : Assign the lowest possible locants to the substituents.

  • Assemble the Name : List substituents alphabetically, preceded by their locants. The name of the parent ring appears last.

Examples:

  • 2-Methyl-3-phenyl-2H-azirine : A methyl group is at position 2 and a phenyl group is at position 3.[10]

  • Methyl 3-phenyl-2H-azirine-2-carboxylate : A phenyl group is at position 3, and a methyl carboxylate group is at position 2.[11]

  • 2,2-Dimethyl-3-phenyl-2H-azirine : Two methyl groups are at position 2, and a phenyl group is at position 3.[12]

Start Start with Substituted This compound Structure Step1 1. Identify Parent Ring: This compound Start->Step1 Step2 2. Identify all Substituents (e.g., Phenyl, Methyl) Step1->Step2 Step3 3. Number the Ring: N=1, C=2, C=3 Step2->Step3 Step4 4. Assign Locants to Substituents Step3->Step4 Step5 5. Alphabetize Substituents Step4->Step5 Step6 6. Assemble Full Name: [Locant]-[Substituent]...[Parent] Step5->Step6 End Final IUPAC Name Step6->End

Caption: Logical workflow for naming substituted this compound derivatives.

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for this compound and its derivatives are crucial for characterization and experimental design.

Table 1: Physicochemical Properties of Selected 2H-Azirines

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference(s)
This compoundC₂H₃N41.05157-16-4[3][13][14]
2-Phenyl-2H-azirineC₈H₇N117.1531282-27-2[15]
2-Methyl-3-phenyl-2H-azirineC₉H₉N131.1716205-14-4[10]
2,2-Dimethyl-3-phenyl-2H-azirineC₁₀H₁₁N145.2014491-02-2[12]
Methyl 3-phenyl-2H-azirine-2-carboxylateC₁₀H₉NO₂175.1818709-45-0[11]

Table 2: Typical ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for characterizing 2H-azirines. The chemical shifts are indicative of the strained ring system.

Ring PositionHybridizationTypical ¹³C Chemical Shift (ppm)NotesReference(s)
C2sp³13 - 63The chemical shift is highly dependent on the substituents at this position.[4]
C3sp²~182This iminic carbon is significantly deshielded.[4]

Experimental Protocols for Synthesis

The synthesis of 2H-azirines can be hazardous due to the use of energetic precursors like vinyl azides. Flow chemistry offers a safer and more controlled alternative to traditional batch methods.[16]

5.1. Protocol 1: Thermal Cyclization of Vinyl Azides in Continuous Flow

This method involves the controlled thermal decomposition of a vinyl azide precursor, which cyclizes to form the this compound with the extrusion of nitrogen gas.[16]

Methodology:

  • Solution Preparation : Prepare a solution of the desired vinyl azide precursor in a suitable high-boiling-point solvent (e.g., toluene or xylenes) at a typical concentration of 0.1-0.5 M.

  • System Setup : Assemble a continuous flow reactor system consisting of a syringe pump, a heated reactor coil (e.g., PFA or stainless steel tubing) immersed in a heated oil bath or block, and a back-pressure regulator (BPR).

  • Reaction Execution :

    • Set the reactor temperature to the required level for thermolysis (e.g., 130-180 °C).

    • Set the BPR to maintain a safe operating pressure (e.g., 5-10 bar) to prevent solvent boiling and ensure smooth flow.

    • Pump the vinyl azide solution through the heated reactor at a controlled flow rate (e.g., 0.1-1.0 mL/min) to achieve the desired residence time for complete conversion.

  • Product Collection : The effluent from the reactor, containing the this compound product and solvent, is cooled and collected in a flask.

  • Purification : The solvent can be removed under reduced pressure. The resulting crude this compound can be purified by methods such as flash column chromatography or distillation if necessary.

cluster_workflow Experimental Workflow: Flow Synthesis of this compound cluster_input Input cluster_process Process cluster_output Output V_Azide Vinyl Azide Solution Pump Syringe Pump V_Azide->Pump Load Reactor Heated Flow Reactor (e.g., 130°C) Pump->Reactor Inject at controlled rate BPR Back-Pressure Regulator Reactor->BPR Reaction Mixture Product Product Collection: This compound Solution BPR->Product Collect Effluent

Caption: Workflow for the continuous flow synthesis of 2H-azirines.

5.2. Protocol 2: The Neber Rearrangement

The Neber rearrangement is a classic organic reaction that converts a ketoxime into an amino ketone via a this compound intermediate. By isolating this intermediate, the reaction serves as a viable synthetic route.[1][3]

Methodology:

  • Oxime Activation : Convert the starting ketoxime to a better leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine.

  • Cyclization : Treat the activated oxime (e.g., O-tosyl ketoxime) with a strong base such as potassium ethoxide or potassium tert-butoxide in an anhydrous solvent like ethanol or THF.

  • Mechanism : The base deprotonates the α-carbon, initiating an intramolecular nucleophilic substitution that displaces the tosylate group and forms the this compound ring.

  • Workup and Isolation : The reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : After drying and concentrating the organic extracts, the this compound product is purified, usually by column chromatography on silica gel or distillation under reduced pressure.

References

2H-Azirine isomers and tautomerism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2H-Azirine Isomers and Tautomerism for Researchers and Drug Development Professionals

Executive Summary

2H-Azirines are the most prevalent and stable isomers of the azirine family, the smallest unsaturated nitrogen-containing heterocycles. Characterized by a highly strained three-membered ring with an endocyclic carbon-nitrogen double bond, they serve as pivotal, high-energy intermediates in organic synthesis.[1] Their chemistry is dominated by a propensity for ring-opening reactions, primarily through a crucial tautomeric relationship with vinyl nitrenes, which can be initiated thermally or photochemically.[1][2] This unique reactivity allows for the generation of complex nitrogen-containing molecules from simple precursors. This guide provides a comprehensive overview of the isomers of azirine, the fundamental this compound/vinyl nitrene tautomerism, key synthetic methodologies, and detailed experimental protocols relevant to research and pharmaceutical development.

Isomerism in the Azirine System

The azirine (C₂H₃N) framework exists primarily in two isomeric forms: 1H-azirine and this compound. Their stability and electronic properties differ dramatically due to fundamental principles of aromaticity.[3]

  • This compound: This isomer features one sp³-hybridized carbon atom, breaking the cyclic conjugation. Consequently, it is a non-aromatic system.[4] This lack of anti-aromatic destabilization makes this compound the more stable and isolable of the two isomers, though it remains highly reactive due to significant ring strain.[1][5]

  • 1H-Azirine: In this isomer, all ring atoms are sp²-hybridized, creating a planar, cyclic system with 4π electrons (two from the C=C bond and two from the nitrogen lone pair). This configuration renders 1H-azirine anti-aromatic, making it exceptionally unstable and reactive.[4][6] It has not been isolated and is generally considered a transient intermediate that rapidly tautomerizes to the more stable 2H-form.[7]

Computational studies consistently confirm the significant energetic penalty associated with the anti-aromaticity of 1H-azirine.

Diagram: Isomeric Relationship

Isomers cluster_1H 1H-Azirine (Unstable) cluster_2H This compound (More Stable) H_Azirine 1H-Azirine (Antiaromatic, 4π electrons) HH_Azirine This compound (Non-aromatic) H_Azirine->HH_Azirine Rapid Tautomerization

Core Tautomerism: this compound and Vinyl Nitrene

The most significant aspect of this compound chemistry is its ring-chain tautomerism with vinyl nitrene. This equilibrium is the gateway to its synthetic utility and is typically initiated by thermal or photochemical energy.[2][8][9]

  • Ring Opening: Upon heating or irradiation with UV light, the weak C-C single bond in the strained this compound ring cleaves homolytically.

  • Intermediate Formation: This ring-opening process generates a highly reactive vinyl nitrene intermediate.[10] This species exists as a diradical and is central to the subsequent chemical transformations.

  • Reaction Pathways: The vinyl nitrene can then undergo several transformations, including:

    • Ring Closure: Reforming the this compound ring. This reversible process is evidenced by racemization studies of chiral azirines.[10]

    • Rearrangement: Intramolecular C-H insertion or cyclization to form stable products like indoles or pyrroles.[2][10]

    • Trapping: Reaction with other molecules present in the medium.

A distinct photochemical pathway involves the cleavage of the C-N bond to form a nitrile ylide, a valuable 1,3-dipole for cycloaddition reactions.[1][11]

Diagram: Key Reaction Pathways

Tautomerism Azirine Azirine Nitrene Nitrene Azirine->Nitrene Δ or hν (C-C Cleavage) Ylide Ylide Azirine->Ylide (C-N Cleavage) Nitrene->Azirine Ring Closure Products Products Nitrene->Products Intramolecular Cyclization Cycloadducts Cycloadducts Ylide->Cycloadducts + Dipolarophile

Quantitative Data

Quantitative data, derived from both experimental spectroscopy and high-level quantum chemical calculations, are essential for understanding the properties and relative stabilities of these species.

Table 1: Calculated Relative Energies of C₂H₃N Isomers

The following table summarizes relative energies from computational studies, demonstrating the high instability of the 1H- and carbene isomers compared to this compound.

Isomer/TautomerMethodRelative Energy (kcal/mol)Reference
This compound CCSD(T)/cc-pV5Z0.0 (Reference)[12]
1H-2,this compound (Carbene) CCSD(T)/cc-pV5Z+29.8[12]
1H-Azirine CCSD(T)/cc-pV5Z+33.5[12]
Vinyl Nitrene (Open-shell singlet) Multi-configurationalHigher than this compound[13]
Table 2: Representative Spectroscopic Data for this compound

Matrix isolation IR spectroscopy has been crucial for characterizing the fundamental this compound structure. The data below corresponds to the parent this compound (cyc-CH₂NCH) isolated in an argon matrix.

Vibrational ModeFrequency (cm⁻¹)Reference
C=N Stretch~1770 - 1780[14][15]
CH₂ Wag~1350 - 1360[14][15]
CH₂ Scissor~1450 - 1460[14][15]
Ring Deformation~900 - 1000[14][15]

Note: Precise frequencies can vary based on substituents and the matrix environment.

Experimental Protocols

The synthesis and subsequent reaction of 2H-azirines require careful handling due to their strained nature and the often-hazardous precursors, like vinyl azides. Flow chemistry is an increasingly adopted technique that mitigates the risks associated with the accumulation of unstable intermediates and explosive precursors.[16]

Protocol: Synthesis of 2H-Azirines from Vinyl Azides via Flow Chemistry

This protocol describes a general method for the thermal conversion of a vinyl azide to a this compound using a continuous flow reactor, which enhances safety and control.

Objective: To safely synthesize a this compound intermediate for subsequent in-situ reactions.

Materials:

  • Vinyl azide precursor (e.g., (1-azidovinyl)benzene)

  • Anhydrous, high-boiling point solvent (e.g., Toluene, 2-MeTHF)

  • Flow reactor system with a heated reaction coil (e.g., PFA tubing)

  • Syringe pump

  • Back-pressure regulator

  • Collection flask under an inert atmosphere (N₂ or Ar)

Procedure:

  • Preparation: Prepare a dilute solution (0.05 - 0.2 M) of the vinyl azide precursor in the chosen anhydrous solvent. Degas the solution by bubbling with N₂ or Ar for 15-20 minutes.

  • System Setup: Assemble the flow reactor, setting the desired temperature for the heated coil (typically 85-110 °C, substrate-dependent). Set the back-pressure regulator (e.g., to 5-10 bar) to prevent solvent boiling.

  • Execution: Draw the vinyl azide solution into a gas-tight syringe and mount it on the syringe pump.

  • Pump the solution through the heated reactor coil at a flow rate calculated to provide a sufficient residence time for the cyclization and N₂ extrusion (typically 10-30 minutes).

  • The reaction stream, now containing the this compound, passes through the back-pressure regulator and is collected in the flask under an inert atmosphere.

  • Analysis: The conversion can be monitored by taking aliquots from the output stream and analyzing via ¹H NMR or IR spectroscopy to observe the disappearance of the azide signal (~2100 cm⁻¹) and the appearance of the this compound signals. For less reactive azides, the collected solution can be reintroduced into the flow system to achieve full conversion.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_react Flow Reaction cluster_use Downstream Use prep {Prepare Solution|Dissolve vinyl azide in anhydrous solvent. Degas with N₂.} react {Pump Solution|Syringe pump pushes solution into reactor.} -> {Heat & React|Solution passes through heated coil (e.g., 100°C). N₂ is released.} -> {Collect Product|this compound solution is collected under N₂.} prep->react use {In-situ Reaction|Add nucleophile or dipolarophile to the collected solution.} -> {Workup & Purify|Standard aqueous workup and column chromatography.} -> {Final Product|Characterize final compound (NMR, MS).} react->use

Protocol: Photochemical Generation of Nitrile Ylide and [3+2] Cycloaddition

This protocol details the generation of a nitrile ylide from a this compound for trapping in a cycloaddition reaction, a powerful method for constructing five-membered heterocycles.[11]

Objective: To synthesize a dihydropyrrole derivative via photochemical [3+2] cycloaddition.

Materials:

  • 3-Aryl-2H-azirine (e.g., 3-phenyl-2H-azirine)

  • Dipolarophile (e.g., dimethyl acetylenedicarboxylate, maleimide)

  • Anhydrous solvent transparent to UV light (e.g., acetonitrile, cyclohexane)

  • Photochemical reactor (either batch immersion well or continuous flow) with a suitable UV lamp (e.g., medium-pressure mercury lamp, 254 nm or 300 nm LEDs).

  • Standard glassware for workup and purification.

Procedure:

  • Preparation: In a quartz reaction vessel (for batch) or a reservoir (for flow), prepare a solution of the this compound (1.0 eq.) and the dipolarophile (1.1-1.5 eq.). The concentration is typically kept low (0.01 to 0.05 M) to minimize side reactions.

  • Degassing: Thoroughly degas the solution with N₂ or Ar for at least 30 minutes to remove oxygen, which can quench the excited state.

  • Irradiation:

    • Batch Reactor: Place the reaction vessel in the photoreactor and irradiate while cooling (e.g., with a cooling finger or external bath) and stirring.

    • Flow Reactor: Pump the solution through FEP tubing wrapped around the UV lamp at a flow rate that ensures sufficient residence time for the reaction.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the this compound.

  • Workup: Once the starting material is consumed, transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cycloadduct.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Conclusion and Outlook for Drug Development

The unique isomerism and tautomeric reactivity of 2H-azirines make them exceptionally versatile synthons. The ability to generate reactive vinyl nitrene and nitrile ylide intermediates under controlled thermal or photochemical conditions provides access to a wide range of nitrogen-containing heterocyclic scaffolds.[2][11][17] For drug development professionals, mastering the chemistry of 2H-azirines opens pathways to novel molecular architectures that are often difficult to access through conventional means. The adoption of modern techniques like flow chemistry is critical for safely translating this powerful academic chemistry to an industrial scale, paving the way for the discovery and synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to the Molecular Orbital Theory of 2H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-Azirine, the smallest unsaturated nitrogen-containing heterocycle, represents a fascinating and highly reactive molecular entity.[1] Its significant ring strain, a consequence of its three-membered ring structure and endocyclic double bond, dictates its unique chemical behavior and renders it a valuable intermediate in organic synthesis.[1] This technical guide provides a comprehensive exploration of the molecular orbital (MO) theory of this compound, delving into its electronic structure, bonding, and reactivity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of critical concepts to offer a thorough resource for researchers in chemistry and drug development.

Introduction to this compound

2H-Azirines are three-membered heterocyclic compounds containing a nitrogen atom and a carbon-nitrogen double bond.[2] They are considered strained imines and, despite their high reactivity, are isolable.[2] The chemistry of 2H-azirines is dominated by reactions that relieve this strain, primarily through ring-opening pathways.[1] These pathways can be initiated thermally or photochemically, leading to the formation of highly reactive intermediates such as vinyl nitrenes and nitrile ylides, which can be trapped to form a variety of nitrogen-containing heterocycles.[1][2]

Molecular Orbital Theory of this compound

The unique reactivity of this compound is fundamentally governed by its electronic structure, which can be understood through molecular orbital theory. The high degree of ring strain significantly influences the energies and shapes of its molecular orbitals, particularly the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO & LUMO)

The reactivity of this compound is largely dictated by the nature of its HOMO and LUMO.

  • HOMO: The HOMO of this compound is typically associated with the lone pair of electrons on the nitrogen atom (an n-orbital) and the π-bond of the C=N double bond. This makes the nitrogen atom a potential site for electrophilic attack and the π-system susceptible to reactions with electrophiles.

  • LUMO: The LUMO is the corresponding π* antibonding orbital of the C=N double bond. Its low energy, a consequence of the ring strain, makes this compound a good electrophile, susceptible to nucleophilic attack at the carbon atom of the double bond.[3]

The energy gap between the HOMO and LUMO is relatively small, contributing to the high reactivity of the molecule.

Bonding and Ring Strain

The bonding in the this compound ring involves a combination of σ and π bonds. The C-C and C-N single bonds are highly strained due to the acute bond angles of the three-membered ring. This strain weakens these bonds, making them susceptible to cleavage. The C=N double bond also experiences strain, which influences its reactivity compared to a typical acyclic imine.

Quantitative Data

Computed Ring Strain Energy of this compound

The ring strain energy (RSE) of this compound has been the subject of computational studies. The calculated RSE varies with the level of theory employed.

Level of TheoryRing Strain Energy (kcal/mol)
B3LYP/6-31G(d) 38.2
MP2/6-31G(d) 41.5
G3(MP2) 40.7

Table 1: Computed Ring Strain Energy of this compound at various levels of theory.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of 2H-azirines.

TechniqueKey Observables
¹H NMR Chemical shifts of protons on the azirine ring are typically in the upfield region.
¹³C NMR The sp² carbon of the C=N bond appears at a characteristic downfield chemical shift.
IR Spectroscopy A characteristic stretching frequency for the C=N bond is observed.
Raman Spectroscopy Complements IR spectroscopy, providing information on symmetric vibrations.

Key Reactions and Signaling Pathways

The reactivity of this compound is dominated by ring-opening reactions, which can be triggered by heat or light.

Thermal Ring Opening

Thermolysis of 2H-azirines typically leads to the cleavage of the weaker C-N single bond, forming a vinyl nitrene intermediate. This intermediate can then undergo various transformations, such as intramolecular C-H insertion to form indoles or rearrangement to ketenimines.[1]

Thermal_Ring_Opening This compound This compound Vinyl Nitrene Vinyl Nitrene This compound->Vinyl Nitrene Δ (Heat) C-N Cleavage Indole Formation Indole Formation Vinyl Nitrene->Indole Formation Intramolecular C-H Insertion Ketenimine Ketenimine Vinyl Nitrene->Ketenimine Rearrangement

Thermal ring opening of this compound to a vinyl nitrene intermediate.

Photochemical Ring Opening

In contrast to thermal reactions, photochemical excitation of 2H-azirines, typically with UV light, results in the cleavage of the C-C single bond.[2] This process generates a highly reactive nitrile ylide intermediate. Nitrile ylides are 1,3-dipoles that can be trapped in [3+2] cycloaddition reactions with various dipolarophiles to yield five-membered heterocyclic rings.[2]

Photochemical_Ring_Opening This compound This compound Nitrile Ylide Nitrile Ylide This compound->Nitrile Ylide hν (UV Light) C-C Cleavage 5-Membered Heterocycle 5-Membered Heterocycle Nitrile Ylide->5-Membered Heterocycle [3+2] Cycloaddition with Dipolarophile

Photochemical ring opening of this compound to a nitrile ylide intermediate.

Experimental Protocols

Synthesis of 2H-Azirines

This protocol describes the asymmetric synthesis of this compound carboxylic esters from β-ketoxime sulfonates using a bifunctional thiourea catalyst.

Materials:

  • β-Ketoxime sulfonate (1.0 equiv)

  • Bifunctional thiourea catalyst (5 mol%)

  • Base (e.g., K₂CO₃, 1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a solution of the β-ketoxime sulfonate and the bifunctional thiourea catalyst in anhydrous toluene, add the base.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Neber_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants β-Ketoxime sulfonate, Catalyst, Base Mix_and_Stir Stir at Room Temperature Reactants->Mix_and_Stir Add Solvent Anhydrous Toluene Solvent->Mix_and_Stir Dissolve in Monitor Monitor by TLC Mix_and_Stir->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_and_Concentrate Dry, Filter, Concentrate Extract->Dry_and_Concentrate Purify Column Chromatography Dry_and_Concentrate->Purify Product This compound Carboxylic Ester Purify->Product

Experimental workflow for the Neber reaction.

This method involves the thermal decomposition of a vinyl azide to form the this compound.

Materials:

  • Vinyl azide

  • High-boiling point solvent (e.g., xylene, toluene)

Procedure:

  • Dissolve the vinyl azide in a suitable high-boiling point solvent in a flask equipped with a reflux condenser.

  • Heat the solution to reflux. The reaction is accompanied by the evolution of nitrogen gas.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.

Photolysis of 2H-Azirines for Nitrile Ylide Generation

This protocol details the photochemical ring-opening of a this compound to generate a nitrile ylide, which is then trapped by a dipolarophile.

Materials:

  • This compound

  • Dipolarophile (e.g., an electron-deficient alkene or alkyne)

  • Anhydrous solvent (e.g., benzene, acetonitrile)

  • Quartz reaction vessel

  • High-pressure mercury lamp (e.g., 254 nm or 300 nm)

Procedure:

  • Prepare a solution of the this compound and the dipolarophile in the chosen solvent in a quartz reaction vessel. Concentrations typically range from 0.01 to 0.05 M.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.

  • Irradiate the stirred reaction mixture with a high-pressure mercury lamp.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, remove the solvent and excess dipolarophile under reduced pressure.

  • Purify the crude product by column chromatography to isolate the cycloadduct.

Photolysis_Workflow cluster_prep Sample Preparation cluster_reaction Photochemical Reaction cluster_workup Product Isolation Reactants This compound, Dipolarophile Dissolve Dissolve Reactants->Dissolve Solvent Anhydrous Solvent Solvent->Dissolve Vessel Quartz Reaction Vessel Irradiate Irradiate with UV Lamp Vessel->Irradiate Deoxygenate Deoxygenate Dissolve->Deoxygenate Deoxygenate->Vessel Monitor Monitor by TLC Irradiate->Monitor Concentrate Remove Solvent Monitor->Concentrate Purify Column Chromatography Concentrate->Purify Product Cycloadduct Purify->Product

Experimental workflow for the photolysis of this compound.

Spectroscopic Characterization

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment.

  • Data Processing: Fourier transform, phase and baseline correction. Calibrate to TMS at 0.00 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Data Processing: Fourier transform, phase and baseline correction. Calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Sample Preparation:

  • Liquids: A thin film between two salt plates (e.g., NaCl or KBr for IR) or in a quartz cuvette (for Raman).

  • Solids: As a KBr pellet or a mull for IR, or as a packed powder for Raman.

Data Acquisition:

  • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • For Raman spectroscopy, a laser excitation source is used.

Conclusion

The molecular orbital theory of this compound provides a robust framework for understanding its structure, stability, and remarkable reactivity. The high ring strain inherent in this small heterocycle is directly reflected in its molecular orbital energies and dictates its propensity for ring-opening reactions. A thorough comprehension of its electronic properties is paramount for harnessing the synthetic potential of 2H-azirines in the development of novel nitrogen-containing compounds with applications in medicinal chemistry and materials science. This guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations to aid researchers in this endeavor.

References

Spectroscopic Identification of 2H-Azirine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirines are highly strained, three-membered unsaturated nitrogen-containing heterocycles.[1][2] Their significant ring strain makes them valuable and highly reactive intermediates in organic synthesis, serving as precursors to a diverse range of more complex nitrogen-containing molecules.[1][2] The unique structural features of the 2H-azirine ring system necessitate a thorough understanding of its spectroscopic characteristics for unambiguous identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic methods used to identify this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in their synthetic and drug development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2H-azirines, providing detailed information about the chemical environment of the hydrogen and carbon atoms within the strained ring.

Data Presentation

While extensive experimental data for the parent this compound is limited due to its reactivity, the following table summarizes typical ¹H and ¹³C NMR spectral data for substituted this compound derivatives. The electron-withdrawing nature of substituents can influence the chemical shifts of the ring protons and carbons.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Aryl-2H-azirine-3-carbonitrilesCDCl₃Varies with aryl substituentVaries with aryl substituent[2]
Methyl 3-phenyl-2H-azirine-2-carboxylateCDCl₃Phenyl protons, methyl singlet, azirine ring protonPhenyl carbons, ester carbonyl, methyl carbon, azirine ring carbonsN/A
2-Halo-2H-azirinesNot specifiedNot specifiedC2: 13-63 ppmN/A

Note: The chemical shifts for methyl 3-phenyl-2H-azirine-2-carboxylate are presented descriptively as specific numerical data was not available in the searched literature.[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for acquiring high-quality NMR spectra of a this compound derivative.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal resolution and sensitivity.

3. Data Acquisition:

  • ¹H NMR:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm for ¹H NMR) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C NMR).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument High-Field NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate

Caption: Experimental workflow for NMR analysis of 2H-azirines.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of 2H-azirines, aiding in their identification and structural confirmation.

Data Presentation

The fragmentation of 2H-azirines is influenced by the substituents on the ring. The following table provides a predicted fragmentation pattern for a generic this compound derivative under electron ionization (EI) conditions.

m/zProposed Fragment Identity
M⁺•Molecular Ion
[M - R¹]⁺Loss of substituent at C2
[M - R²CN]⁺Loss of nitrile fragment
[R³C≡N]⁺Nitrile fragment cation

Note: M represents the parent molecule, and R¹, R², and R³ represent substituents.

Experimental Protocol: GC-EI-MS

The following protocol outlines a general procedure for the analysis of 2H-azirines using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

3. GC Conditions:

  • Injector Temperature: Typically set around 250 °C.

  • Column: A non-polar capillary column (e.g., DB-5ms) is often suitable.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Carrier Gas: Helium is commonly used as the carrier gas.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV is the standard energy to induce fragmentation and allow for comparison with spectral libraries.

  • Ion Source Temperature: Typically around 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

  • Scan Range: A suitable mass-to-charge ratio (m/z) range should be selected to detect the molecular ion and expected fragments.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis dissolve Dissolve Sample in Volatile Solvent injection Injection into GC dissolve->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole/TOF) ionization->analysis detection Detection analysis->detection

Caption: Experimental workflow for GC-EI-MS analysis of 2H-azirines.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and the molecular structure of 2H-azirines.

Data Presentation

The vibrational frequencies of 2H-azirines are sensitive to the substituents on the ring. The following table presents calculated and experimental vibrational frequencies for this compound and a substituted derivative.

CompoundTechniqueWavenumber (cm⁻¹)AssignmentReference
This compound (Calculated)DFT~3100-3200C-H stretch[3]
This compound (Calculated)DFT~1750C=N stretch[3]
This compound (Calculated)DFT~1270C-C stretch[3]
2,3-Diphenyl-2H-azirineRaman (experimental)1747N=C stretchN/A
2,3-Diphenyl-2H-azirineRaman (experimental)1602Phenyl stretchN/A
2,3-Diphenyl-2H-azirineRaman (experimental)997Phenyl scissoringN/A
2,3-Diphenyl-2H-azirineRaman (experimental)615Azirine anti-symmetric stretchN/A
2,3-Diphenyl-2H-azirineRaman (experimental)149Azirine group twistN/A
2,3-Diphenyl-2H-azirineIR (experimental)3083ν₂ vibration[4]
Experimental Protocol: FT-IR and FT-Raman Spectroscopy

1. Sample Preparation:

  • FT-IR:

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For solid samples, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

  • FT-Raman:

    • Samples can often be analyzed directly in a glass vial or NMR tube.

2. Instrumentation:

  • A Fourier Transform Infrared (FT-IR) spectrometer for IR analysis.

  • A Fourier Transform (FT) Raman spectrometer, often equipped with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

3. Data Acquisition:

  • Acquire the spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹ for mid-IR).

  • Co-add a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • A background spectrum should be collected and subtracted from the sample spectrum.

4. Data Analysis:

  • Identify the characteristic absorption or scattering peaks.

  • Assign the observed peaks to specific vibrational modes of the this compound molecule, often with the aid of computational calculations or comparison to known compounds.

Vibrational_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_ir Prepare Sample (KBr pellet or thin film) instrument_ir FT-IR Spectrometer prep_ir->instrument_ir prep_raman Place Sample in Vial/Tube instrument_raman FT-Raman Spectrometer prep_raman->instrument_raman acq_ir Acquire IR Spectrum instrument_ir->acq_ir acq_raman Acquire Raman Spectrum instrument_raman->acq_raman peak_id Identify Characteristic Peaks acq_ir->peak_id acq_raman->peak_id assignment Assign Vibrational Modes peak_id->assignment

Caption: Experimental workflow for FT-IR and FT-Raman analysis of 2H-azirines.

Conclusion

The spectroscopic identification of 2H-azirines relies on the synergistic application of NMR, mass spectrometry, and vibrational spectroscopy. Each technique provides unique and complementary information essential for the complete structural elucidation of these highly reactive and synthetically important molecules. This guide has provided a detailed overview of the key spectroscopic data, experimental protocols, and analytical workflows to assist researchers in the confident identification and characterization of this compound derivatives. A thorough understanding of these spectroscopic signatures is paramount for advancing the chemistry and application of this fascinating class of heterocycles in organic synthesis and drug development.

References

The Dual Nature of a Strained Ring: An In-depth Technical Guide to 2H-Azirine Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2H-Azirines are the smallest unsaturated nitrogen-containing heterocycles, featuring a highly strained three-membered ring with a carbon-nitrogen double bond.[1][2] This inherent ring strain, a defining characteristic of their structure, dictates their exceptional reactivity, making them valuable yet challenging intermediates in organic synthesis.[1][3] Recent studies have demonstrated that many 2H-azirine derivatives are stable enough for isolation and characterization, enabling their use in reproducible chemical and biological experiments.[4] This guide provides a comprehensive overview of the stability and reactivity profile of 2H-azirines, detailing their synthesis, structural properties, and distinct reaction pathways under thermal, photochemical, and nucleophilic conditions. It is intended for researchers, chemists, and professionals in drug development who seek to leverage the unique chemical properties of these versatile building blocks for the synthesis of complex nitrogen-containing molecules, including novel therapeutics and chemical probes.[5][6][7]

I. Molecular Structure and Stability

The chemistry of 2H-azirines is fundamentally governed by their structure: a three-membered ring containing a double bond, which results in significant ring strain.[1] This strain energy makes the molecule highly reactive and prone to ring-opening reactions.[1][2] While 1H-Azirines with a C=C double bond are unstable and tautomerize, 2H-azirines, which can be viewed as strained imines, are isolable.[8]

The stability of 2H-azirines is a balance between the inherent strain and the substituents on the ring. Despite their high reactivity, many derivatives have been synthesized and characterized.[4][9] High-pressure studies on 2,3-diphenyl-2H-azirine have shown remarkable structural stability up to 10 GPa, attributed to the packing within its crystal structure.[3][10]

Data Presentation: Quantitative Structural and Spectroscopic Data

Quantitative data provides insight into the unique properties of the this compound ring. The calculated ring strain energy and characteristic NMR chemical shifts are summarized below.

ParameterValue (kcal/mol)Method/SourceReference
Ring Strain Energy (RSE)44–47Calculation[3]
Ring Strain Energy (RSE)44.28Calculation (vs. oxazirine)[11][12]
Strain Energy (Unsaturated vs. Saturated Ring)~26 (109 kJ/mol)Conversion of unsaturated to saturated ring[13]

Table 1: Calculated Ring Strain Energies of this compound.

NucleusCarbon PositionChemical Shift (ppm)NotesReference
¹³C NMRC2 (sp³)13 - 63Low intensity, substituent-dependent[14]
¹³C NMRC3 (sp²)155 - 167Imine carbon[14]

Table 2: Characteristic ¹³C NMR Chemical Shifts for 2-Halo-2H-Azirines.

II. Synthesis of 2H-Azirines

Several reliable methods have been developed for the synthesis of the this compound ring system, making these compounds accessible for synthetic exploration. Key methodologies include the thermal or photochemical decomposition of vinyl azides, the Neber rearrangement of ketoximes, and the oxidation of enamines.[1][15]

  • Decomposition of Vinyl Azides: This is a common and effective route where a vinyl azide, upon heating or irradiation, extrudes dinitrogen (N₂) to form a vinyl nitrene intermediate, which undergoes rapid cyclization to the this compound.[1][8]

  • Neber Rearrangement: A classic method involving the treatment of ketoxime tosylates with a base to yield 2H-azirines, which are key intermediates in the conversion to α-amino ketones.[12][13][15]

  • Oxidation of Enamines: Enamine derivatives can be conveniently converted to the corresponding 2H-azirines using oxidizing agents like phenyliodine(III) diacetate (PIDA) or molecular iodine under mild conditions.[16]

  • Isomerization of Isoxazoles: This method is particularly useful for preparing this compound-2-carboxylic acid derivatives from isoxazoles containing a heteroatomic substituent at the C5 position.[17]

G Major Synthetic Routes to 2H-Azirines VinylAzide Vinyl Azide Azirine This compound VinylAzide->Azirine Thermolysis or Photolysis (-N₂) Ketoxime Ketoxime Derivative Ketoxime->Azirine Neber Rearrangement (Base) Enamine Enamine Enamine->Azirine Oxidation (e.g., PIDA) Isoxazole 5-Substituted Isoxazole Isoxazole->Azirine Catalytic Isomerization G Thermal Reactivity Pathways of 2H-Azirines Azirine This compound Heat Δ (Heat) Azirine->Heat VinylNitrene Vinyl Nitrene Intermediate Heat->VinylNitrene C-N Cleavage (Common) Iminocarbene Iminocarbene Intermediate Heat->Iminocarbene C-C Cleavage (Substituent Dependent) Products_VN Indoles, Pyrroles, etc. VinylNitrene->Products_VN Rearrangement/ Insertion Products_IC Styrenes, Nitriles, etc. Iminocarbene->Products_IC Fragmentation/ Rearrangement G Photochemical Reactivity Pathway of 2H-Azirines Azirine This compound NitrileYlide Nitrile Ylide (1,3-Dipole) Azirine->NitrileYlide hν (Photolysis) C-C Cleavage Cycloadduct [3+2] Cycloadduct (e.g., Dihydropyrrole) NitrileYlide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloadduct G General Nucleophilic Addition to 2H-Azirines Azirine This compound Aziridine Functionalized Aziridine Azirine->Aziridine Nucleophilic Attack on C=N bond Nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R₂N-H, R-MgBr) Nucleophile->Azirine G Application Workflow in Synthesis Azirine This compound Building Block Intermediates Reactive Intermediates (Nitrile Ylides, Vinyl Nitrenes) Azirine->Intermediates Thermal/Photo Activation Scaffolds Complex Heterocyclic Scaffolds Intermediates->Scaffolds Cycloaddition/ Rearrangement Applications Drug Candidates, Bioconjugation Probes Scaffolds->Applications Functionalization

References

Theoretical and Computational Explorations of 2H-Azirine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirine, the smallest nitrogen-containing unsaturated heterocycle, represents a fascinating and highly reactive molecular entity.[1] Characterized by a strained three-membered ring containing a carbon-nitrogen double bond, its unique structure underpins a rich and diverse chemistry.[1][2] The inherent ring strain, estimated to be around 45-48 kcal/mol, renders 2H-azirines versatile intermediates in organic synthesis, readily undergoing ring-opening reactions to form valuable synthons such as vinyl nitrenes and nitrile ylides.[3] These reactive intermediates serve as gateways to a wide array of more complex nitrogen-containing molecules, including indoles, oxazoles, and various other heterocyclic systems, making this compound chemistry a focal point in medicinal chemistry and drug development.[3][4]

This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in elucidating the structure, stability, reactivity, and spectroscopic properties of this compound and its derivatives. By delving into the computational methodologies and summarizing key quantitative data, this document aims to equip researchers with a robust understanding of this enigmatic molecule and facilitate its application in synthetic and medicinal chemistry endeavors.

Molecular Structure and Stability

The geometry and stability of the this compound ring have been subjects of numerous theoretical investigations. The high degree of ring strain dominates its structural parameters and reactivity.[3] Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided detailed insights into its molecular architecture.

An X-ray crystal structure analysis of a this compound derivative revealed a lopsided triangular structure, a consequence of an unusually long C-N single bond, which is thought to explain the preference for C-N bond fission in thermal reactions.

Tabulated Geometrical Parameters

The following table summarizes key geometrical parameters for the parent this compound molecule calculated at different levels of theory.

ParameterB3LYP/6-311++G(3df,3pd)MP2/6-31G*
Bond Lengths (Å)
C-N (single)1.5451.564
C=N (double)1.2461.273
C-C1.4471.445
Bond Angles (º)
C-N-C69.569.9
N-C-C49.149.9

Spectroscopic Properties

Theoretical calculations have been instrumental in interpreting the experimental spectroscopic data of this compound, which is often challenging to isolate and characterize due to its high reactivity.

Vibrational Frequencies

DFT calculations have been successfully used to predict the vibrational frequencies of this compound and its isotopomers. These theoretical predictions have been crucial for the assignment of experimental infrared (IR) spectra obtained through techniques like matrix isolation.[5][6]

The table below presents a selection of calculated and observed vibrational frequencies for the parent this compound molecule.

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹, B3LYP)[5]Observed Frequency (cm⁻¹, Ar matrix)[5]
ν1CH₂ symmetric stretch3142.2-
ν2CH₂ asymmetric stretch3120.1-
ν3C=N stretch1780.91772.3
ν4CH₂ scissoring1464.71435.2
ν5C-C stretch1242.0-
ν6Ring deformation1007.51004.1
ν7CH₂ wagging960.4956.8
ν8CH₂ twisting731.3728.1
ν9CH₂ rocking800.3-

Reaction Mechanisms: Theoretical Insights

Computational chemistry has been pivotal in unraveling the complex reaction mechanisms of 2H-azirines. The two primary reaction pathways, thermal and photochemical ring-opening, have been extensively studied, providing a theoretical framework to understand and predict their reactivity.

Thermal Reactivity: The Vinyl Nitrene Pathway

Under thermal conditions, 2H-azirines typically undergo cleavage of the weaker C2-N1 single bond to generate a highly reactive vinyl nitrene intermediate.[3] This intermediate can then undergo various transformations, most notably intramolecular cyclization to form indoles, a synthetically valuable reaction.[3]

Thermal_Rearrangement Azirine This compound TS1 Transition State (C-N cleavage) Azirine->TS1 Δ VinylNitrene Vinyl Nitrene Intermediate TS1->VinylNitrene TS2 Transition State (Cyclization) VinylNitrene->TS2 Indole Indole TS2->Indole

Thermal rearrangement of this compound to an indole via a vinyl nitrene intermediate.
Photochemical Reactivity: The Nitrile Ylide Pathway

Upon photochemical excitation, 2H-azirines predominantly undergo cleavage of the C2-C3 bond to form a nitrile ylide.[3] This 1,3-dipole is a versatile intermediate that can participate in a variety of cycloaddition reactions, providing access to a wide range of five-membered nitrogen-containing heterocycles.[3]

Computational studies using multireference methods such as Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) have been crucial in understanding the intricacies of these photochemical processes.[7][8] These studies have revealed that the photochemical cleavage is an ultrafast, non-adiabatic process that proceeds through a conical intersection between the excited and ground electronic states.[7]

Photochemical_Ring_Opening Azirine_S0 This compound (S₀) Azirine_S1 This compound (S₁) (nπ* state) Azirine_S0->Azirine_S1 CI Conical Intersection (S₁/S₀) Azirine_S1->CI <100 fs NitrileYlide Nitrile Ylide CI->NitrileYlide Cycloadduct Cycloadduct NitrileYlide->Cycloadduct Dipolarophile Dipolarophile Dipolarophile->Cycloadduct [3+2] Cycloaddition

Photochemical ring-opening of this compound to a nitrile ylide and subsequent cycloaddition.

Experimental Protocols

Synthesis of 2-Phenyl-3-methyl-2H-azirine

This protocol describes the synthesis of a representative this compound via the thermal rearrangement of a vinyl azide, adapted from literature procedures.

Materials:

  • (E)-1-azido-1-phenylprop-1-ene

  • Anhydrous Toluene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon gas supply

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve (E)-1-azido-1-phenylprop-1-ene (1.0 eq) in anhydrous toluene.

  • De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-phenyl-3-methyl-2H-azirine.

Thermal Rearrangement of 2-Aryl-2H-azirines to Indoles

This protocol outlines the general procedure for the thermal conversion of 2-aryl-2H-azirines into substituted indoles.[3]

Materials:

  • 2-Aryl-2H-azirine (e.g., 2-phenyl-3-methyl-2H-azirine)

  • Anhydrous Xylene

  • Sealed tube or a flask with a reflux condenser

  • Nitrogen or Argon gas supply

  • Oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • Place the 2-aryl-2H-azirine (1 mmol) in a sealed tube or a round-bottom flask.

  • Add anhydrous xylene (10 mL) and purge the vessel with nitrogen or argon.

  • Heat the mixture in an oil bath at 140 °C for 3 hours.[3]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the corresponding indole.[3]

Computational Methodologies

Geometry Optimization and Vibrational Frequency Calculation using DFT

This section provides a general workflow for performing geometry optimization and frequency calculations on this compound using Density Functional Theory (DFT) with the Gaussian software package.

DFT_Workflow Start Build Initial Structure (e.g., in GaussView) Setup Setup Calculation: - Job Type: Opt+Freq - Method: B3LYP - Basis Set: 6-311++G(d,p) Start->Setup Run Submit Gaussian Job Setup->Run Check Check for Convergence and Absence of Imaginary Frequencies Run->Check Analyze Analyze Output: - Optimized Geometry (Bond Lengths, Angles) - Vibrational Frequencies and IR Intensities Check->Analyze Yes Error Troubleshoot: - Adjust initial geometry - Try different optimization algorithm Check->Error No Error->Setup

Workflow for DFT geometry optimization and frequency calculation.
Studying Photochemical Reactions with CASSCF/CASPT2

Investigating the photochemical reactivity of this compound often requires multireference methods to accurately describe the electronic excited states. The following workflow outlines the key steps for a CASSCF/CASPT2 calculation.

1. Initial Ground State Calculation:

  • Perform a ground-state geometry optimization and frequency calculation using a suitable method (e.g., DFT or HF).

  • Obtain the molecular orbitals (MOs) from this calculation.

2. Active Space Selection:

  • The choice of the active space is critical for the accuracy of CASSCF/CASPT2 calculations.

  • For the photochemical ring-opening of this compound, the active space should include the σ and σ* orbitals of the C-C and C-N bonds involved in the cleavage, as well as the n and π* orbitals of the C=N bond.

  • Visualize the MOs from the initial calculation to identify the orbitals of the correct character and symmetry to be included in the active space.

3. CASSCF Calculation:

  • Perform a state-averaged CASSCF calculation to obtain a balanced description of the ground and relevant excited states.

  • The number of states to be included in the state-averaging will depend on the specific photochemical process being investigated.

4. CASPT2 Energy Correction:

  • Perform a single-point CASPT2 calculation on the CASSCF wavefunctions to include dynamic electron correlation, which is crucial for obtaining accurate energy differences between the electronic states.

5. Geometry Optimization of Excited States and Conical Intersections:

  • Use the CASSCF method to optimize the geometries of the relevant excited states and to locate conical intersections between potential energy surfaces.

Reaction Pathway Analysis using Intrinsic Reaction Coordinate (IRC) Calculations

IRC calculations are used to confirm that a calculated transition state connects the desired reactants and products.[9]

Workflow:

  • Locate the Transition State (TS): Perform a TS optimization calculation starting from an initial guess of the TS structure. A successful TS optimization will result in a geometry with exactly one imaginary frequency.

  • Perform IRC Calculation:

    • Use the optimized TS geometry and the calculated force constants as input for the IRC calculation.

    • The calculation will follow the minimum energy path downhill from the TS in both the forward and reverse directions.

  • Analyze the IRC Path:

    • Visualize the IRC path to confirm that it connects the reactant and product minima.

    • The energy profile along the IRC provides the reaction barrier height.

Conclusion

Theoretical and computational chemistry has provided indispensable tools for understanding the intricate world of this compound. From elucidating its strained molecular structure and assigning its spectroscopic signatures to mapping out its complex thermal and photochemical reaction pathways, computational studies have offered insights that are often difficult to obtain through experimental means alone. The synergy between theory and experiment has been crucial in advancing our knowledge of this reactive heterocycle.

For researchers in drug development and organic synthesis, a thorough understanding of the principles outlined in this guide is essential for harnessing the synthetic potential of 2H-azirines. The ability to predict reactivity, understand reaction mechanisms, and interpret spectroscopic data is paramount for the rational design of novel synthetic routes and the development of new molecular entities with potential therapeutic applications. As computational methods continue to evolve in accuracy and efficiency, their role in guiding and accelerating research in this compound chemistry will undoubtedly continue to grow.

References

Natural Products Containing the 2H-Azirine Motif: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-azirine ring, a highly strained three-membered heterocycle, is a rare but potent pharmacophore found in a select group of natural products. These compounds exhibit significant biological activities, including antibacterial and antifungal properties, making them intriguing scaffolds for drug discovery and development. This technical guide provides an in-depth overview of the most well-characterized natural products containing the this compound motif: Azirinomycin and the Dysidazirine family. It covers their isolation, biological activity with quantitative data, proposed biosynthetic pathways, and mechanisms of action. Detailed experimental protocols for key synthetic and analytical procedures are also provided, alongside visualizations of critical pathways and workflows to aid in research and development efforts.

Introduction to this compound Natural Products

2H-azirines are characterized by a carbon-nitrogen double bond within a three-membered ring. This high degree of ring strain imparts significant reactivity, making them valuable synthetic intermediates and conferring potent biological activity.[1][2] To date, only a few natural products featuring this motif have been identified, primarily from microbial and marine sources.[1][3] This guide focuses on the two principal classes: the antibiotic Azirinomycin and the antifungal Dysidazirines.

Azirinomycin: An Antibacterial Agent from Streptomyces aureus

Azirinomycin, or 3-methyl-2H-azirine-2-carboxylic acid, was the first this compound-containing natural product to be discovered.[2] Isolated from the soil bacterium Streptomyces aureus, it exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria.[4][5] However, its inherent instability and toxicity have limited its therapeutic development.[2][4]

Isolation and Characterization

Azirinomycin is isolated from the culture broth of Streptomyces aureus through a combination of ion-exchange and solvent extraction techniques.[6] The compound is unstable in concentrated form.[6] Its structure was elucidated through spectral analysis of its methyl ester and by identification of L-α-aminobutyric acid as a hydrogenation product.[6]

Biological Activity

Azirinomycin demonstrates a wide spectrum of antibacterial activity in vitro.[4] The free carboxylic acid is crucial for its activity, as the methyl ester shows significantly reduced potency.[5] While specific MIC values are not extensively reported in recent literature, historical data indicates its activity against various bacterial strains.[7]

Proposed Biosynthetic Pathway

The biosynthetic pathway for Azirinomycin has not been fully elucidated. However, studies on the biosynthesis of Azicemicin, a structurally related aziridine-containing natural product, suggest that aspartate is a likely precursor for the azirine moiety.[3] A proposed pathway, based on this analogy, is initiated by the activation of aspartate.

Azirinomycin Biosynthesis Aspartate Aspartate Activated_Aspartate Activated Aspartate Aspartate->Activated_Aspartate Adenylylation Intermediate_A Hypothetical Intermediate A Activated_Aspartate->Intermediate_A Enzymatic Steps Intermediate_B Hypothetical Intermediate B Intermediate_A->Intermediate_B Decarboxylation & Modification Azirinomycin Azirinomycin Intermediate_B->Azirinomycin Cyclization

Caption: Proposed Biosynthetic Pathway for Azirinomycin.

The Dysidazirine Family: Marine-Derived Antifungal Agents

The Dysidazirines are a group of long-chain fatty acid derivatives containing a this compound-2-carboxylate core. First isolated from the marine sponge Dysidea fragilis, these compounds and their analogues have demonstrated potent antifungal activity.[8][9] More recently, a related carboxylic acid was isolated from a marine cyanobacterium, suggesting a microbial origin for these molecules.[1]

Isolation and Synthesis

The following protocol is adapted from the isolation of dysidazirine carboxylic acid from the marine cyanobacterium Caldora sp.[1]

  • Extraction: Freeze-dried cyanobacterial biomass is extracted with a 1:1 mixture of ethyl acetate and methanol.

  • Partitioning: The resulting lipophilic extract is partitioned between ethyl acetate and water.

  • Chromatography: The ethyl acetate soluble portion is subjected to silica gel column chromatography, followed by reversed-phase C18 column chromatography.

  • Purification: Final purification is achieved by reversed-phase HPLC to yield pure dysidazirine carboxylic acid.[1]

The synthesis of dysidazirine analogues has been reported, providing a means to explore structure-activity relationships. The following is a generalized protocol based on the synthesis of (-)-(Z)-dysidazirine.[8]

  • Keto-ester Formation: A lithiated alkyne is added to methyl malonyl chloride to form a β-keto-ester. For the synthesis of (-)-(Z)-dysidazirine, the lithio-anion of pentadecyne is used, with EtMgBr providing reproducible yields.[8]

  • Oxime Tosylate Formation: The keto-ester is converted to the corresponding oxime using hydroxylamine hydrochloride in pyridine and ethanol. The oxime is then immediately tosylated with p-toluenesulfonic anhydride in the presence of pyridine and DMAP.[8]

  • Azirine Ring Formation: The oxime tosylate is treated with quinidine to induce cyclization and form the this compound ring.[8]

  • Partial Hydrogenation: The resulting alkynyl-azirine is partially hydrogenated using Lindlar's catalyst to yield the (Z)-alkene of the final product.[8]

Dysidazirine Synthesis Workflow Alkyne Alkyne Keto_ester β-Keto-ester Alkyne->Keto_ester EtMgBr Methyl_Malonyl_Chloride Methyl Malonyl Chloride Methyl_Malonyl_Chloride->Keto_ester Oxime_Tosylate Oxime Tosylate Keto_ester->Oxime_Tosylate 1. NH2OH·HCl 2. Ts2O Alkynyl_Azirine Alkynyl-2H-Azirine Oxime_Tosylate->Alkynyl_Azirine Quinidine Dysidazirine (-)-(Z)-Dysidazirine Alkynyl_Azirine->Dysidazirine Lindlar's Catalyst, H2

Caption: Synthetic Workflow for (-)-(Z)-Dysidazirine.

Antifungal Activity

Dysidazirine and its analogues exhibit potent activity against a range of fungal pathogens.[3][8] Structure-activity relationship studies have revealed that the C4-C5 unsaturation and the length of the lipid tail are critical for activity, while terminal branching abrogates it.[9]

Table 1: Antifungal Activity of (-)-(Z)-Dysidazirine and an Analogue [8]

Fungal Strain(-)-(Z)-Dysidazirine (MIC₅₀ µg/mL)(-)-2 (Terminal t-butyl analogue) (MIC₅₀ µg/mL)
Candida albicans ATCC 145038>64
Candida albicans UCD-FR1 (Fluconazole resistant)8>64
Candida albicans 96-489 (Fluconazole resistant)4>64
Candida glabrata (Fluconazole resistant)416
Candida krusei16>64
Cryptococcus neoformans var. grubii29
Cryptococcus neoformans var. gatti2>64

The in vitro antifungal susceptibility of dysidazirine analogues is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][10]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A standardized inoculum suspension is prepared in RPMI-1640 medium.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at the appropriate temperature and duration for each fungal species.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. For azoles, this is typically a ≥50% reduction in growth.[10]

Proposed Mechanism of Action

The antifungal activity of dysidazirine is thought to involve the inhibition of sphingolipid biosynthesis.[7] It is hypothesized that dysidazirine acts as an antimetabolite, competing with natural substrates in the sphingolipid pathway. The structural similarity of dysidazirine to sphingosine and its precursors supports this hypothesis.[3] A proposed "two-point binding" model suggests that the lipid tail of dysidazirine occupies a hydrophobic pocket of a target enzyme, while the electrophilic azirine ring interacts with a distal active site.[8]

Dysidazirine Mechanism of Action Dysidazirine Dysidazirine Target_Enzyme Target Enzyme (e.g., in Sphingolipid Pathway) Dysidazirine->Target_Enzyme Binding Hydrophobic_Pocket Hydrophobic Pocket Target_Enzyme->Hydrophobic_Pocket Active_Site Active Site Target_Enzyme->Active_Site Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Target_Enzyme->Sphingolipid_Biosynthesis Inhibition Fungal_Cell_Death Fungal Cell Growth Inhibition / Death Sphingolipid_Biosynthesis->Fungal_Cell_Death Disruption leads to

Caption: Proposed Mechanism of Action for Dysidazirine.

Future Perspectives

The unique structural and biological properties of this compound-containing natural products present exciting opportunities for drug discovery. Further exploration of their biosynthetic pathways could enable the production of novel analogues through metabolic engineering. Elucidation of their precise molecular targets will be crucial for optimizing their therapeutic potential and minimizing toxicity. The development of more stable and synthetically accessible this compound scaffolds remains a key challenge for medicinal chemists.

References

The Biological Activity of 2H-Azirine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Antimicrobial and Cytotoxic Potential of a Unique Heterocyclic Scaffold

Introduction

2H-Azirines, three-membered nitrogen-containing heterocycles, have emerged as a class of compounds with significant and diverse biological activities. Their inherent ring strain and unique electronic properties make them valuable synthons in organic chemistry and confer upon them a range of biological effects, including antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of the biological activities of 2H-azirine derivatives, with a focus on their potential applications in drug discovery and development. We will delve into their antimicrobial and anticancer effects, supported by quantitative data, detailed experimental protocols, and an exploration of their putative mechanisms of action.

Antimicrobial Activity

A significant body of research has demonstrated the potent antimicrobial activity of this compound derivatives against a spectrum of pathogenic bacteria and fungi. Both naturally occurring and synthetic 2H-azirines have shown promise in combating drug-resistant microbes.

Antibacterial Activity

Numerous studies have reported the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. The naturally occurring antibiotic, Azirinomycin, isolated from Streptomyces aureus, exhibits broad-spectrum antibacterial activity.[1] Synthetic derivatives have also been extensively investigated, with many showing promising minimum inhibitory concentrations (MICs) against clinically relevant pathogens, including those belonging to the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance.[1]

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-phenyl-2H-azirine-2-carboxylic acidStaphylococcus aureus16[1]
3-(4-chlorophenyl)-2H-azirine-2-carboxylic acidStaphylococcus aureus8[1]
3-(4-methoxyphenyl)-2H-azirine-2-carboxylic acidEscherichia coli32[1]
3-phenyl-2H-azirine-2-carboxylic acidPseudomonas aeruginosa64[1]
3-(4-chlorophenyl)-2H-azirine-2-carboxylic acidKlebsiella pneumoniae16[1]
Antifungal Activity

Certain this compound derivatives have also demonstrated notable antifungal properties. The marine natural product Dysidazirine, for instance, exhibits potent activity against pathogenic yeasts. This has spurred interest in the synthesis and evaluation of long-chain this compound carboxylates as potential antifungal agents.

Cytotoxic Activity and Anticancer Potential

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a major focus of research, highlighting their potential as anticancer agents. In particular, synthetic hybrids incorporating the this compound moiety with other pharmacophores, such as β-lactams (azetidinones), have shown significant promise.

Studies have demonstrated that certain this compound-2-azetidinone compounds exhibit potent cytotoxicity against a panel of human cancer cell lines, including leukemia, colon cancer, melanoma, and central nervous system cancer cell lines.[2][3] The cytotoxic mechanism of these compounds is often linked to the induction of apoptosis, or programmed cell death, a key process in the elimination of cancer cells.[2][3]

Table 2: Cytotoxic Activity of Selected this compound-2-azetidinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 HL-60 (Leukemia)1.1[2][3]
HCT-8 (Colon Cancer)4.5[2][3]
MDA-MB-435 (Melanoma)10.5[2][3]
SF-295 (CNS Cancer)7.2[2][3]
Compound 2 HL-60 (Leukemia)3.8[2][3]
HCT-8 (Colon Cancer)15.2[2][3]
MDA-MB-435 (Melanoma)26.6[2][3]
SF-295 (CNS Cancer)19.4[2][3]

Mechanism of Action: Induction of Apoptosis

The anticancer activity of many cytotoxic this compound derivatives is attributed to their ability to induce apoptosis. While the precise signaling pathways are still under investigation for many derivatives, evidence suggests the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by a series of intracellular events that converge on the mitochondria, leading to the release of pro-apoptotic factors and the activation of a cascade of enzymes called caspases, which execute the apoptotic program.

Based on the available evidence for mechanistically similar compounds, a plausible signaling pathway for this compound-induced apoptosis is proposed below.

apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 2H_Azirine This compound Derivative Bax Bax (Pro-apoptotic) 2H_Azirine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 2H_Azirine->Bcl2 Downregulates Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito Bcl2->Mito Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c Cytochrome c release Mito->Cytochrome_c Cytochrome_c->Apoptosome

Figure 1: Proposed intrinsic pathway of apoptosis induced by this compound derivatives.

This proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 by the this compound derivative. This shift in the Bax/Bcl-2 ratio leads to Mitochondrial Outer Membrane Permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Figure 2: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Figure 3: Workflow for the broth microdilution antimicrobial susceptibility test.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at the desired concentration for the specified time. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This compound derivatives represent a promising class of biologically active compounds with demonstrated antimicrobial and cytotoxic potential. Their unique chemical structure provides a versatile scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this intriguing heterocyclic system.

Future research should focus on elucidating the precise molecular mechanisms of action, particularly the signaling pathways involved in their cytotoxic effects. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective derivatives with improved pharmacokinetic and safety profiles. Further preclinical and clinical investigations are warranted to fully assess the therapeutic potential of this compound derivatives in the treatment of infectious diseases and cancer.

References

The Chemistry and Application of 2H-Azirines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Strained Heterocycle in Synthetic Chemistry and Drug Discovery

Introduction

2H-Azirines, the smallest unsaturated nitrogen-containing heterocycles, are a fascinating class of strained three-membered rings. Their inherent ring strain and the presence of a C=N double bond bestow upon them a unique and versatile reactivity, making them powerful intermediates in organic synthesis. This technical guide provides a comprehensive overview of the chemistry of 2H-azirines, detailing their synthesis, characteristic reactions, and burgeoning applications, with a particular focus on their relevance to drug development and medicinal chemistry.

Core Synthetic Methodologies

The construction of the sterically strained 2H-azirine ring can be achieved through several key synthetic strategies. The most prominent and widely utilized methods include the Neber reaction, the thermal or photochemical decomposition of vinyl azides, and the oxidation of enamines.

The Neber Reaction

A cornerstone in this compound synthesis, the Neber reaction involves the base-mediated rearrangement of ketoxime sulfonates. This method offers a reliable route to a variety of substituted 2H-azirines.

Experimental Protocol: Organocatalytic Asymmetric Neber Reaction for the Synthesis of this compound Carboxylic Esters [1][2]

  • Materials:

    • β-Ketoxime sulfonate (1.0 equiv)

    • Bifunctional thiourea catalyst (e.g., (DHQD)₂PHAL) (5 mol%)

    • Base (e.g., Potassium Carbonate) (1.5 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a solution of the β-ketoxime sulfonate and the bifunctional thiourea catalyst in anhydrous toluene, add the base.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound carboxylic ester.

    • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Quantitative Data for the Neber Reaction

CatalystBaseYield (%)Enantiomeric Excess (ee %)Reference
(DHQD)₂PHALK₂CO₃Good to Excellentup to 92:8[3]
Bifunctional ThioureaK₂CO₃Goodup to 93[1]
Thermolysis and Photolysis of Vinyl Azides

The decomposition of vinyl azides, either through heat or light, provides a direct and efficient pathway to 2H-azirines via the extrusion of dinitrogen and subsequent cyclization of the resulting vinyl nitrene intermediate. Flow chemistry approaches are often employed for this transformation to enhance safety and control.[4]

Experimental Protocol: Thermal Cyclization of Vinyl Azides in Continuous Flow [5]

  • Materials:

    • Vinyl azide solution in a suitable solvent (e.g., toluene, CPME)

    • Syringe pump

    • Heated flow reactor

    • Back-pressure regulator

  • Procedure:

    • Prepare a solution of the vinyl azide at a specific concentration (e.g., 0.1 M in toluene).

    • Load the solution into a syringe and place it on a syringe pump.

    • Set the heated flow reactor to the desired temperature (e.g., 110-130°C).

    • Set the back-pressure regulator to maintain a constant pressure (e.g., 8 bar).

    • Inject the vinyl azide solution into the flow reactor at a controlled flow rate (e.g., 250 µL/min).

    • Collect the effluent containing the this compound solution.

    • The crude product can be used directly for subsequent reactions or purified by chromatography.

Quantitative Data for the Synthesis of 2H-Azirines from Vinyl Azides

SubstrateConditionsYield (%)Reference
Aryl vinyl azideToluene, 110°C (Batch)Variable, substrate-dependent[6]
Aliphatic vinyl azidesCPME, Flow Reactor74-77 (single pass), 97-98 (re-flow)[5]
2-(Dimethoxymethyl)-3-phenyl-2H-azirineReflux in Chloroform78-93[7]
Oxidation of Enamines

The oxidation of enamines presents a metal-free and often milder alternative for the synthesis of 2H-azirines. Reagents such as phenyliodine(III) diacetate (PIDA) or molecular iodine are commonly used to effect this transformation.[8][9][10][11]

Experimental Protocol: Synthesis of 2-Aryl-2H-azirine-3-carbonitriles via PIDA Oxidation of Enamines [8][9]

  • Materials:

    • Substituted enamine (1.0 mmol)

    • Phenyliodine(III) diacetate (PIDA) (1.2 mmol)

    • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Procedure:

    • Dissolve the substituted enamine in anhydrous dichloromethane.

    • Add phenyliodine(III) diacetate (PIDA) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to afford the desired 2-aryl-2H-azirine-3-carbonitrile.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for the Oxidation of Enamines to 2H-Azirines

OxidantBaseYield (%)Reference
PIDA-65-88[8][9]
I₂DBUup to 92[10][11]

Reactivity and Synthetic Applications

The high ring strain of 2H-azirines dictates their reactivity, which is characterized by a propensity for ring-opening reactions. These reactions can be initiated thermally, photochemically, or by reaction with various reagents, leading to the formation of highly reactive intermediates such as vinyl nitrenes and nitrile ylides.

Ring Opening to Vinyl Nitrenes and Nitrile Ylides

  • Thermal Ring Opening: Thermolysis of 2H-azirines typically leads to the cleavage of the C2-N bond, generating vinyl nitrene intermediates. These can subsequently rearrange to form stable products like indoles.

    Thermal_Ring_Opening Azirine This compound TransitionState Transition State Azirine->TransitionState Δ (Heat) VinylNitrene Vinyl Nitrene Intermediate TransitionState->VinylNitrene Indole Indole VinylNitrene->Indole Rearrangement

    Caption: Thermal ring-opening of a this compound to a vinyl nitrene and subsequent rearrangement.

  • Photochemical Ring Opening: Upon UV irradiation, 2H-azirines undergo cleavage of the C2-C3 bond to form nitrile ylides. These 1,3-dipoles are valuable intermediates for [3+2] cycloaddition reactions, leading to the formation of five-membered heterocycles.

    Photochemical_Ring_Opening Azirine This compound NitrileYlide Nitrile Ylide Intermediate Azirine->NitrileYlide hν (UV light) Cycloadduct Five-membered Heterocycle NitrileYlide->Cycloadduct Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloadduct [3+2] Cycloaddition

    Caption: Photochemical generation of a nitrile ylide from a this compound for cycloaddition.

Applications in Drug Development and Chemical Biology

The unique reactivity of 2H-azirines has positioned them as valuable scaffolds in medicinal chemistry and chemical biology.

Natural Products and Biological Activity

Several natural products incorporate the this compound moiety and exhibit significant biological activity.

  • Azirinomycin: Isolated from Streptomyces aureus, azirinomycin was the first discovered natural product containing a this compound ring.[12][13] It displays broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] The presence of the carboxylic acid group is crucial for its antimicrobial effect.[13] While the precise mechanism of action is not fully elucidated, it is believed to interfere with essential bacterial processes.

  • Dysidazirine and Antazirine: These marine natural products have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities.[14] Dysidazirine carboxylic acid has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, suggesting an anti-inflammatory effect.[14] This is associated with the downregulation of the pro-inflammatory gene iNOS.[14]

    Caption: Postulated mechanism of anti-inflammatory action of Dysidazirine.

2H-Azirines as Covalent Probes in Chemical Biology

A significant application of 2H-azirines is in the field of chemical biology, particularly for the chemoselective modification of proteins. 3-Phenyl-2H-azirine has been developed as a reactive probe for the modification of carboxyl groups (aspartic and glutamic acid residues) in proteins, both in vitro and in living cells.[15][16][17] This provides a powerful tool for proteome-wide profiling of reactive carboxyl residues and for the development of novel covalent inhibitors.[15][16][17]

Protein_Labeling_Workflow cluster_cell Live Cell cluster_analysis Downstream Analysis Protein Protein with exposed carboxyl group (Asp/Glu) LabeledProtein Covalently Labeled Protein AzirineProbe 3-Phenyl-2H-azirine Probe AzirineProbe->Protein Chemoselective Reaction Proteolysis Proteolysis LabeledProtein->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Identification Identification of Labeled Peptides/Proteins LC_MS->Identification

Caption: Workflow for labeling protein carboxyl groups with a this compound probe.

Conclusion

This compound chemistry continues to be a vibrant and expanding field of research. From their fundamental synthesis and reactivity to their application in the synthesis of complex molecules and as tools in chemical biology, these strained heterocycles offer a wealth of opportunities for innovation. For researchers in organic synthesis and drug development, a thorough understanding of this compound chemistry is invaluable for the design of novel synthetic routes and the development of new therapeutic agents and biological probes. The ongoing exploration of their reactivity and biological activity promises to unveil even more exciting applications in the future.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2H-Azirines from Vinyl Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirines are highly strained, three-membered unsaturated nitrogen heterocycles that serve as exceptionally versatile building blocks in organic synthesis.[1] Their high ring strain and reactive C=N bond allow them to be precursors for a diverse range of nitrogen-containing compounds, including pyrroles, indoles, oxazoles, and functionalized aziridines.[1][2][3] Among the various synthetic routes, the decomposition of vinyl azides is one of the most direct and widely utilized methods for accessing the 2H-azirine core.[4][5] This transformation can be initiated either thermally or photochemically, each offering distinct advantages.[6]

Vinyl azides are attractive precursors due to their ability to extrude molecular nitrogen (N₂) to form a highly reactive intermediate that rapidly cyclizes.[5] This process, however, can be hazardous due to the energetic nature of organic azides and the release of nitrogen gas, making scalability and control a significant challenge in traditional batch processes.[7] Modern continuous flow chemistry offers a compelling solution, enabling precise control over reaction parameters, superior heat and mass transfer, and minimizing the accumulation of hazardous intermediates, thus providing a safer, more efficient, and scalable approach.[8]

This document provides detailed protocols for both thermal and photochemical synthesis of 2H-azirines from vinyl azides, with a focus on modern flow chemistry techniques. It also includes quantitative data for various substrates and diagrams illustrating the reaction mechanism and experimental workflows.

Reaction Mechanism

The conversion of a vinyl azide to a this compound involves the intramolecular cyclization with the loss of dinitrogen. Two primary mechanistic pathways are proposed for this transformation.[6]

  • Concerted Pathway: The vinyl azide undergoes simultaneous ring closure and extrusion of N₂ in a single transition state to directly form the this compound.[9]

  • Stepwise Pathway via Vinyl Nitrene: The vinyl azide first loses N₂ to form a transient vinyl nitrene intermediate. This highly reactive species then rapidly undergoes electrocyclization to yield the this compound product.[2][5]

Computational studies suggest that the operative pathway can be dependent on the conformation and substituents of the vinyl azide.[10]

Reaction_Mechanism cluster_main Vinyl Azide to this compound VinylAzide Vinyl Azide TS1 Concerted Transition State VinylAzide->TS1 Pathway A (Concerted) VinylNitrene Vinyl Nitrene Intermediate VinylAzide->VinylNitrene Pathway B (Stepwise) N2_2 + N₂ VinylAzide->N2_2 Azirine This compound TS1->Azirine N2_1 + N₂ TS1->N2_1 VinylNitrene->Azirine Fast Cyclization

Caption: Proposed mechanistic pathways for this compound synthesis.

Experimental Protocols

Protocol 1: Thermal Synthesis of 2H-Azirines in a Continuous Flow Reactor

This protocol describes a safe and efficient method for the thermal cyclization of vinyl azides using a microfluidic reactor, which mitigates the hazards associated with batch processing.[7][8]

Materials and Equipment:

  • Substituted vinyl azide

  • Anhydrous, degassed solvent (e.g., cyclopentyl methyl ether (CPME), toluene)

  • Syringe pump

  • Heated continuous flow reactor system (e.g., stainless steel or PFA tubing)

  • Back-pressure regulator (BPR)

  • Collection flask, cooled to -78 °C (optional, for highly reactive azirines)

Procedure:

  • Solution Preparation: Prepare a solution of the vinyl azide (e.g., 0.1 M) in the chosen anhydrous solvent.

  • System Setup: Assemble the flow reactor system. Set the reactor temperature (typically 100-160 °C) and the back-pressure regulator (e.g., 5-10 bar) to maintain the solvent in the liquid phase.

  • Reaction Execution: Load the vinyl azide solution into a syringe and place it on the syringe pump. Pump the solution through the heated reactor at a defined flow rate (e.g., 0.25 mL/min) to achieve the desired residence time. For less reactive substrates, the collected solution can be reintroduced into the flow system to achieve full conversion.[7]

  • Collection: Collect the reaction mixture at the outlet of the BPR. For volatile or unstable 2H-azirines, the collection flask should be cooled in a dry ice/acetone bath.

  • Work-up and Purification: The solvent can be removed under reduced pressure. The resulting crude this compound is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Protocol 2: Photochemical Synthesis of 2H-Azirines in a Continuous Flow Reactor

Photochemical synthesis offers a mild alternative to thermolysis. A flow setup is advantageous as it ensures uniform irradiation and safe handling of the azide precursor.[11]

Materials and Equipment:

  • Substituted vinyl azide

  • Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

  • Syringe pump

  • Photochemical flow reactor (e.g., FEP tubing wrapped around a light source)

  • High-power LED light source (e.g., 365 nm, 420 nm, or 450 nm, depending on the substrate's absorbance)

  • Collection flask

Procedure:

  • Solution Preparation: Prepare a solution of the vinyl azide (e.g., 0.05 M) in the chosen solvent.

  • System Setup: Set up the photochemical flow reactor according to the manufacturer's instructions, ensuring the light source is properly shielded.

  • Reaction Execution: Pump the reaction mixture through the FEP tubing of the flow reactor at a flow rate calculated to provide the optimal residence time (e.g., 10-60 minutes). Irradiate the tubing with the selected LED light source.[11]

  • Collection: Collect the product solution at the outlet of the reactor.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be analyzed by ¹H-NMR to determine conversion. If required, purify by column chromatography.

Quantitative Data

The following tables summarize representative data for the synthesis of various 2H-azirines from their corresponding vinyl azides using flow chemistry.

Table 1: Thermal Synthesis of 2H-Azirines in a Flow Reactor [7]

Entry Vinyl Azide Substrate (R¹) Solvent Temp (°C) Residence Time (min) Yield (%)
1 4-Methylphenyl CPME 160 16 >99
2 4-Chlorophenyl CPME 160 16 >99
3 4-Fluorophenyl CPME 160 16 >99
4 2-Bromophenyl CPME 160 16 >99
5 3-Bromophenyl CPME 160 16 >99
6 4-Bromophenyl CPME 160 16 >99
7 Cyclohexyl CPME 160 16 (x3 passes) 97

| 8 | n-Hexyl | CPME | 160 | 16 (x3 passes) | 98 |

Data sourced from a study utilizing a flow-batch approach for azirine synthesis and subsequent reaction. Yields reported for the azirine formation step.[7]

Table 2: Photochemical Synthesis of 2H-Azirines in a Flow Reactor [11]

Entry Vinyl Azide Substrate (R¹, R²) Solvent Wavelength (nm) Residence Time (min) Yield (%)
1 R¹=Ph, R²=Ph MeCN 420 20 85
2 R¹=4-MeOPh, R²=Ph MeCN 420 30 80
3 R¹=4-ClPh, R²=Ph MeCN 420 20 82
4 R¹=2-Naphthyl, R²=Ph MeCN 450 60 75
5 R¹=Ph, R²=CO₂Et MeCN 450 20 95

| 6 | R¹=4-BrPh, R²=CO₂Et | MeCN | 400 | 45 | 95 |

Yields determined by ¹H-NMR using an internal standard.[11]

General Experimental Workflow & Applications

The synthesis of 2H-azirines is the first step in a cascade of potential transformations. These strained heterocycles are not typically the final target but rather key intermediates for constructing more complex molecular architectures.

Experimental_Workflow Start Vinyl Azide Solution Reactor Flow Reactor (Thermal or Photochemical) Start->Reactor Collection Product Collection Reactor->Collection Workup Solvent Removal & Work-up Collection->Workup Purification Purification (e.g., Chromatography) Workup->Purification Azirine Purified this compound Purification->Azirine

Caption: A typical experimental workflow for flow synthesis of 2H-azirines.

Once synthesized, 2H-azirines can be used immediately in subsequent reactions. For example, they can react with nucleophiles like organolithium reagents to form functionalized aziridines or undergo thermal or metal-catalyzed rearrangements to produce substituted pyrroles.[2][7][12] Photochemically generated 2H-azirines can also be opened to nitrile ylides, which are powerful 1,3-dipoles for [3+2] cycloaddition reactions.[13][14]

Logical_Flow VA Vinyl Azide (Precursor) AZ This compound (Key Intermediate) VA->AZ Thermolysis or Photolysis (-N₂) Products Value-Added Products AZ->Products Pyrroles Pyrroles Products->Pyrroles Aziridines Aziridines Products->Aziridines Cycloadducts Cycloadducts (e.g., Dihydropyrroles) Products->Cycloadducts

References

Application Notes and Protocols: Neber Rearrangement for 2H-Azirine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neber rearrangement is a powerful and versatile named reaction in organic chemistry for the synthesis of α-amino ketones from ketoximes.[1] A key feature of this reaction is the formation of a highly strained and reactive three-membered heterocycle, a 2H-azirine, as an intermediate.[2][3] This intermediate can often be isolated, making the Neber rearrangement a valuable tool for accessing this unique class of compounds. 2H-azirines are significant building blocks in synthetic organic chemistry, serving as precursors to a variety of nitrogen-containing molecules, including chiral amines and other heterocycles.[4] Their high ring strain dictates their reactivity, predisposing them to ring-opening reactions initiated by thermal, photochemical, or chemical means, leading to reactive intermediates like vinyl nitrenes and nitrile ylides.[1]

This document provides detailed application notes and experimental protocols for the synthesis of 2H-azirines via the Neber rearrangement, targeting researchers and professionals in drug development and organic synthesis.

Reaction Mechanism and Workflow

The Neber rearrangement proceeds through a well-established mechanism involving the conversion of a ketoxime to a suitable leaving group, typically a tosylate or acetate, followed by base-mediated cyclization.[2][5]

The general workflow for the synthesis of 2H-azirines via the Neber rearrangement is depicted below. The process begins with the formation of a ketoxime from a corresponding ketone, followed by its activation and subsequent base-induced rearrangement to the this compound.

experimental_workflow Ketone Ketone Ketoxime Ketoxime Ketone->Ketoxime Hydroxylamine Hydroxylamine Hydroxylamine->Ketoxime ActivatedOxime O-Sulfonyl Ketoxime Ketoxime->ActivatedOxime Reaction with Base (e.g., Pyridine) SulfonylChloride Sulfonyl Chloride (e.g., TsCl) SulfonylChloride->ActivatedOxime Azirine This compound ActivatedOxime->Azirine Base-mediated Cyclization Base Base (e.g., Et3N, K2CO3) Base->Azirine CrudeProduct Crude Product Azirine->CrudeProduct Quenching & Extraction PurifiedAzirine Purified this compound CrudeProduct->PurifiedAzirine Chromatography / Distillation

Figure 1: General experimental workflow for this compound synthesis.

The mechanism of the Neber rearrangement itself involves the deprotonation at the α-carbon, followed by intramolecular nucleophilic attack on the nitrogen atom, displacing the leaving group to form the this compound ring.

Figure 2: Mechanism of the Neber rearrangement for this compound formation.

Data Presentation: Substrate Scope and Reaction Conditions

The Neber rearrangement is applicable to a wide range of ketoxime substrates, including those derived from both aryl and alkyl ketones. The choice of base, solvent, and reaction temperature can significantly influence the reaction yield and, in the case of asymmetric synthesis, the enantioselectivity. Below is a summary of representative examples from the literature.

EntrySubstrate (O-Sulfonyl Ketoxime)BaseSolventTemp. (°C)Time (h)ProductYield (%)Ref.
1Acetophenone oxime tosylateNaOEtEthanolRT123-Phenyl-2H-azirine75[2]
2Propiophenone oxime tosylateKOtBut-BuOHRT43-Phenyl-2-methyl-2H-azirine82[2]
3Cyclohexanone oxime tosylateNaOEtEthanol061-Aza-spiro[2.5]oct-1-ene65[2]
4Ethyl benzoylacetate oxime tosylateEt3NCH2Cl2RT6Ethyl 3-phenyl-2H-azirine-2-carboxylate92
5tert-Butyl benzoylacetate oxime tosylateK2CO3TolueneRT24tert-Butyl 3-phenyl-2H-azirine-2-carboxylate88[1]
6Desoxybenzoin oxime acetateCs2CO31,4-dioxane80122,3-Diphenyl-2H-azirine95[5]
74'-Methoxy-desoxybenzoin oxime acetateCs2CO31,4-dioxane80123-(4-Methoxyphenyl)-2-phenyl-2H-azirine91[5]
81-(N-Boc-indol-3-yl)ethanone oxime tosylate(DHQD)2PHAL (catalyst), K2CO3Toluene-2048Spiro[indole-3,2'-[2H]azirin]-2(1H)-one90 (92% ee)[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryl-2H-azirines

This protocol provides a general method for the synthesis of 3-aryl-2H-azirines from the corresponding aryl ketoxime tosylates.

Materials:

  • Aryl ketoxime

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Anhydrous ethanol or tert-butanol

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

Step 1: Preparation of the Ketoxime Tosylate

  • To a solution of the aryl ketoxime (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ketoxime tosylate, which can often be used in the next step without further purification.

Step 2: Neber Rearrangement to this compound

  • Dissolve the crude ketoxime tosylate (1.0 eq) in the appropriate anhydrous alcohol (ethanol for NaOEt, tert-butanol for KOtBu).

  • Cool the solution to 0 °C and add the base (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 4-12 hours).

  • Once the reaction is complete, quench by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.[1]

Protocol 2: Asymmetric Synthesis of this compound Carboxylic Esters

This protocol describes an organocatalytic asymmetric Neber reaction for the synthesis of chiral this compound carboxylic esters.[1]

Materials:

  • β-Ketoxime sulfonate (e.g., tert-Butyl benzoylacetate oxime tosylate) (0.2 mmol)

  • Bifunctional thiourea catalyst (e.g., (1R,2R)-N,N'-Bis[3,5-bis(trifluoromethyl)benzoyl]cyclohexane-1,2-diamine) (5 mol%)

  • Potassium carbonate (K2CO3) (0.3 mmol)

  • Anhydrous toluene (2 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the β-ketoxime sulfonate (0.2 mmol) and the bifunctional thiourea catalyst (5 mol%) in anhydrous toluene (2 mL), add potassium carbonate (0.3 mmol).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor the reaction by TLC.

  • After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound carboxylic ester.[1]

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Applications in Drug Development and Organic Synthesis

2H-azirines are valuable intermediates in the synthesis of a wide array of nitrogen-containing compounds. Their high reactivity allows for diverse transformations, making them attractive building blocks in medicinal chemistry and natural product synthesis.

  • Synthesis of Chiral Amines and Amino Acids: The strained this compound ring can be selectively opened to produce chiral aziridines, which are precursors to enantiomerically pure amino acids and other chiral amines.

  • Heterocycle Synthesis: 2H-azirines can undergo ring-expansion reactions to form larger heterocycles such as pyrroles, oxazoles, and azepines.[7] They also participate in cycloaddition reactions as dipolarophiles or dienophiles.

  • Natural Product Synthesis: The this compound moiety is found in some natural products with biological activity, and the Neber rearrangement provides a route to synthesize these and related structures.

Conclusion

The Neber rearrangement is a robust and reliable method for the synthesis of 2H-azirines from readily available ketoximes. The reaction tolerates a variety of functional groups and can be adapted for asymmetric synthesis, providing access to valuable chiral building blocks. The detailed protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the fields of organic synthesis and drug development, facilitating the exploration and utilization of this compound chemistry.

References

Application Notes and Protocols: Iodine-Mediated Oxidative Cyclization of Enamines to 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2H-azirines via an efficient, transition-metal-free, iodine-mediated oxidative cyclization of enamines. This method offers a practical and scalable approach to obtaining these highly reactive three-membered heterocyclic compounds, which are valuable building blocks in organic synthesis and drug discovery.

Introduction

2H-Azirines are strained, three-membered nitrogen-containing heterocycles that serve as versatile intermediates in the synthesis of a wide array of more complex nitrogen-containing molecules.[1][2] Their high ring strain makes them reactive synthons for constructing other heterocycles, natural products, and biologically active compounds.[1][3] The iodine-mediated oxidative cyclization of readily available enamines represents a significant advancement in the synthesis of 2H-azirines, avoiding the use of transition metals and proceeding under mild reaction conditions.[1][2] This methodology exhibits a broad substrate scope and functional group tolerance, making it a valuable tool for synthetic and medicinal chemists.[1]

Reaction Principle and Mechanism

The reaction proceeds via an iodine-mediated oxidative cyclization of an enamine precursor. The proposed mechanism involves the initial iodination of the enamine, followed by a base-promoted intramolecular cyclization to form the 2H-azirine ring.[1][3]

ReactionMechanism cluster_step1 Step 1: Iodination of Enamine cluster_step2 Step 2: Base-Promoted Cyclization cluster_step3 Step 3: Deprotonation Enamine Enamine Iodinated_Intermediate Iodinated Intermediate Enamine->Iodinated_Intermediate I2 I₂ Azirine_Cation Azirinium Ion Intermediate Iodinated_Intermediate->Azirine_Cation Intramolecular Cyclization DBU DBU (Base) Azirine_Product This compound Azirine_Cation->Azirine_Product - H⁺

Data Presentation: Substrate Scope and Yields

The iodine-mediated oxidative cyclization of enamines demonstrates broad applicability with various substituted enamines. The following table summarizes the reaction outcomes for a range of substrates, highlighting the versatility of this method. The reactions were performed under the optimized conditions: enamine (0.2 mmol), I₂ (1.2 equiv), and DBU (2.5 equiv) in CH₂Cl₂ (2.0 mL) at room temperature.

EntryEnamine Substrate (R¹)Enamine Substrate (R²)Enamine Substrate (R³)ProductYield (%)
1PhHCN2-phenyl-2H-azirine-2-carbonitrile92
24-MeC₆H₄HCN2-(p-tolyl)-2H-azirine-2-carbonitrile89
34-MeOC₆H₄HCN2-(4-methoxyphenyl)-2H-azirine-2-carbonitrile85
44-FC₆H₄HCN2-(4-fluorophenyl)-2H-azirine-2-carbonitrile90
54-ClC₆H₄HCN2-(4-chlorophenyl)-2H-azirine-2-carbonitrile88
64-BrC₆H₄HCN2-(4-bromophenyl)-2H-azirine-2-carbonitrile87
73-MeC₆H₄HCN2-(m-tolyl)-2H-azirine-2-carbonitrile91
82-MeC₆H₄HCN2-(o-tolyl)-2H-azirine-2-carbonitrile75
9PhMeCN3-methyl-2-phenyl-2H-azirine-2-carbonitrile86
10PhEtCN3-ethyl-2-phenyl-2H-azirine-2-carbonitrile84
11PhHCO₂EtEthyl 2-phenyl-2H-azirine-2-carboxylate78
12CyclohexylHCN2-cyclohexyl-2H-azirine-2-carbonitrile65

Experimental Protocols

General Procedure for the Synthesis of 2H-Azirines

ExperimentalWorkflow A 1. Add enamine (0.2 mmol) and CH₂Cl₂ (2.0 mL) to a reaction tube. B 2. Add DBU (2.5 equiv) to the solution. A->B C 3. Add I₂ (1.2 equiv) in portions at room temperature. B->C D 4. Stir the reaction mixture at room temperature. C->D E 5. Monitor the reaction by TLC. D->E F 6. Quench the reaction with saturated aqueous Na₂S₂O₃ solution. E->F G 7. Extract the product with CH₂Cl₂. F->G H 8. Dry the organic layer over anhydrous Na₂SO₄. G->H I 9. Concentrate the solution under reduced pressure. H->I J 10. Purify the crude product by column chromatography. I->J

Detailed Protocol for the Synthesis of 2-phenyl-2H-azirine-2-carbonitrile (Table 1, Entry 1):

To a dried reaction tube equipped with a magnetic stir bar, (Z)-2-amino-3-phenylacrylonitrile (31.2 mg, 0.2 mmol, 1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂, 2.0 mL) are added. To this solution, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (76.1 mg, 0.5 mmol, 2.5 equiv) is added. Molecular iodine (I₂) (60.9 mg, 0.24 mmol, 1.2 equiv) is then added in portions at room temperature. The resulting mixture is stirred at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product, 2-phenyl-2H-azirine-2-carbonitrile, as a colorless oil (yield: 26.3 mg, 92%).

Applications in Drug Development

2H-Azirines are not only valuable synthetic intermediates but also exhibit a range of biological activities. The strained azirine ring is a key feature in several natural products with antimicrobial properties.[1]

  • Antibacterial Agents: The natural product Azirinomycin, which contains a this compound-2-carboxylic acid moiety, has demonstrated broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria.[2] Synthetic derivatives of this compound-2-carboxylic acids have also shown promising antibacterial activity against ESKAPE pathogens with low cytotoxicity.

  • Anticancer Agents: Certain synthetic this compound-containing compounds have been investigated for their cytotoxic activity against various cancer cell lines. For instance, this compound-2-azetidinones have shown cytotoxicity against leukemia, colon cancer, and melanoma cell lines.[4]

  • Building Blocks for Bioactive Molecules: The high reactivity of the this compound ring allows for its conversion into a variety of other heterocyclic systems that are prevalent in medicinal chemistry.[1] For example, 2H-azirines can be transformed into indoles, pyrroles, and oxazoles, which are common scaffolds in drug molecules.[1][5] This makes the iodine-mediated synthesis of 2H-azirines a valuable starting point for the discovery of new drug candidates.

  • Bioconjugation: The reactivity of the this compound moiety has been exploited for the chemoselective modification of proteins, highlighting its potential in the development of chemical probes and bioconjugates for diagnostic and therapeutic applications.[6]

Conclusion

The iodine-mediated oxidative cyclization of enamines is a powerful and practical method for the synthesis of 2H-azirines. This transition-metal-free approach, which proceeds under mild conditions with high efficiency and a broad substrate scope, provides ready access to these valuable synthetic building blocks. The utility of 2H-azirines in the synthesis of biologically active compounds underscores the importance of this methodology for researchers in drug development and medicinal chemistry.

References

Preparation of 2H-Azirines via Oxidation of Aziridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2H-azirines through the oxidation of their corresponding aziridine precursors. 2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. Their unique reactivity makes them valuable intermediates in the preparation of a wide array of more complex molecules, including amino acids, alkaloids, and other biologically active compounds.

The direct oxidation of the aziridine N-H or C-H bond to form the C=N double bond of a 2H-azirine presents a synthetically attractive and atom-economical approach. This guide focuses on established oxidation methodologies, providing detailed protocols and quantitative data to aid in their practical application.

Oxidation Methodologies

The conversion of aziridines to 2H-azirines is fundamentally an oxidation process. Several methods have been developed to achieve this transformation, with the Swern oxidation of C-2 substituted aziridines being a notable and effective strategy. An alternative two-step approach involves N-chlorination followed by base-induced dehydrochlorination.

Swern Oxidation of Aziridine-2-carboxylic Esters

The Swern oxidation is a well-established method for the mild oxidation of alcohols to aldehydes or ketones. It has been successfully adapted for the oxidation of N-H aziridine-2-carboxylic esters to the corresponding this compound-2-carboxylic esters. This method is particularly advantageous as it often proceeds with regioselective introduction of the double bond and can be performed on optically active substrates, retaining the stereochemical integrity at the C-2 position.[1]

Generalized Reaction Scheme:

Aziridine Aziridine-2-carboxylate Product This compound-2-carboxylate Aziridine->Product Swern Oxidation Reagents DMSO, (COCl)2 Et3N, CH2Cl2

Caption: General scheme for Swern oxidation of aziridine-2-carboxylates.

N-Chlorination and Dehydrochlorination

An alternative, two-step procedure involves the initial N-chlorination of the aziridine using a reagent like tert-butyl hypochlorite. The resulting N-chloroaziridine is then treated with a base to induce dehydrochlorination, yielding the this compound.[1] While effective, this method can sometimes result in moderate yields during the elimination step.[1]

Experimental Protocols

Protocol 1: Swern Oxidation of Methyl (2S,3S)-3-phenylaziridine-2-carboxylate

This protocol is adapted from the work of De Kimpe et al.[1]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine (Et₃N)

  • Methyl (2S,3S)-3-phenylaziridine-2-carboxylate

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.4 mmol) in anhydrous dichloromethane (1 mL) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of methyl (2S,3S)-3-phenylaziridine-2-carboxylate (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 30 minutes.

  • Add triethylamine (5.0 mmol) to the mixture and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-phenyl-2H-azirine-2-carboxylate.

Quantitative Data

The Swern oxidation has been applied to a variety of aziridine-2-carboxylic esters, demonstrating its utility. The following table summarizes representative yields for this transformation.

EntrySubstrate (Aziridine Ester)Product (this compound Ester)Yield (%)Reference
1Methyl trans-3-phenylaziridine-2-carboxylateMethyl 3-phenyl-2H-azirine-2-carboxylate78--INVALID-LINK--
2Methyl cis-3-phenylaziridine-2-carboxylateMethyl 3-phenyl-2H-azirine-2-carboxylate75--INVALID-LINK--
3Methyl trans-3-heptylaziridine-2-carboxylateMethyl 3-heptyl-2H-azirine-2-carboxylate70--INVALID-LINK--
4Methyl (2S)-aziridine-2-carboxylate (ent-Azirinomycin methyl ester precursor)Methyl (2S)-2H-azirine-2-carboxylate (ent-Azirinomycin methyl ester)65--INVALID-LINK--

Experimental Workflow and Logic

The overall process for the preparation of 2H-azirines from aziridines via oxidation can be visualized as a straightforward workflow.

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification Start Aziridine Precursor Reaction Reaction at Low Temp. (-78 °C to RT) Start->Reaction Reagents Oxidizing Agent (e.g., Swern Reagents) Reagents->Reaction Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for this compound synthesis via aziridine oxidation.

Concluding Remarks

The oxidation of aziridines, particularly through the Swern oxidation protocol, provides a reliable and direct route to 2H-azirines. This method is notable for its mild reaction conditions and its applicability to enantiomerically pure substrates, making it a valuable tool for the synthesis of chiral 2H-azirines. The protocols and data presented herein should serve as a practical guide for researchers in academic and industrial settings who are interested in the synthesis and application of these versatile heterocyclic compounds.

References

Application Notes and Protocols for the Photochemical Synthesis of 2H-Azirines from Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photochemical rearrangement of isoxazoles to 2H-azirines represents a synthetically valuable and atom-economical transformation. 2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. Their controlled synthesis is of significant interest, particularly in the development of novel therapeutic agents and complex molecular architectures. This application note provides detailed protocols and quantitative data for the photochemical synthesis of 2H-azirines from isoxazole precursors, focusing on optimizing reaction efficiency and minimizing byproduct formation.

The photoisomerization is governed by a delicate equilibrium between the starting isoxazole, the desired 2H-azirine, and a potential oxazole byproduct.[1][2][3][4] The selection of substituents on the isoxazole ring is critical in directing the reaction towards the desired this compound product by influencing the absorption spectra of the involved species and thereby enabling selective excitation.[1][2][3]

Reaction Mechanism and Pathway

The photochemical conversion of isoxazoles to 2H-azirines proceeds through a series of light-induced and thermal rearrangements. Upon absorption of UV light, the isoxazole undergoes cleavage of the weak N-O bond to form a transient vinylnitrene intermediate. This intermediate can then rapidly cyclize to yield the corresponding this compound. The this compound itself is photoactive and can undergo further rearrangement upon absorbing light, typically leading to the formation of a nitrile ylide, which can then cyclize to form a more stable oxazole.[5][6] Therefore, careful control of the irradiation wavelength and duration is crucial to maximize the yield of the this compound and prevent its subsequent conversion to the oxazole.

G Isoxazole Isoxazole hv1 Isoxazole->hv1 Vinylnitrene Vinylnitrene Intermediate hv1->Vinylnitrene Azirine This compound Vinylnitrene->Azirine Cyclization hv2 Azirine->hv2 rev_hv hν (reverse) Azirine->rev_hv NitrileYlide Nitrile Ylide Intermediate hv2->NitrileYlide C-C Cleavage Oxazole Oxazole Byproduct NitrileYlide->Oxazole Cyclization rev_hv->Isoxazole Reverse Isomerization

Figure 1: Photochemical rearrangement pathway of isoxazoles to 2H-azirines and oxazoles.

Experimental Protocols

The following protocols are generalized from literature procedures and should be adapted based on the specific substrate and available equipment.[1][3]

Protocol 1: General Procedure for Photochemical Synthesis of 2H-Azirines in Batch

Materials:

  • Substituted isoxazole

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, benzene)

  • Photoreactor equipped with a specific wavelength UV lamp (e.g., 254 nm)

  • Quartz reaction vessel

  • Stirring plate and stir bar

  • Nitrogen or Argon line for inert atmosphere

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Preparation of the Reaction Mixture: Dissolve the substituted isoxazole in the chosen anhydrous solvent in a quartz reaction vessel. The concentration should be optimized for the specific substrate, but a starting point of 0.01-0.05 M is common.

  • Degassing: Purge the solution with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Photolysis: Place the reaction vessel in the photoreactor and ensure it is positioned for uniform irradiation. Begin stirring and turn on the UV lamp. The choice of wavelength is crucial; 254 nm is commonly used for many isoxazoles.[1][3]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method such as ¹H NMR, GC-MS, or TLC. This is critical to determine the point of maximum this compound concentration before significant conversion to the oxazole byproduct occurs.

  • Work-up: Once the optimal conversion is reached, turn off the lamp and remove the reaction vessel. Concentrate the reaction mixture in vacuo at low temperature to avoid thermal decomposition of the this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). The 2H-azirines are often sensitive, so purification should be performed promptly and at low temperature if necessary.

Protocol 2: Continuous Flow Photochemical Synthesis

For larger scale synthesis and improved control over irradiation time, a continuous flow setup can be employed.[7]

Equipment:

  • HPLC pump

  • Flow reactor with a UV-transparent tubing (e.g., FEP)

  • UV lamp assembly surrounding the flow reactor tubing

  • Back pressure regulator

  • Collection flask

Procedure:

  • System Setup: Assemble the flow reactor system, ensuring all connections are secure.

  • Solution Preparation: Prepare a stock solution of the isoxazole in a suitable degassed solvent.

  • Flow Reaction: Pump the solution through the flow reactor at a defined flow rate. The residence time in the irradiated zone is controlled by the flow rate and the reactor volume. This allows for precise control over the reaction time.

  • Optimization: Vary the flow rate and light intensity to optimize the conversion to the this compound.

  • Collection and Work-up: Collect the product stream from the reactor outlet. The work-up and purification are similar to the batch protocol.

G cluster_0 Experimental Workflow Start Start Dissolve Dissolve Isoxazole in Anhydrous Solvent Start->Dissolve Degas Degas Solution (N2 or Ar) Dissolve->Degas Irradiate Irradiate with UV Light (e.g., 254 nm) Degas->Irradiate Monitor Monitor Reaction (NMR, GC-MS, TLC) Irradiate->Monitor Monitor->Irradiate Continue Quench Quench Reaction Monitor->Quench Optimal Conversion Concentrate Concentrate in vacuo (Low Temperature) Quench->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Isolated this compound Purify->Product

Figure 2: General experimental workflow for the photochemical synthesis of 2H-azirines.

Quantitative Data

The efficiency of the photochemical synthesis of 2H-azirines is highly dependent on the substituents of the starting isoxazole. The following table summarizes representative data from the literature.

Isoxazole PrecursorSubstituents (R¹, R²)Irradiation Wavelength (nm)SolventYield of this compound (%)Reference
3,5-DiphenylisoxazolePh, Ph254BenzeneIntermediate observed[1][3]
3-(tert-Butyl)-5-aminoisoxazolet-Bu, NH₂Not specifiedNot specifiedHigh[1][2]
3-(Trifluoromethyl)-5-aminoisoxazoleCF₃, NH₂Not specifiedNot specifiedHigh[1][2]
3-Phenyl-5-aminoisoxazolePh, NH₂Not specifiedNot specifiedLow (oxazole formation)[1][2]

Note: "High" and "Low" yields are as described in the source literature, which emphasizes the qualitative outcome based on substituent effects. Precise quantitative yields are highly substrate and condition-dependent. The key takeaway is that electron-withdrawing or bulky groups can favor the formation and isolation of the this compound.[1][2]

Concluding Remarks

The photochemical synthesis of 2H-azirines from isoxazoles is a powerful method for accessing these valuable synthetic intermediates. Success hinges on careful selection of substrates and precise control of reaction conditions, particularly the irradiation wavelength and duration, to maximize the yield of the desired this compound and minimize the formation of the oxazole byproduct. The protocols and data presented here provide a solid foundation for researchers to explore and optimize this fascinating and useful photochemical transformation.

References

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Substituted 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted 2H-azirines utilizing rhodium catalysis. 2H-azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates in organic chemistry and drug discovery. Their unique reactivity allows for the construction of a wide variety of more complex nitrogen-containing molecules. The methods outlined below leverage rhodium catalysts to achieve efficient and selective transformations from various precursors, including vinyl azides, diazo compounds, and isoxazoles.

Synthesis from Vinyl Azides via Intramolecular C-H Amination

The rhodium(II)-catalyzed decomposition of vinyl azides provides a mild and efficient pathway to N-heterocycles, including indoles, through an intramolecular C-H amination reaction. This transformation is believed to proceed through a rhodium nitrenoid intermediate. The choice of rhodium catalyst and its ligand system is crucial for the reaction's success and selectivity.

Reaction Principle

The catalytic cycle is initiated by the coordination of the vinyl azide to the rhodium(II) catalyst, followed by the extrusion of dinitrogen to form a reactive rhodium nitrenoid species. This intermediate then undergoes an intramolecular C-H insertion into an adjacent C-H bond, leading to the formation of the cyclized product. For the synthesis of azirines, this pathway is a key competing reaction or can be the initial step towards rearranged products.

Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed Intramolecular C-H Amination of Vinyl Azides

This protocol is a general guideline based on reported procedures for the synthesis of indole derivatives, which proceeds via a transient azirine or a related intermediate.[1][2]

Materials:

  • Substituted vinyl azide (1.0 equiv)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(pfb)₄, or Rh₂(esp)₂) (0.1 - 5 mol%)

  • Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted vinyl azide and the rhodium(II) catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system to afford the desired product.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields of various N-heterocycles synthesized via rhodium-catalyzed intramolecular C-H amination of vinyl azides.

EntryStarting Vinyl AzideRhodium CatalystProductYield (%)Reference
12-Azido-N,N-diallylanilineRh₂(OAc)₄1-Allyl-2-methyl-1H-indole75[2]
21-(2-Azidophenyl)prop-2-en-1-olRh₂(pfb)₄1H-Indol-1-ol85[1]
3Ethyl 2-azido-3-phenylacrylateRh₂(OAc)₄Ethyl 2-phenyl-2H-azirine-3-carboxylate68[2]
42-Azido-3',5'-dimethylbiphenylRh₂(esp)₂2,4-Dimethylcarbazole95[3]

Synthesis from Diazo Compounds

Rhodium(II) catalysts are highly effective in promoting the decomposition of diazo compounds to generate rhodium carbenes, which can then undergo a variety of transformations to produce 2H-azirines.

Rearrangement of α-Diazo Oxime Ethers

An efficient method for the synthesis of 2H-azirines bearing quaternary centers involves the rhodium-catalyzed rearrangement of α-oximino ketenes, which are derived from α-diazo oxime ethers.[4]

Experimental Protocol: Rhodium-Catalyzed Rearrangement of α-Diazo Oxime Ethers

Materials:

  • α-Diazo oxime ether (1.0 equiv)

  • Rhodium(II) acetate (Rh₂(OAc)₄) (1 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the α-diazo oxime ether in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add the rhodium(II) acetate catalyst to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted 2H-azirine.

Data Presentation: Substrate Scope and Yields
Entryα-Diazo Oxime Ether SubstituentsProductYield (%)Reference
1R¹=Ph, R²=Me, R³=Me2,2-Dimethyl-3-phenyl-2H-azirine85[4]
2R¹=4-MeO-C₆H₄, R²=Me, R³=Me3-(4-Methoxyphenyl)-2,2-dimethyl-2H-azirine82[4]
3R¹=Ph, R²=Et, R³=Et2,2-Diethyl-3-phenyl-2H-azirine78[4]
Intramolecular Ring Expansion of Azirinyl-Substituted Diazo Compounds

A novel approach involves the intramolecular ring expansion of azirinyl-substituted diazodicarbonyl compounds, catalyzed by rhodium(II) complexes, to form functionalized pyrrolinones, where a this compound is the starting material for the diazo precursor.[5]

Synthesis from Isoxazoles

Rhodium catalysts can mediate the transformation of isoxazoles into substituted 2H-azirines. This method is particularly useful for the synthesis of 2-halo-2H-azirine-2-carboxylic acid derivatives.

Reaction Principle

The rhodium catalyst, such as rhodium(II) pivalate (Rh₂(Piv)₄), facilitates the rearrangement of the isoxazole ring system to the corresponding this compound.

Experimental Protocol: Rhodium-Catalyzed Synthesis of 2-Halo-2H-azirines from Isoxazoles

This protocol is based on the reported synthesis of 2-halo-2H-azirine-2-carboxylates.[4]

Materials:

  • 5-Heteroatom-substituted 4-haloisoxazole (1.0 equiv)

  • Rhodium(II) pivalate (Rh₂(Piv)₄) (2 mol%)

  • Anhydrous solvent (e.g., dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve the substituted isoxazole in anhydrous dichloroethane.

  • Add the rhodium(II) pivalate catalyst.

  • Heat the reaction mixture at the appropriate temperature (e.g., 80 °C) for the specified time, monitoring by TLC.

  • After completion, cool the mixture to room temperature and concentrate in vacuo.

  • Purify the residue via flash column chromatography to obtain the desired 2-halo-2H-azirine-2-carboxylate.

Data Presentation: Substrate Scope and Yields
EntryIsoxazole SubstituentsProductYield (%)Reference
14-Br, 5-OMe, 3-PhMethyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate92[4]
24-Cl, 5-OEt, 3-PhEthyl 2-chloro-3-phenyl-2H-azirine-2-carboxylate88[4]
34-Br, 5-OMe, 3-(4-Cl-C₆H₄)Methyl 2-bromo-3-(4-chlorophenyl)-2H-azirine-2-carboxylate90[4]

Visualizations

Reaction Pathway Diagrams

Rh_Catalyzed_Azirine_Synthesis_from_Vinyl_Azide cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Vinyl_Azide Vinyl Azide Rh_Nitrenoid Rhodium Nitrenoid Intermediate Vinyl_Azide->Rh_Nitrenoid - N₂ Rh_Catalyst Rh₂(L)₄ Rh_Catalyst->Rh_Nitrenoid Azirine This compound (or rearranged product) Rh_Nitrenoid->Azirine Intramolecular C-H Amination

Caption: General pathway for this compound synthesis from vinyl azides.

Rh_Catalyzed_Azirine_Synthesis_from_Diazo cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Diazo_Compound α-Diazo Oxime Ether Rh_Carbene Rhodium Carbene Diazo_Compound->Rh_Carbene - N₂ Rh_Catalyst Rh₂(OAc)₄ Rh_Catalyst->Rh_Carbene Oximino_Ketene α-Oximino Ketene Rh_Carbene->Oximino_Ketene Wolff Rearrangement Azirine Substituted this compound Oximino_Ketene->Azirine Cyclization

Caption: Synthesis of 2H-azirines from α-diazo oxime ethers.

Experimental Workflow

Experimental_Workflow Start Start Setup Assemble flame-dried glassware under inert atmosphere. Start->Setup Reagents Add substrate and Rhodium catalyst. Setup->Reagents Solvent Add anhydrous solvent. Reagents->Solvent Reaction Stir at appropriate temperature. Monitor by TLC. Solvent->Reaction Workup Cool and concentrate the reaction mixture. Reaction->Workup Purification Purify by flash column chromatography. Workup->Purification Product Obtain pure this compound. Purification->Product

Caption: General experimental workflow for rhodium-catalyzed synthesis.

References

Continuous-Flow Synthesis of 2H-Azirine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous-flow synthesis of 2H-azirine derivatives. These strained heterocyclic compounds are valuable intermediates in organic synthesis, serving as precursors to a diverse range of nitrogen-containing molecules of interest in pharmaceutical and agrochemical research.[1][2] Traditional batch synthesis of 2H-azirines can be hazardous due to the use of thermally sensitive precursors like vinyl azides and the potential for exothermic reactions.[3] Continuous-flow chemistry offers a safer, more efficient, and scalable alternative by enabling precise control over reaction parameters and minimizing the accumulation of hazardous intermediates.[3][4]

This guide details two primary continuous-flow methodologies for this compound synthesis: the thermal/photochemical decomposition of vinyl azides and a modified Neber rearrangement of oxime derivatives.

Method 1: Synthesis via Decomposition of Vinyl Azides

The intramolecular cyclization of vinyl azides to form 2H-azirines with the extrusion of nitrogen gas is a common and effective method.[4][5] This transformation can be induced either thermally or photochemically in a continuous-flow setup, which provides a safe environment for handling the potentially explosive azide precursors.[3][6]

Thermal Decomposition Protocol

This protocol is based on the thermal cyclization of a vinyl azide in a heated flow reactor.

Experimental Protocol:

  • Solution Preparation: Prepare a solution of the desired vinyl azide in a suitable solvent (e.g., toluene, cyclopentyl methyl ether (CPME)) at a concentration of approximately 0.1 M.[7]

  • System Setup: Assemble a continuous-flow system consisting of a syringe pump, a heated reactor coil, a back-pressure regulator, and a collection vessel.

  • Reaction Execution:

    • Pump the vinyl azide solution through the heated flow reactor at a defined flow rate (e.g., 250 µL/min) to control the residence time.[3]

    • The reactor temperature is typically maintained between 85-130°C, depending on the substrate's reactivity.[3][7] A back-pressure regulator (e.g., 8 bar) is used to suppress solvent boiling.[3]

    • For less reactive aliphatic vinyl azides, the reaction mixture can be recirculated through the reactor to achieve complete conversion.[4][5]

  • Work-up and Purification: The effluent from the reactor is collected. The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography on silica gel.

Quantitative Data Summary: Thermal Synthesis of 2H-Azirines

EntrySubstrateSolventTemp (°C)Residence TimeYield (%)Reference
11-(1-azidovinyl)-4-bromobenzeneCPME130Not SpecifiedQuantitative[5]
21-(1-azidovinyl)-3-bromobenzeneCPME130Not SpecifiedQuantitative[5]
31-(1-azidovinyl)-2-bromobenzeneCPME130Not SpecifiedQuantitative[5]
41-(1-azidovinyl)-2-methylbenzeneCPME130Not SpecifiedExcellent[5]
5(1-azidovinyl)benzeneToluene110Not SpecifiedBaseline[7]

Experimental Workflow: Thermal Cyclization of Vinyl Azides

G cluster_prep Preparation cluster_flow Flow System cluster_collection Collection & Purification A Vinyl Azide Solution (e.g., 0.1M in Toluene) B Syringe Pump (e.g., 250 µL/min) A->B Load C Heated Flow Reactor (e.g., 110-130°C) B->C Inject D Back-Pressure Regulator (e.g., 8 bar) C->D E Product Collection D->E F Solvent Removal E->F G Column Chromatography F->G H Pure this compound Derivative G->H

Caption: Workflow for the continuous-flow thermal synthesis of 2H-azirines.

Photochemical Decomposition Protocol

An alternative to thermal conditions is the use of photochemistry to induce the cyclization of vinyl azides.[4][6] This method often proceeds at ambient temperature, offering a milder reaction condition.

Experimental Protocol:

  • Solution Preparation: Prepare a solution of the vinyl azide in a suitable solvent (e.g., acetonitrile) at a concentration of 0.1 M.[6]

  • System Setup: Assemble a photochemical flow reactor equipped with a suitable light source (e.g., 365-450 nm LEDs) and a transparent reactor coil (e.g., FEP tubing).

  • Reaction Execution:

    • Pump the solution through the photoreactor at a controlled flow rate to manage the residence time (e.g., 20-60 minutes).[6]

    • The reaction is typically performed at ambient temperature.

  • Work-up and Analysis: The product stream is collected, and the yield is often determined by ¹H-NMR using an internal standard.[6]

Quantitative Data Summary: Photochemical Synthesis of 2H-Azirines

EntrySubstrateWavelength (nm)Power (W)Residence Time (min)Yield (%)Reference
1Vinyl Azide 1a365243095[6]
2Vinyl Azide 1b4202430>99[6]
3Vinyl Azide 1c450246090[6]
4Vinyl Azide 1d450242095[6]

Logical Relationship: Photochemical Synthesis Pathway

G A Vinyl Azide B Photon Absorption (hν, 365-450 nm) A->B C Nitrogen Extrusion (-N₂) B->C D Intramolecular Cyclization C->D E This compound D->E

Caption: Key steps in the photochemical synthesis of 2H-azirines.

Method 2: Synthesis via Modified Neber Rearrangement of Oximes

The base-promoted cyclization of activated oxime derivatives provides another robust route to 2H-azirines.[8][9] In a continuous-flow setup, this can be achieved in a telescoped sequence involving in-line activation and cyclization.

Experimental Protocol:

  • Reagent Streams:

    • Stream A: A solution of the oxime substrate (e.g., 0.1 M in MeCN) and a base (e.g., Et₃N, 1.2 equiv).[9]

    • Stream B: A solution of an activating agent (e.g., MsCl, 1.2 equiv in MeCN).[9]

  • System Setup: A two-pump flow system is used, with the streams meeting at a T-mixer before entering a heated reactor coil for the initial activation (mesylation). The outlet of this coil is then directed through a packed-bed reactor containing an immobilized base for the cyclization step.

  • Reaction Execution:

    • The two streams are pumped at equal flow rates (e.g., 0.3 mL/min each) into the T-mixer.[9]

    • The mesylation occurs in the first reactor coil (e.g., 10 mL volume at 40°C).[9]

    • The subsequent cyclization is promoted by passing the stream through a column packed with a solid-supported base (e.g., silica-supported pyridine).[9]

  • Purification: The crude product stream can be collected and purified by conventional methods, or in some cases, further telescoped into subsequent reactions.[8][9]

Quantitative Data Summary: Neber Rearrangement for this compound Synthesis

EntrySubstrateActivating AgentBaseYield (%)Reference
14-{3-[4-(Trifluoromethyl)phenyl]...oxime}MsClEt₃N / Silica-Pyridine77[9]

Experimental Workflow: Continuous-Flow Neber Rearrangement

G cluster_pumps Reagent Delivery cluster_reactors Reaction Stages cluster_collection Product Handling A Pump A: Oxime + Et₃N in MeCN C T-Mixer A->C B Pump B: MsCl in MeCN B->C D Heated Coil Reactor (Mesylation, 40°C) C->D E Packed-Bed Reactor (Cyclization with Silica-Pyridine) D->E F Back-Pressure Regulator E->F G Crude this compound Collection F->G

Caption: Telescoped flow synthesis of 2H-azirines via a modified Neber rearrangement.

Applications in Drug Development

2H-Azirines are versatile building blocks for the synthesis of more complex nitrogen-containing heterocycles that are of significant interest in drug discovery.[10][11] Their high ring strain allows them to undergo various ring-opening and ring-expansion reactions. For instance, upon photochemical irradiation, 2H-azirines can open to form nitrile ylides, which can then participate in [3+2] cycloaddition reactions to generate a variety of five-membered heterocyclic scaffolds.[1] This reactivity makes them valuable precursors for creating libraries of drug-like molecules.

Signaling Pathway: From 2H-Azirines to Drug Scaffolds

G A This compound (Synthesized in Flow) B Photolysis (hν) A->B C Nitrile Ylide (Reactive Intermediate) B->C D [3+2] Cycloaddition with Dipolarophile C->D E Complex Nitrogen Heterocycles D->E F Drug Discovery & Development E->F

Caption: Application of 2H-azirines in the synthesis of complex heterocycles for drug discovery.

References

Application Notes and Protocols for the Purification of 2H-Azirine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates in organic chemistry and drug development.[1] Their inherent ring strain makes them highly reactive and susceptible to various transformations, but also presents significant challenges in their purification.[1][2] The selection of an appropriate purification technique is critical to obtaining 2H-azirine compounds in high purity while minimizing degradation and ensuring safety.

These application notes provide a detailed overview of common purification techniques for this compound compounds, including flash chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. This document offers experimental protocols, comparative data, and safety considerations to guide researchers in selecting and optimizing the purification of these valuable synthetic building blocks.

Stability and Handling Considerations

Due to their high ring strain, 2H-azirines are prone to thermal and photochemical ring-opening reactions, as well as reactions with nucleophiles.[1][2] Their stability can be influenced by substituents on the azirine ring. For instance, the presence of fluorinated alkyl groups can dramatically increase the stability of the ring. It is crucial to handle 2H-azirines with care, avoiding prolonged exposure to heat, light, and acidic or basic conditions that can lead to decomposition. When possible, purification steps should be carried out at reduced temperatures and under an inert atmosphere. The use of flow chemistry for synthesis can offer a safer route by minimizing the accumulation of potentially hazardous intermediates.[3][4]

Purification Techniques

The choice of purification method depends on the scale of the synthesis, the physicochemical properties of the this compound derivative (e.g., polarity, crystallinity), and the nature of the impurities.

Flash Column Chromatography

Flash column chromatography is the most commonly employed technique for the purification of this compound compounds on a laboratory scale.[1][5] Silica gel is the most frequently used stationary phase; however, given the potential sensitivity of some 2H-azirines to acidic conditions, neutral or basic alumina may be considered as an alternative stationary phase.[6][7]

General Protocol for Flash Column Chromatography of a 2-Aryl-2H-azirine-3-carbonitrile: [1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and apply it carefully to the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., petroleum ether or hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal eluent system is typically determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified this compound.

Data Presentation: Flash Chromatography of this compound Derivatives

This compound DerivativeStationary PhaseEluent SystemYield (%)Purity (%)Reference
2-Aryl-2H-azirine-3-carbonitrilesSilica GelPetroleum Ether / Ethyl Acetateup to 94>95 (by NMR)[1]
Enantioenriched this compound carboxylic esterSilica GelNot specifiedNot specifiedHigh[1]
3-(p-Tolyl)-2H-azirineSilica GelHexane99High (by NMR)
2,3-Diphenyl-2H-azirineSilica GelNot specifiedExcellentHigh (by NMR)[3]
This compound-2,2-dicarboxylatesSilica GelLight Petroleum / Ethyl AcetateNot specifiedHigh[8]

Note: Yields and purities are highly dependent on the specific compound and reaction conditions.

Workflow for Flash Chromatography Purification

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute Start Elution monitor_tlc Monitor Fractions by TLC elute->monitor_tlc collect_fractions Collect Pure Fractions monitor_tlc->collect_fractions combine_fractions Combine Fractions collect_fractions->combine_fractions Pool Fractions remove_solvent Remove Solvent (Reduced Pressure) combine_fractions->remove_solvent characterize Characterize Pure Product (NMR, MS) remove_solvent->characterize G cluster_analytical Analytical Scale cluster_prep Preparative Scale cluster_outcome Outcome analytical_dev Develop Analytical HPLC Method optimize_params Optimize Separation Parameters analytical_dev->optimize_params scale_up Scale Up to Preparative Column optimize_params->scale_up Transfer Method purify Purify Crude Mixture scale_up->purify collect Collect Pure Fractions purify->collect Fractionation analyze Analyze Purity collect->analyze Purity Check

References

Application Notes and Protocols for [3+2] Cycloaddition Reactions of 2H-Azirine-Derived Nitrile Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the [3+2] cycloaddition reactions involving nitrile ylides generated from 2H-azirines. This powerful synthetic strategy offers a versatile pathway to a wide array of nitrogen-containing heterocyclic compounds, which are significant scaffolds in the development of pharmaceuticals and agrochemicals.[1] The protocols detailed herein are intended to be a practical guide for the synthesis and application of these valuable chemical transformations.

The core of this methodology lies in the generation of highly reactive nitrile ylide intermediates from stable 2H-azirine precursors. The strained three-membered ring of 2H-azirines can be opened either photochemically or thermally to yield the corresponding nitrile ylide, a 1,3-dipole.[2] This transient species can then be trapped in situ by a variety of dipolarophiles in a [3+2] cycloaddition reaction to construct five-membered heterocyclic rings with a high degree of regioselectivity.[1][3]

Key Applications in Synthesis

The synthetic utility of this reaction is broad, enabling the construction of diverse heterocyclic systems, including:

  • Dihydropyrroles and Pyrroles: Reaction with electron-deficient alkenes and alkynes, respectively, provides access to these fundamental heterocyclic cores.[1][4]

  • 1,3,4-Triazoles: When diisopropyl azodicarboxylate is employed as the dipolarophile, 1,3,4-triazoles can be synthesized directly.[2][5]

  • Complex Polycyclic Scaffolds: The reaction can be applied to the synthesis of more complex frameworks such as pyrrolo[3,2-c]quinolones and chromeno[3,4-b]pyrroles through the use of cyclic enols as dipolarophiles.[6]

The reaction conditions are generally mild, and the use of continuous-flow reactors has been shown to improve reaction control, scalability, and safety, making it an attractive method for both academic research and industrial applications.[1][2]

Reaction Mechanisms and Workflows

The overall transformation involves two key steps: the generation of the nitrile ylide from a this compound and the subsequent [3+2] cycloaddition with a dipolarophile.

Generation of Nitrile Ylides

Nitrile ylides can be generated from 2H-azirines through two primary methods:

  • Photochemical Ring Opening: Irradiation of a this compound with UV light leads to the cleavage of the C-C bond of the azirine ring, forming the nitrile ylide.[1][7] This is a common and efficient method that can be performed under mild conditions.

  • Thermal Ring Opening: Heating a solution of the this compound can also induce ring opening to the nitrile ylide. This method is an alternative to photochemical activation.[2]

The choice between photochemical and thermal methods may depend on the specific substrate and desired reaction conditions. Photochemical activation often provides higher yields and purity.[2]

ReactionMechanism Azirine This compound Ylide Nitrile Ylide (1,3-dipole) Azirine->Ylide hν or Δ Cycloadduct [3+2] Cycloadduct (e.g., Dihydropyrrole) Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., alkene, alkyne) Dipolarophile->Cycloadduct

Caption: General reaction scheme for nitrile ylide generation and cycloaddition.

Experimental Workflow

A typical experimental workflow for the photochemical [3+2] cycloaddition of a this compound is outlined below. This process can be adapted for both batch and continuous-flow setups.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start with this compound and Dipolarophile PrepareSolution Prepare reaction mixture in a suitable solvent Start->PrepareSolution Irradiation Irradiate with UV light (e.g., 254 nm or 300 nm) PrepareSolution->Irradiation Monitor Monitor reaction progress (e.g., TLC, LC-MS) Irradiation->Monitor Monitor->Irradiation Continue until completion Evaporation Evaporate solvent and excess reagents Monitor->Evaporation Reaction complete Purification Purify crude product (Column Chromatography) Evaporation->Purification Characterization Characterize final product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for photochemical cycloaddition.

Experimental Protocols

Protocol 1: Synthesis of 2H-Azirines from Enamines

This protocol describes a general method for the synthesis of 2H-azirines, which are the precursors for the nitrile ylides.[1]

Materials:

  • Substituted enamine (1.0 eq)

  • Phenyliodine(III) diacetate (PIDA) (1.2 eq)

  • Dichloromethane (CH₂Cl₂) as solvent

  • Saturated aqueous solution of sodium thiosulfate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the enamine in CH₂Cl₂ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add PIDA portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.[1]

Protocol 2: Photochemical [3+2] Cycloaddition of a 3-Aryl-2H-Azirine with an Alkene in a Flow Reactor

This protocol details the photochemical cycloaddition reaction using a continuous-flow setup, which offers excellent control over reaction parameters.[1][2]

Equipment:

  • Photochemical flow reactor equipped with a UV lamp (e.g., 254 nm or 300 nm) and FEP tubing.

  • Syringe pump

Materials:

  • 3-Aryl-2H-azirine

  • Alkene (dipolarophile)

  • Suitable solvent (e.g., acetonitrile, benzene, toluene)

Procedure:

  • Prepare a solution of the 3-aryl-2H-azirine and the alkene in the chosen solvent. The concentration typically ranges from 0.01 to 0.05 M.[1][2]

  • Set up the photochemical flow reactor according to the manufacturer's instructions.

  • Pump the reaction mixture through the FEP tubing of the flow reactor at a defined flow rate to control the residence time (e.g., 10-30 minutes).[1]

  • Irradiate the tubing with the UV lamp.

  • Collect the product solution at the outlet of the reactor.

  • Once all the starting material has been passed through the reactor, evaporate the solvent and excess alkene under reduced pressure.

  • Purify the crude product by column chromatography to yield the dihydropyrrole.[1]

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of 2H-azirines and their subsequent photochemical [3+2] cycloaddition reactions with various dipolarophiles.

Table 1: Synthesis of 2H-Azirines[2]
EntryPrecursor Vinyl AzideMethodResidence Time (min)Temperature (°C)SolventYield (%)
11aPhotochemical10Room Temp.Toluene95
21aInductive Heating1190CH₂Cl₂85
31bPhotochemical10Room Temp.Toluene92
41bInductive Heating1190CH₂Cl₂88
Table 2: [3+2] Cycloaddition of this compound-Derived Nitrile Ylides with Various Dipolarophiles
EntryThis compoundDipolarophileProductYield (%)Reference
13-Phenyl-2H-azirineAcrylonitrile5-Phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrileup to 95%[2]
2Methyl 3-phenyl-2H-azirine-2-carboxylateN-PhenylmaleimideDihydropyrrole derivative92[1]
33-Aryl-2H-azirines4-Hydroxyquinolone derivatives1H-Pyrrolo[3,2-c]quinoline framework85-92%[6]
42H-Azirinyl-substituted nitrile oxidesTerminal acetylenesAzirinyl(isoxazolyl)ketones51-91%[8]

Logical Flow for Drug Development Applications

The synthesis of novel heterocyclic compounds via [3+2] cycloaddition of this compound-derived nitrile ylides is a valuable starting point for drug discovery programs. The logical progression from starting materials to potential drug candidates is illustrated below.

DrugDevelopmentFlow Start Commercially available starting materials Synthesis Synthesis of 2H-Azirines Start->Synthesis Cycloaddition [3+2] Cycloaddition with diverse dipolarophiles Synthesis->Cycloaddition Library Generation of diverse heterocyclic library Cycloaddition->Library Screening High-throughput screening for biological activity Library->Screening Lead Lead compound identification and optimization Screening->Lead Candidate Drug candidate Lead->Candidate

Caption: Logical flow from starting materials to drug development applications.

References

Application Notes and Protocols: Ring-Opening Reactions of 2H-Azirines with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ring-opening reactions of 2H-azirines with a variety of nucleophiles. Due to their inherent ring strain and the electrophilic nature of the C=N bond, 2H-azirines are highly reactive synthetic intermediates.[1][2] Their reactions with nucleophiles provide a versatile pathway to a diverse range of nitrogen-containing compounds, including functionalized aziridines, amino ketones, and various heterocyclic systems, which are valuable in medicinal chemistry and drug development.[3][4]

General Reaction Mechanism

The fundamental reaction involves the nucleophilic attack on the sp2-hybridized carbon of the 2H-azirine ring. This initially forms a strained aziridine intermediate, which can either be isolated or undergo subsequent ring-opening, depending on the nature of the substituents and the reaction conditions.[5][6] The high reactivity of 2H-azirines stems from the significant relief of ring strain upon addition to the imine bond.[7]

G cluster_main General Mechanism of Nucleophilic Addition to 2H-Azirines 2H_Azirine This compound Transition_State Transition State 2H_Azirine->Transition_State Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Nucleophilic Attack on C=N Aziridine_Intermediate Aziridine Intermediate Transition_State->Aziridine_Intermediate Formation of Aziridine Ring_Opened_Product Ring-Opened Product Aziridine_Intermediate->Ring_Opened_Product Ring Opening (optional)

Caption: General mechanism of nucleophilic ring-opening of 2H-azirines.

Reactions with Oxygen Nucleophiles

Oxygen-containing nucleophiles such as water, alcohols, and carboxylic acids readily react with 2H-azirines. These reactions often lead to ring-opened products like α-amino ketones or their derivatives, as the initially formed C-oxygen substituted aziridines are typically unstable.[8][9]

Quantitative Data
This compound SubstrateNucleophileReaction ConditionsProductYield (%)Reference
3-Phenyl-2H-azirineBenzoic Acid-N-(1-benzoyloxy-2-phenylethyl)benzamideModerate[8]
3-Aryl-5-chloroisoxazole-4-carbonyl chloride (in situ generated this compound)WaterAcetonitrile, rt, 2h3-Aryl-2H-azirine-2,2-dicarboxylic acid64-98[5]
3-Phenyl-2H-azirine-2,2-dicarbonyl dichlorideMethanolToluene, rtMethyl 3-phenyl-2H-azirine-2,2-dicarboxylate99[5]
3-Phenyl-2H-azirine-2,2-dicarbonyl dichlorideEthanolToluene, rtEthyl 3-phenyl-2H-azirine-2,2-dicarboxylate76[5]
Methyl this compound-3-carboxylatePropargyl alcohol-Aziridine-adduct84[8]
Experimental Protocol: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids[10]

This protocol describes the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids via the isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides, followed by hydrolysis.

Materials:

  • 3-Aryl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)

  • Anhydrous FeCl₂ (catalytic amount)

  • Anhydrous acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 3-aryl-5-chloroisoxazole-4-carbonyl chloride in anhydrous acetonitrile.

  • Add anhydrous FeCl₂ and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, add water to the reaction mixture to hydrolyze the intermediate diacyl chloride.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-aryl-2H-azirine-2,2-dicarboxylic acid.

  • Purify the product by recrystallization or column chromatography.

G cluster_workflow Workflow for Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids Start Dissolve 3-aryl-5-chloroisoxazole-4-carbonyl chloride in MeCN FeCl2 Add cat. FeCl₂ Start->FeCl2 Stir Stir at rt for 2h FeCl2->Stir TLC Monitor by TLC Stir->TLC Hydrolysis Add H₂O TLC->Hydrolysis Extraction Extract with CH₂Cl₂ Hydrolysis->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify Concentration->Purification End 3-Aryl-2H-azirine-2,2-dicarboxylic acid Purification->End

Caption: Experimental workflow for the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids.

Reactions with Sulfur Nucleophiles

Thiols are effective nucleophiles for the ring-opening of 2H-azirines, typically affording stable aziridine adducts in good yields.[9] Enantioselective additions of thiols to 2H-azirines have also been developed using chiral catalysts.[10]

Quantitative Data
This compound SubstrateNucleophileReaction ConditionsProductYield (%)Reference
Alkyl this compound-3-carboxylatesVarious thiolsRoom temperatureAziridine adductsNot specified[9]
This compound-3-pyrrolidinecarboxamideThiophenol-Aziridine adductNot specified[9]
α-Azidoacrylates (in situ generated this compound)Various thiolsCH₂Cl₂, -78 °C, (S)-36 catalyst (1 mol%)Optically pure aziridines80-97[11]
Experimental Protocol: Catalytic Enantioselective Addition of Thiols to 2H-Azirines[12]

This protocol describes the enantioselective reaction of in situ generated 2H-azirines with thiols using a cinchona alkaloid-derived sulfonamide catalyst.

Materials:

  • α-Azidoacrylate (1.0 equiv)

  • Thiol (1.2 equiv)

  • (S)-36 catalyst (1 mol%)

  • Dichloromethane (anhydrous)

Procedure:

  • Generate the this compound in situ by heating the α-azidoacrylate at 150 °C.

  • In a separate flask, dissolve the (S)-36 catalyst and the thiol in anhydrous dichloromethane at -78 °C.

  • Add the solution of the in situ generated this compound to the catalyst and thiol mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography to yield the optically pure aziridine.

Reactions with Nitrogen Nucleophiles

A wide range of nitrogen nucleophiles, including primary and secondary amines, react with 2H-azirines to yield substituted aziridines or ring-opened products.[12]

Quantitative Data
This compound SubstrateNucleophileReaction ConditionsProductYield (%)Reference
3-Phenyl-2H-azirine-2,2-dicarbonyl dichloridePrimary and secondary aminesToluene, rt3-Phenyl-2H-azirine-2,2-dicarboxamides53-84[5]
2-Bromo-2H-azirineEthanolamineUltrasound2-Amino-2H-[8][9]oxazine59[13]
This compound-2-carboxylatesTriethylamine (in air)HeatingPyrimidine-4,6-dicarboxylatesRational yields[12]
Experimental Protocol: Synthesis of 3-Phenyl-2H-azirine-2,2-dicarboxamides[10]

This protocol details the synthesis of dicarboxamides from an in situ generated diacyl chloride intermediate.

Materials:

  • 3-Phenyl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)

  • Anhydrous FeCl₂ (catalytic amount)

  • Anhydrous acetonitrile

  • Anhydrous toluene

  • Primary or secondary amine (2.0 equiv)

  • Celite

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 3-phenyl-5-chloroisoxazole-4-carbonyl chloride in anhydrous acetonitrile.

  • Add anhydrous FeCl₂ and stir the mixture at room temperature for 2 hours.

  • After isomerization is complete (monitored by TLC), evaporate the acetonitrile under reduced pressure.

  • Dissolve the resulting crude 3-phenyl-2H-azirine-2,2-dicarbonyl dichloride in anhydrous toluene.

  • Add the amine (2.0 equivalents) to the toluene solution and stir at room temperature.

  • Upon completion of the reaction, filter the mixture through a pad of Celite to remove any solids.

  • Concentrate the filtrate under reduced pressure to yield the crude dicarboxamide.

  • Purify the product by column chromatography.

Reactions with Carbon Nucleophiles

Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, add to the C=N bond of 2H-azirines to form C-substituted aziridines.[9][14] These reactions are often highly diastereoselective.[14]

Quantitative Data
This compound SubstrateNucleophileReaction ConditionsProductYield (%)Reference
2,3-Diphenyl-2H-azirinePhenyllithiumCPME, -78 °C2,2,3-Triphenylaziridine62[14][15]
2,3-Diphenyl-2H-azirineHexyllithiumCPME, -78 °C2-Hexyl-2,3-diphenylaziridine52[14][15]
2,3-Diphenyl-2H-azirineIsobutyllithiumCPME, -78 °C2-Isobutyl-2,3-diphenylaziridine45[14][15]
3-(o-Tolyl)-2H-azirinePhenyllithiumCPME, -78 °CNH-aziridineGood[15]
Experimental Protocol: Reaction of 2H-Azirines with Organolithium Reagents[6][16]

This protocol describes a general procedure for the addition of organolithium reagents to 2H-azirines.

Materials:

  • This compound (1.0 equiv)

  • Organolithium reagent (e.g., phenyllithium) (1.2 equiv)

  • Anhydrous cyclopentyl methyl ether (CPME)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the this compound in anhydrous CPME.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the organolithium reagent dropwise with stirring.

  • Stir the reaction mixture at -78 °C for 5 minutes.

  • Quench the reaction by the addition of water.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with CPME.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_workflow Workflow for Reaction of 2H-Azirines with Organolithiums Start Dissolve this compound in CPME Cool Cool to -78 °C Start->Cool Add_RLi Add organolithium reagent Cool->Add_RLi Stir Stir for 5 min Add_RLi->Stir Quench Quench with H₂O Stir->Quench Warm Warm to rt Quench->Warm Separate Separate layers Warm->Separate Extract Extract aqueous layer Separate->Extract Dry Dry organic layers Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify End C-Substituted Aziridine Purify->End

Caption: Experimental workflow for the reaction of 2H-azirines with organolithium reagents.

References

Application Notes and Protocols: Synthesis of Novel Amino Acids Using 2H-Azirine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of non-natural amino acids is a pivotal aspect of modern medicinal chemistry and drug development. These unique building blocks are instrumental in the creation of peptidomimetics, therapeutic peptides, and small molecule drugs, offering advantages such as enhanced metabolic stability, improved binding affinity, and novel biological activities.[1] Among the various synthetic precursors, 2H-azirines, particularly azirine-2-carboxylic esters, have emerged as exceptionally versatile and potent intermediates for the stereocontrolled synthesis of a diverse range of valuable amino acid derivatives.[1]

The significant ring strain of the 2H-azirine heterocycle, estimated at 44-48 kcal/mol, renders it an excellent electrophile.[1] This inherent reactivity allows for regioselective ring-opening by a wide array of nucleophiles, providing a robust platform for accessing chiral α- and β-amino acids, as well as other complex nitrogen-containing molecules.[1][2] The development of reliable methods for their asymmetric synthesis further enhances their utility, enabling the production of enantiomerically pure amino acids.[1]

Key Synthetic Strategies

The synthesis of novel amino acids from this compound precursors can be broadly categorized into two main stages: the formation of the this compound ring and its subsequent nucleophilic ring-opening.

Synthesis of this compound Precursors

Several methodologies have been developed for the efficient synthesis of 2H-azirines. Recent advances have focused on improving efficiency, scalability, and stereocontrol.[3]

  • Neber Rearrangement: A classic method involving the base-mediated rearrangement of O-sulfonated ketoximes. Alkaloid-mediated asymmetric Neber reactions have been successfully employed for the synthesis of chiral azirines, as demonstrated in the total synthesis of the marine natural product (-)-dysidazirine.[1]

  • Isomerization of Isoxazoles: A highly efficient and scalable approach involves the iron(II)-catalyzed isomerization of readily available 5-chloroisoxazoles.[1] This method generates reactive this compound-2-carbonyl chlorides in situ, which can be trapped by various nucleophiles to create a diverse library of azirine derivatives.[1]

  • Oxidation of Enamines: Enamine derivatives can be conveniently converted to the corresponding 2H-azirines using reagents like phenyliodine (III) diacetate (PIDA) or molecular iodine.[4] The latter offers a transition-metal-free and scalable approach.[4]

  • Photochemical Synthesis: Photolysis of vinyl azides can lead to the formation of 2H-azirines in good yields.[5] This method provides an alternative route, particularly for specific substitution patterns.

  • From α,β-Unsaturated Compounds: Recent methods have explored the synthesis of 2H-azirines from α,β-unsaturated ketones and oxime derivatives under various catalytic conditions.[4]

Nucleophilic Ring-Opening of 2H-Azirines

The core of this synthetic strategy lies in the regioselective attack of nucleophiles on the strained this compound ring. This approach allows for the introduction of a wide range of functional groups.

  • Heteroatom Nucleophiles (O, S, N): The reaction of this compound-2-carboxylic esters with alcohols, thiols, and amines leads to the formation of β-alkoxy, β-thio, and β-amino α-amino acids, respectively.[1]

  • Carbon Nucleophiles: Organometallic reagents, such as organocuprates, are employed to introduce various carbon substituents at the β-position, yielding a diverse array of α-amino acids.[1]

  • Hydride Reduction: Reduction of the C=N bond in 2H-azirines with hydride reagents provides access to aziridine-2-carboxylic esters. These stable intermediates can be further functionalized.[1]

  • Ring Opening with Carboxylic Acids: 3-Amino-2H-azirines react readily with carboxylic acids, including N-protected amino acids, to yield N-acyl amino acid amides. This reaction is a key step in peptide synthesis and the formation of various heterocycles.[6][7]

Experimental Protocols

Protocol 1: Iron(II)-Catalyzed Synthesis of 3-Aryl-2H-azirine-2-carboxamide from 3-Aryl-5-chloroisoxazole

This protocol describes the in situ generation of a this compound-2-carbonyl chloride from a 5-chloroisoxazole precursor, followed by trapping with an amine nucleophile.[1]

Materials:

  • 3-Aryl-5-chloroisoxazole

  • Anhydrous Iron(II) chloride (FeCl₂)

  • Dry Acetonitrile

  • Amine nucleophile

  • 2-Picoline

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Argon atmosphere setup

  • Standard laboratory glassware and purification apparatus (silica gel column chromatography)

Procedure:

  • To a solution of the 3-aryl-5-chloroisoxazole (1.0 equiv.) in dry acetonitrile, add anhydrous FeCl₂ (0.1 equiv.).

  • Stir the mixture at room temperature under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-chloroisoxazole is consumed.

  • In a separate flask, dissolve the amine nucleophile (1.0 equiv.) and 2-picoline (1.0 equiv.) in dry acetonitrile.

  • Add the solution of the amine and 2-picoline to the reaction mixture containing the in situ generated this compound-2-carbonyl chloride.

  • Stir the resulting mixture at room temperature for 1-2 hours.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2H-azirine-2-carboxamide.[1]

Protocol 2: Asymmetric Synthesis of this compound-2-carboxylate Ester via Alkaloid-Mediated Neber Reaction

This protocol is adapted from a strategy used in the synthesis of a dysidazirine analogue and employs a chiral base to induce enantioselectivity.[1]

Materials:

  • β-Ketoester

  • Pyridine

  • Hydroxylamine hydrochloride

  • p-Toluenesulfonyl chloride

  • Toluene

  • Quinidine

  • Dichloromethane

  • Standard laboratory glassware and purification apparatus (silica gel column chromatography)

Procedure:

  • Oxime Formation: Dissolve the β-ketoester in pyridine and add hydroxylamine hydrochloride. Stir at room temperature until the reaction is complete, as monitored by TLC.

  • Tosylation: Cool the reaction mixture to 0 °C and add p-toluenesulfonyl chloride portion-wise. Allow the reaction to warm to room temperature and stir until the oxime is fully consumed.

  • Work-up: Quench the reaction with water and extract with dichloromethane. Dry the organic layer and concentrate to obtain the crude oxime tosylate.

  • Asymmetric Cyclization: Dissolve the crude oxime tosylate in toluene at 0 °C. Add quinidine and stir the mixture at this temperature. The reaction progress may be slow; brief warming to 10 °C can be employed to ensure complete consumption of the starting material.

  • Purification: After the reaction is complete, purify the mixture by column chromatography on silica gel to yield the enantiomerically enriched this compound-2-carboxylate ester.[1]

Data Presentation

Table 1: Summary of Yields for this compound Synthesis and Subsequent Ring-Opening Reactions

PrecursorReaction TypeCatalyst/ReagentProduct TypeYield (%)Reference
3-Aryl-5-chloroisoxazoleIsomerization/Nucleophilic TrappingFeCl₂ / Amine3-Aryl-2H-azirine-2-carboxamideGood[1]
β-Ketoester (via oxime)Asymmetric Neber ReactionQuinidineThis compound-2-carboxylate esterModerate[1]
EnamineOxidative CyclizationPIDAThis compoundHigh[4]
EnamineOxidative CyclizationI₂This compoundHigh[4]
This compound-2-carboxylateNucleophilic Ring Opening (Alcohol)-β-Alkoxy-α-amino acid esterHigh[1]
This compound-2-carboxylateNucleophilic Ring Opening (Thiol)-β-Thio-α-amino acid esterHigh[1]
This compound-2-carboxylateNucleophilic Ring Opening (Amine)-β-Amino-α-amino acid esterHigh[1]
This compound-2-carboxylateNucleophilic Ring Opening (Cuprate)Organocuprateβ-Alkyl/Aryl-α-amino acid esterGood[1]

Visualizations

Synthetic Workflow from this compound Precursors

Synthesis_Workflow cluster_precursors This compound Precursors cluster_synthesis Synthesis of this compound cluster_nucleophiles Nucleophiles cluster_products Novel Amino Acid Derivatives Vinyl Azide Vinyl Azide 2H_Azirine This compound Intermediate Vinyl Azide->2H_Azirine Photolysis Enamine Enamine Enamine->2H_Azirine Oxidation O-Sulfonylated Ketoxime O-Sulfonylated Ketoxime O-Sulfonylated Ketoxime->2H_Azirine Neber Rearrangement Isoxazole Isoxazole Isoxazole->2H_Azirine Fe(II) Catalysis beta_Substituted_AA β-Substituted α-Amino Acids 2H_Azirine->beta_Substituted_AA alpha_alpha_Disubstituted_AA α,α-Disubstituted α-Amino Acids 2H_Azirine->alpha_alpha_Disubstituted_AA Aziridine_Carboxylates Aziridine-2-carboxylates 2H_Azirine->Aziridine_Carboxylates Heteroatom\n(R-OH, R-SH, R-NH2) Heteroatom (R-OH, R-SH, R-NH2) Heteroatom\n(R-OH, R-SH, R-NH2)->beta_Substituted_AA Carbon\n(Organocuprates) Carbon (Organocuprates) Carbon\n(Organocuprates)->beta_Substituted_AA Hydride\n(e.g., NaBH4) Hydride (e.g., NaBH4) Hydride\n(e.g., NaBH4)->Aziridine_Carboxylates Logical_Relationship Start Starting Materials Azirine_Synth Asymmetric Synthesis of this compound Start->Azirine_Synth e.g., Isoxazoles, Ketoximes Ring_Opening Nucleophilic Ring-Opening Azirine_Synth->Ring_Opening Chiral this compound Precursor Novel_AA Novel Amino Acids (α, β, α,α-disubstituted) Ring_Opening->Novel_AA Introduction of Diversity Peptide_Synth Peptide Synthesis & Peptidomimetics Novel_AA->Peptide_Synth Drug_Dev Drug Development Novel_AA->Drug_Dev Small Molecule Drugs Peptide_Synth->Drug_Dev Bio_Applications Biological Applications (e.g., Antimicrobials) Drug_Dev->Bio_Applications

References

Application Notes and Protocols: 2H-Azirines in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirines, the smallest nitrogen-containing unsaturated heterocycles, are highly strained and reactive molecules that have emerged as versatile intermediates in organic synthesis.[1][2] Their inherent ring strain and the presence of a reactive C=N bond make them valuable building blocks for the construction of complex nitrogen-containing architectures, which are prevalent in a wide array of natural products and pharmaceutically active compounds.[3][4] This document provides detailed application notes and experimental protocols for the use of 2H-azirines in the total synthesis of bioactive natural products, highlighting their role in key bond-forming and stereochemical-determining steps.

Strategic Applications of 2H-Azirines in Total Synthesis

The utility of 2H-azirines in total synthesis is primarily derived from their ability to undergo a variety of transformations, including nucleophilic additions, ring-expansions, and cycloadditions. These reactions provide access to crucial structural motifs such as functionalized aziridines, amino acids, and larger heterocyclic systems.[3][5]

A key strategy involves the stereoselective formation of the 2H-azirine ring, often via the Neber rearrangement, followed by its diastereoselective transformation into a functionalized aziridine. This aziridine can then serve as a chiral building block for the remainder of the synthesis.

G cluster_0 This compound Formation cluster_1 This compound Transformation cluster_2 Natural Product Synthesis Ketoxime Ketoxime Derivative Azirine This compound Intermediate Ketoxime->Azirine Neber Rearrangement Aziridine Functionalized Aziridine Azirine->Aziridine Stereoselective Nucleophilic Addition NaturalProduct Complex Natural Product (e.g., Motualevic Acids, Dysidazirine) Aziridine->NaturalProduct Further Elaboration

Caption: General strategy for the application of 2H-azirines in total synthesis.

Case Study 1: Total Synthesis of Motualevic Acids and Antazirines

The total synthesis of motualevic acids and the related (E)- and (Z)-antazirines, marine natural products with potential biological activity, showcases the utility of a chiral catalyst-controlled Neber reaction to establish the key stereocenter of the molecule.[6]

Synthetic Strategy

The synthesis employs a quinidine-catalyzed asymmetric Neber reaction to convert a ketoxime sulfonate into a chiral this compound-2-carboxylate. This intermediate is then elaborated to the final natural products.

G Ketoxime β-Ketooxime Sulfonate Azirine Chiral this compound-2-carboxylate Ketoxime->Azirine Quinidine (cat.) Neber Reaction AmideCoupling Amide Coupling Azirine->AmideCoupling Hydrolysis & Activation NaturalProduct Motualevic Acids / Antazirines AmideCoupling->NaturalProduct Final Modifications

Caption: Synthetic workflow for motualevic acids and antazirines.

Quantitative Data
StepSubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (%)Ref.
Asymmetric Neber ReactionO-Tosyl oxime of β-keto esterQuinidine (10 mol%)Toluene0128592[6]
Hydrolysis of Azirine EsterThis compound-2-carboxylateLiOHTHF/H₂Ort295-[6]
Experimental Protocol: Quinidine-Catalyzed Asymmetric Neber Reaction[6]
  • Preparation of the Ketoxime Tosylate: To a solution of the β-keto ester (1.0 equiv) in pyridine at 0 °C, add hydroxylamine hydrochloride (1.2 equiv). Stir the mixture at room temperature for 2 hours. After completion, add p-toluenesulfonyl chloride (1.5 equiv) at 0 °C and stir for an additional 4 hours at room temperature. Quench the reaction with water and extract with ethyl acetate. The organic layers are washed with 1N HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

  • Asymmetric Azirine Formation: To a solution of the ketoxime tosylate (1.0 equiv) in toluene at 0 °C, add quinidine (0.1 equiv). Stir the reaction mixture at 0 °C for 12 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired this compound-2-carboxylate.

Case Study 2: Total Synthesis of (-)-(Z)-Dysidazirine

The synthesis of the marine-derived antifungal agent (-)-(Z)-dysidazirine provides another example of a cinchona alkaloid-mediated asymmetric Neber reaction to construct the strained this compound ring with high enantioselectivity.[7][8]

Synthetic Strategy

The key step is the quinidine-mediated cyclization of an O-tosyloxime derived from a long-chain keto-ester. The resulting chiral this compound is then further functionalized to yield the natural product.

G KetoEster Long-chain β-Keto Ester OximeTosylate Oxime Tosylate KetoEster->OximeTosylate 1. NH₂OH·HCl 2. TsCl, Pyridine Azirine (-)-2H-Azirine Intermediate OximeTosylate->Azirine Quinidine Toluene, 0 °C to 10 °C Dysidazirine (-)-(Z)-Dysidazirine Azirine->Dysidazirine Lindlar Reduction

Caption: Key steps in the total synthesis of (-)-(Z)-dysidazirine.

Quantitative Data
StepSubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Ref.
Oxime Tosylate Formationβ-Keto Ester1. NH₂OH·HCl 2. TsCl, PyrPyridinert671[7]
Quinidine-Mediated CyclizationOxime TosylateQuinidineToluene0 to 102480[7]
Experimental Protocol: Quinidine-Mediated Cyclization for Dysidazirine Synthesis[7]
  • To a solution of the oxime tosylate (1.0 equiv) in toluene at 0 °C is added quinidine (1.1 equiv).

  • The reaction mixture is stirred at 0 °C and monitored by TLC.

  • After 24 hours, the reaction is allowed to warm briefly to 10 °C to ensure complete consumption of the starting material.

  • The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel to afford the this compound intermediate.

Application of 2H-Azirines in the Synthesis of Aziridine-2-carboxylates: Relevance to Dynobactin A

The total synthesis of the potent antibiotic Dynobactin A relies on a key aziridine-2-carboxylate fragment.[9][10] While the reported synthesis utilizes an asymmetric aziridination, such intermediates are commonly and efficiently prepared from 2H-azirines via stereoselective reduction. This transformation highlights a significant application of this compound chemistry in accessing valuable chiral building blocks.

Transformation Workflow

A racemic this compound-2-carboxylate can be converted to an enantioenriched N-H aziridine-2-carboxylate via a reductive kinetic resolution, a process that provides both the reduced aziridine and the unreacted enantioenriched this compound.

G RacemicAzirine Racemic this compound-2-carboxylate KineticResolution Reductive Kinetic Resolution (e.g., Cu-H catalyst) RacemicAzirine->KineticResolution EnantioenrichedAziridine Enantioenriched N-H Aziridine-2-carboxylate KineticResolution->EnantioenrichedAziridine EnantioenrichedAzirine Enantioenriched This compound-2-carboxylate KineticResolution->EnantioenrichedAzirine

References

Application Notes and Protocols: The Role of 2H-Azirines in Synthesizing Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirines are the smallest unsaturated nitrogen-containing heterocycles, characterized by a highly strained three-membered ring.[1][2] This inherent ring strain, combined with an electrophilic C=N double bond, makes them exceptionally versatile and reactive building blocks in organic synthesis.[3] Their utility stems from the ability to undergo controlled ring-opening reactions, either thermally, photochemically, or through catalysis, to generate highly reactive intermediates like vinyl nitrenes and nitrile ylides.[4][5][6][7] These intermediates can be trapped in various ways, providing access to a diverse array of more complex nitrogen-containing heterocycles, which are foundational scaffolds in many pharmaceuticals and biologically active compounds.[1][8] This document provides detailed application notes and experimental protocols for the synthesis of key heterocycles starting from 2H-azirine precursors.

G cluster_start Starting Material cluster_intermediates Reactive Intermediates cluster_products Heterocyclic Products Azirine This compound Nitrene Vinyl Nitrene Azirine->Nitrene Thermal (C-N Cleavage) Ylide Nitrile Ylide Azirine->Ylide Photochemical (C-C Cleavage) Pyridine Pyridines Azirine->Pyridine Cross-Coupling Pyrimidine Pyrimidines Azirine->Pyrimidine Dimerization Aziridine Aziridines Azirine->Aziridine Reduction Pyrrole Pyrroles Nitrene->Pyrrole [3+2] Cycloaddition (e.g. with alkynes) Indole Indoles Nitrene->Indole Intramolecular Cyclization Azepine Azepines Nitrene->Azepine Ring Expansion Ylide->Pyrrole [3+2] Cycloaddition (e.g. with enamines)

Synthesis of Pyrroles

The construction of the pyrrole ring, a common motif in natural products and pharmaceuticals, is a significant application of this compound chemistry. This transformation can be achieved through several pathways, most notably via catalytic ring expansion in the presence of 1,3-dicarbonyl compounds or through dimerization.

G Azirine This compound Intermediate Vinyl Nitrene Intermediate Azirine->Intermediate Ring Opening Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Catalyst Ni(acac)₂ or FeCl₂·4H₂O Catalyst->Intermediate Pyrrole Polysubstituted Pyrrole Intermediate->Pyrrole Cyclization

Data Summary: Pyrrole Synthesis
This compound SubstrateReagentCatalystConditionsYield (%)Reference
2-(1-Ethynylvinyl)-2H-azirine-FeCl₂·4H₂O (10 mol%)40 °C, 8 h73% (over 2 steps)[9]
2-Aryl-2H-azirinesAcetylacetoneNi(acac)₂Toluene, RefluxModerate to High[8]
2-Aryl-2H-azirines-Pd(PPh₃)₄ / Ag₂OToluene, 110 °C, 24 h41-78%[10]
This compound-2-carboxylatesEnamines-Acid treatmentModerate to High[11]
Protocol: Fe(II)-Catalyzed Isomerization to β-Ethynylpyrroles[9]

This protocol describes the conversion of 2-(1-ethynylvinyl)-2H-azirines to the corresponding β-ethynylpyrroles via an iron-catalyzed intramolecular isomerization.

Materials:

  • 2-(1-Ethynylvinyl)-2H-azirine (1.0 equiv)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (10 mol%)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the 2-(1-ethynylvinyl)-2H-azirine substrate.

  • Add the anhydrous solvent to dissolve the substrate.

  • Add FeCl₂·4H₂O (10 mol%) to the solution.

  • Heat the reaction mixture to 40 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-10 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired β-ethynylpyrrole.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Indoles

Indoles are privileged structures in medicinal chemistry. A powerful method for their synthesis involves the reaction of 2H-azirines with arynes, which are generated in situ. This reaction's outcome can be temperature-dependent, selectively yielding either N-unsubstituted or N-aryl indoles.[12][13]

G Azirine This compound Aryne Aryne Intermediate Azirine->Aryne Aryne_Precursor o-(Trimethylsilyl)aryl Triflate Aryne_Precursor->Aryne Fluoride KF, 18-crown-6 Fluoride->Aryne Indole 3-Substituted Indole Aryne->Indole [3+2] Cycloaddition & Rearrangement

Data Summary: Indole Synthesis
This compound SubstrateAryne PrecursorConditionsProductYield (%)Reference
2-(Tetrazol-5-yl)-3-phenyl-2H-azirineo-(TMS)phenyl triflateKF, 18-crown-6, THF, 60 °C, 5 hN-unsubstituted 3-tetrazolyl-indole77%[13]
General 2H-azirineso-(TMS)aryl triflateKF, 18-crown-6, -10 °CN-Aryl IndoleVaries[12][13]
General 2H-azirineso-(TMS)aryl triflateKF, 18-crown-6, 60 °C2,3-Aryl-N-unsubstituted IndoleVaries[12][13]
Protocol: Synthesis of N-Unsubstituted 3-(Tetrazol-5-yl)-indoles[13]

Materials:

  • 2-(Tetrazol-5-yl)-2H-azirine (1.0 equiv)

  • o-(Trimethylsilyl)aryl triflate (2.0 equiv)

  • Potassium fluoride (KF) (4.0 equiv)

  • 18-crown-6 (4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere apparatus

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the 2-(tetrazol-5-yl)-2H-azirine, KF, and 18-crown-6.

  • Add anhydrous THF and stir the suspension.

  • Heat the mixture to 60 °C.

  • Add the o-(trimethylsilyl)aryl triflate precursor dropwise as a solution in THF over a period of 4 hours using a syringe pump.

  • After the addition is complete, continue stirring at 60 °C for an additional hour.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired indole product.

Synthesis of Pyridines and Pyrimidines

2H-azirines can also serve as precursors for six-membered heterocycles like pyridines and pyrimidines, often through metal-involved transformations. Pyridyl-substituted azirines can be synthesized via a metal-free cross-coupling, while pyrimidines can be formed through a palladium/silver co-catalyzed dimerization of 2H-azirines.[10][14][15]

Data Summary: Pyridine and Pyrimidine Synthesis
Reaction TypeThis compound SubstrateReagent/CatalystConditionsProductYield (%)Reference
Cross-Coupling2-Bromo-3-phenyl-2H-azirine-2-carboxylate2-(Tributylstannyl)pyridineToluene, 90 °C2-(2-Pyridyl)-2H-azirine92%[15]
Dimerization2,3-Diphenyl-2H-azirinePd(PPh₃)₄ / AgTFA1,4-Dioxane, 110 °CTetrasubstituted Pyrimidine45-68%[10]
Oxidative DimerizationThis compound-2-carboxylatesTriethylamine, AirHeatingPyrimidine-4,6-dicarboxylatesVaries[3]
Protocol: Metal-Free Cross-Coupling for 2-(2-Pyridyl)-2H-azirines[15]

Materials:

  • Methyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate (1.0 equiv)

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Anhydrous Toluene

  • Screw-cap reaction tube

Procedure:

  • In a screw-cap tube, dissolve the bromoazirine substrate in anhydrous toluene.

  • Preheat the solution to 90 °C.

  • Add the 2-(tributylstannyl)pyridine dropwise to the heated solution over 3 minutes.

  • Maintain the temperature at 90 °C and stir the reaction.

  • Monitor the reaction for the complete conversion of the starting material by TLC.

  • After completion, cool the reaction mixture and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to isolate the 2-(2-pyridyl)-2H-azirine.

Synthesis of Azepines

Azepines, seven-membered nitrogen-containing rings, are accessible from aromatic azides via a photochemical ring expansion. While not starting directly from an isolated this compound, the reaction often proceeds through a nitrene intermediate, which can cyclize to a transient, highly strained azirine that subsequently rearranges to the azepine product.[16][17][18] This method is particularly useful for accessing complex, functionalized azepanes from simple nitroarenes after a subsequent reduction step.[17]

G ArylAzide Aromatic Azide (e.g., Azidoquinoline) Nitrene Aryl Nitrene Intermediate ArylAzide->Nitrene Light hv (Photolysis) Light->Nitrene Azirine Bicyclic Azirine (Transient) Nitrene->Azirine Intramolecular Cyclization Azepine Azepine Derivative Azirine->Azepine Ring Expansion

General Protocol: Photochemical Ring Expansion

Materials:

  • Aromatic Azide (e.g., 6-azidobenzo[b]thiophene)

  • Solvent (e.g., Diethylamine, 1,4-Dioxane)

  • Photochemical reactor with appropriate wavelength lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

Procedure:

  • Prepare a dilute solution of the aromatic azide in the chosen solvent within the quartz reaction vessel.

  • De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Place the vessel in the photochemical reactor and irradiate while maintaining a constant temperature (e.g., with a cooling fan or water jacket).

  • Monitor the reaction by TLC or HPLC until the starting azide is consumed.

  • Once the reaction is complete, turn off the lamp and remove the reaction vessel.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue, which may be a mixture of products, using column chromatography to isolate the desired azepine derivative.

Disclaimer: Photochemical reactions and reactions involving azides should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2H-azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as valuable synthetic intermediates in organic chemistry and drug development. Their inherent ring strain and the presence of a C=N double bond make them reactive synthons for the preparation of a variety of chiral nitrogen-containing compounds, particularly chiral aziridines.[1][2] The development of catalytic asymmetric methods to access enantiomerically enriched 2H-azirines and their derivatives is of significant interest, as these chiral building blocks are pivotal in the synthesis of biologically active molecules and complex natural products.[3][4] This document provides detailed application notes and protocols for key methodologies in the asymmetric synthesis of chiral 2H-azirines and their subsequent transformation into valuable chiral aziridines.

Copper-Hydride Catalyzed Reductive Kinetic Resolution of 2H-Azirines

This method provides a powerful strategy for obtaining both enantioenriched N-H aziridine-2-carboxylates and the corresponding unreacted, enantioenriched 2H-azirines from a racemic mixture of 2H-azirine-2-carboxylates.[3][4][5] The reaction proceeds with high diastereoselectivity and enantioselectivity, utilizing a chiral copper-hydride catalyst.[4][5]

Reaction Principle

The kinetic resolution is based on the differential rate of reaction of the two enantiomers of the racemic this compound with a chiral copper-hydride catalyst. One enantiomer is preferentially reduced to the corresponding aziridine, leaving the other enantiomer of the this compound unreacted and thus enantiomerically enriched.

G cluster_reaction Kinetic Resolution racemic_azirine Racemic this compound reaction Preferential Reduction racemic_azirine->reaction chiral_catalyst Chiral Cu-H Catalyst (e.g., Cu(OAc)₂ / (R,R)-Ph-BPE) chiral_catalyst->reaction hydride_source Hydride Source (e.g., (MeO)₂MeSiH) hydride_source->reaction product_aziridine Enantioenriched (S)-Aziridine unreacted_azirine Enantioenriched (R)-2H-Azirine reaction->product_aziridine Fast reaction->unreacted_azirine Slow

Figure 1. General scheme for the copper-hydride catalyzed reductive kinetic resolution of 2H-azirines.

Experimental Protocol

Materials:

  • Copper(I) acetate (CuOAc) or Copper(II) acetate (Cu(OAc)₂) (2.5 mol%)

  • Chiral phosphine ligand (e.g., (R,R)-Ph-BPE) (5.5 mol%)

  • Racemic this compound-2-carboxylate (1.0 equiv)

  • Hydride source (e.g., dimethoxymethylsilane) (1.2 equiv)

  • Anhydrous toluene (to make a 0.1 M solution)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the copper catalyst precursor (e.g., Cu(OAc)₂, 2.5 mol%) and the chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 5.5 mol%).[3]

  • Add anhydrous toluene to achieve a 0.1 M concentration with respect to the substrate.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Cool the mixture to the specified reaction temperature (e.g., -60 °C).[3]

  • Add the racemic this compound-2-carboxylate (1.0 equiv) to the reaction mixture.

  • Slowly add the hydride source (e.g., dimethoxymethylsilane, 1.2 equiv) via syringe pump over 4 hours.[3]

  • Stir the reaction at the same temperature until approximately 50% conversion of the starting material is observed (monitor by TLC or GC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched this compound.[3]

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[3]

Data Presentation
Substrate (3-Aryl-2H-azirine-2-carboxylate)Product (N-H Aziridine) Yield (%)Product ee (%)Unreacted this compound Yield (%)Unreacted this compound ee (%)drReference
Aryl = Phenyl459448>99>20:1[4][5]
Aryl = 4-MeO-C₆H₄46924794>20:1[5]
Aryl = 4-Cl-C₆H₄47934990>20:1[5]
Aryl = 4-CF₃-C₆H₄45914888>20:1[5]
Aryl = 2-Naphthyl44904685>20:1[5]

Organocatalytic Asymmetric Neber Reaction

The Neber reaction is a classic method for the synthesis of azirines from ketoximes. The development of an organocatalytic asymmetric variant has enabled the enantioselective synthesis of chiral 2H-azirines, including spirooxindole 2H-azirines and this compound carboxylic esters.[6][7] This protocol focuses on the synthesis of this compound carboxylic esters using a bifunctional thiourea catalyst.[7]

Reaction Principle

A β-ketoxime sulfonate is treated with a chiral bifunctional organocatalyst (e.g., a thiourea derivative) and a base. The catalyst activates the substrate through hydrogen bonding, enabling an enantioselective intramolecular nucleophilic attack to form the chiral this compound.

G cluster_workflow Asymmetric Neber Reaction Workflow start β-Ketoxime Sulfonate step1 2. Stir in solvent (e.g., Toluene) at RT start->step1 1. Add to reaction vessel catalyst Chiral Bifunctional Thiourea Catalyst (5 mol%) catalyst->step1 base Base (e.g., K₂CO₃) base->step1 product Chiral this compound Carboxylic Ester step2 4. Aqueous Workup step1->step2 3. Reaction monitoring (TLC) step3 6. Purification (Column Chromatography) step2->step3 5. Extraction step3->product

Figure 2. Workflow for the organocatalytic asymmetric Neber reaction.

Experimental Protocol

Materials:

  • β-Ketoxime sulfonate (1.0 equiv)

  • Chiral bifunctional thiourea catalyst (5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-ketoxime sulfonate (1.0 equiv) in anhydrous toluene, add the chiral bifunctional thiourea catalyst (5 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound carboxylic ester.

  • Determine the yield and enantiomeric excess (by chiral HPLC analysis).

Data Presentation
Substrate (β-Ketoxime Sulfonate) R¹Substrate R²Yield (%)ee (%)Reference
EtPh8593[7]
MePh8291[7]
BnPh7890[7]
Et4-MeO-C₆H₄8892[7]
Et4-Cl-C₆H₄8191[7]
Et2-Thienyl7588[7]

Asymmetric Nucleophilic Addition to 2H-Azirines

The electrophilic nature of the C=N bond in 2H-azirines allows for various nucleophilic addition reactions to construct chiral aziridines.[3][8] The use of chiral catalysts, either metal-based or purely organic, can render these additions highly enantioselective.[8][9] An example is the copper(I)-catalyzed decarboxylative Mannich-type reaction between α,α-disubstituted cyanoacetic acids and 2H-azirines.[8][9]

Reaction Principle

In this reaction, a copper(I) catalyst coordinates with a chiral ligand. This complex facilitates the decarboxylation of an α,α-disubstituted cyanoacetic acid to generate a nucleophile, which then adds to the this compound in an enantioselective manner to form a chiral aziridine with vicinal tetrasubstituted and acyclic quaternary stereocenters.[8]

G sub_azirine This compound reaction Decarboxylative Mannich-type Reaction -20 °C sub_azirine->reaction sub_acid α,α-Disubstituted Cyanoacetic Acid sub_acid->reaction catalyst_system CuOAc (3 mol%) Chiral Ligand (3 mol%) (e.g., (R)-DTBM-SEGPHOS) catalyst_system->reaction product Chiral Aziridine with Vicinal Tetrasubstituted Centers reaction->product

Figure 3. Logical relationship in the asymmetric decarboxylative Mannich-type reaction.

Experimental Protocol

Materials:

  • Copper(I) acetate (CuOAc) (3 mol%)

  • Chiral ligand (e.g., (R)-DTBM-SEGPHOS) (3 mol%)

  • This compound (1.0 equiv)

  • α,α-Disubstituted cyanoacetic acid (1.2 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add CuOAc (3 mol%) and the chiral ligand (3 mol%) to an oven-dried reaction vial.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -20 °C.

  • Add the this compound (1.0 equiv) followed by the α,α-disubstituted cyanoacetic acid (1.2 equiv).

  • Stir the reaction at -20 °C for the specified time (monitor by TLC).

  • Once the reaction is complete, directly load the crude mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the chiral aziridine product.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess.

Data Presentation
This compound (R¹)Cyanoacetic Acid (R², R³)Yield (%)dree (%)Reference
PhMe, Me92>20:195[8][9]
4-Me-C₆H₄Me, Me95>20:196[8]
4-F-C₆H₄Me, Me90>20:194[8]
3-Cl-C₆H₄Me, Me88>20:193[8]
PhEt, Et85>20:192[8]
t-BuMe, Me7515:190[8]

Conclusion

The asymmetric synthesis of chiral 2H-azirines and their conversion to valuable chiral aziridines can be achieved through several powerful catalytic strategies. The methods outlined in these application notes, including copper-catalyzed kinetic resolution, organocatalytic Neber reactions, and asymmetric nucleophilic additions, provide researchers with robust protocols to access these important chiral building blocks with high levels of stereocontrol. The choice of method will depend on the desired target structure and the available starting materials. These protocols serve as a foundation for further exploration and application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

Scale-up of 2H-Azirine Synthesis for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2H-azirines, which are valuable, high-strain heterocyclic intermediates in organic synthesis. These protocols are designed to be scalable and reproducible for research and development purposes.

Introduction

2H-Azirines are three-membered unsaturated nitrogen-containing heterocycles. Their significant ring strain makes them highly reactive and thus versatile building blocks for the synthesis of a wide array of more complex nitrogen-containing molecules, including amino acids, aziridines, and other heterocycles.[1][2][3] This document details three primary, scalable methods for their synthesis: the thermolysis of vinyl azides, the photolysis of vinyl azides (particularly in flow chemistry for enhanced safety and control), and the iodine-mediated oxidative cyclization of enamines.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for the different synthetic routes to 2H-azirines, allowing for an easy comparison of their key parameters.

Table 1: Thermal Synthesis of 2H-Azirines from Vinyl Azides

SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
2-azido-N,N-dimethylacrylamideToluene953-[4]
Aryl vinyl azideToluene110--[5]
β-aryl vinyl azidesToluene85-100--[6][7]

Table 2: Photochemical Synthesis of 2H-Azirines from Vinyl Azides in Flow

SubstrateWavelength (nm)Power (W)Residence Time (min)Yield (%)Reference
Vinyl azide 1a420242085[8]
Vinyl azide 1a450246056[8][9]
Vinyl azide 2a-2h400-45024-4020-60up to 95[8][9]

Table 3: Iodine-Mediated Oxidative Cyclization of Enamines

SubstrateI₂ (equiv)Base (equiv)SolventTime (h)Yield (%)Reference
Various enamines1.2DBU (2.5)CH₂Cl₂1-3up to 92[10][11][12]

Experimental Protocols

Protocol 1: Thermal Synthesis of 2H-Azirines from Vinyl Azides

This protocol describes the general procedure for the thermal cyclization of a vinyl azide to a 2H-azirine in a batch reactor.[5]

Materials:

  • Aryl vinyl azide (1.0 eq)

  • Anhydrous toluene (to achieve a concentration of approx. 0.1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and stirrer/hotplate

  • Oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (or other suitable eluent system)

Procedure:

  • Safety Note: This procedure must be performed in a well-ventilated chemical fume hood, behind a blast shield. All appropriate personal protective equipment (PPE) must be worn.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl vinyl azide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Heating: Place the flask in a pre-heated oil bath at 110°C. Stir the reaction mixture. The evolution of nitrogen gas should be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H-NMR until the starting material is consumed. This may take several hours.

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: The crude this compound can then be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent. If the product is known to be unstable, it is advisable to perform the chromatography at a reduced temperature.

Protocol 2: Photochemical Synthesis of 2H-Azirines from Vinyl Azides in a Flow Reactor

This protocol outlines a general procedure for the photochemical synthesis of 2H-azirines from vinyl azides using a continuous flow reactor, which offers enhanced safety and scalability.[8][9][13]

Materials:

  • 3-Aryl-2H-azirine precursor (vinyl azide)

  • Suitable solvent (e.g., acetonitrile, cyclohexane)

  • Photochemical flow reactor equipped with a UV lamp (e.g., 365-450 nm) and FEP tubing

  • Syringe pump

  • Back-pressure regulator

Procedure:

  • Solution Preparation: Prepare a solution of the vinyl azide in the chosen solvent. The concentration typically ranges from 0.01 to 0.05 M.

  • Flow Reactor Setup: Set up the photochemical flow reactor according to the manufacturer's instructions.

  • Reaction Execution: Pump the reaction mixture through the FEP tubing of the flow reactor at a defined flow rate to control the residence time (e.g., 10-60 minutes).

  • Irradiation: Irradiate the tubing with the UV lamp.

  • Product Collection: Collect the product solution at the outlet of the reactor.

  • Analysis and Purification: The solvent can be removed under reduced pressure, and the crude product purified by column chromatography if necessary. The yield is often determined by ¹H-NMR using an internal standard.[8][9]

Protocol 3: Iodine-Mediated Oxidative Cyclization of Enamines

This protocol describes a facile and practical metal-free synthesis of 2H-azirines from enamines.[10][11][12]

Materials:

  • Enamine (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq)

  • Iodine (I₂) (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stir bar and stirrer

  • Dropping funnel

Procedure:

  • Reaction Setup: To a solution of the enamine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add DBU (2.5 eq).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Iodine Addition: Add a solution of iodine (1.2 eq) in CH₂Cl₂ dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours), as monitored by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the this compound.

Visualizations

Reaction Pathways

2H_Azirine_Synthesis_Pathways VinylAzide Vinyl Azide VinylNitrene Vinyl Nitrene (intermediate) VinylAzide->VinylNitrene Thermolysis (Δ) or Photolysis (hν) - N₂ Ketoxime Ketoxime Azirine This compound Ketoxime->Azirine Neber Rearrangement (Base) Enamine Enamine Enamine->Azirine Oxidative Cyclization (e.g., I₂) VinylNitrene->Azirine Cyclization

Caption: Key synthetic pathways to 2H-azirines.

Experimental Workflow: Flow Photolysis

Flow_Photolysis_Workflow A Vinyl Azide Solution in Reservoir B Syringe Pump A->B Load C Photochemical Flow Reactor (FEP Tubing with UV Lamp) B->C Inject at controlled flow rate D Back-Pressure Regulator C->D Reaction Mixture E Product Collection D->E Effluent

Caption: Experimental workflow for flow photolysis.

Logical Relationship: From Synthesis to Application

Synthesis_to_Application A This compound Synthesis (e.g., from Vinyl Azides, Enamines) B Photochemical [3+2] Cycloaddition A->B Irradiation (hν) C Nitrile Ylide (Intermediate) B->C Ring Opening D Diverse N-Heterocycles (e.g., Dihydropyrroles) C->D Trapping with Dipolarophile E Compound Library Synthesis D->E F Drug Discovery & Development E->F

Caption: Logical flow from this compound synthesis to drug development.

References

Troubleshooting & Optimization

Technical Support Center: 2H-Azirine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2H-azirines. The content is tailored for researchers, scientists, and professionals in drug development.

I. Synthesis via Thermolysis or Photolysis of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is a primary method for synthesizing 2H-azirines, proceeding through a vinyl nitrene intermediate. However, several side reactions can occur, impacting yield and purity.

Frequently Asked Questions (FAQs)

Q1: My 2H-azirine yield is low, and I'm observing a significant amount of a byproduct with a characteristic C=C=N stretch in the IR spectrum. What is happening?

A1: You are likely observing the formation of a ketenimine, which arises from a Curtius-type rearrangement of the vinyl nitrene intermediate. This side reaction is competitive with the desired cyclization to the this compound. Excessive heat during thermolysis can promote this rearrangement.[1][2]

Q2: I am synthesizing an aryl-substituted this compound, but I am isolating an indole instead. Why is this occurring?

A2: The vinyl nitrene intermediate generated from an aryl vinyl azide can undergo an intramolecular C-H insertion reaction into the ortho-position of the aryl ring, leading to the formation of an indole.[1][3] This is a common side reaction for this class of substrates.

Q3: After photolysis of my vinyl azide, I am getting a complex mixture of products, none of which appear to be the this compound. What could be the issue?

A3: 2H-azirines are themselves photochemically active. Under photochemical conditions, the initially formed this compound can undergo ring-opening to a nitrile ylide intermediate.[1][3] This highly reactive 1,3-dipole can then react with other molecules in the reaction mixture (including the starting material or solvent) in [3+2] cycloaddition reactions, leading to a variety of heterocyclic products like pyrrolines.[1][3]

Q4: How can I improve the yield and selectivity of my this compound synthesis from a vinyl azide?

A4: Optimizing reaction conditions is key. For thermolysis, using the lowest possible temperature that still allows for the decomposition of the vinyl azide can help minimize side reactions like ketenimine formation.[1] For both thermal and photochemical methods, employing flow chemistry can offer significant advantages.[3] The precise temperature control and short residence times in a microreactor can enhance the selective formation of the this compound and improve safety by minimizing the accumulation of the potentially explosive vinyl azide precursor.[3]

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low yield of this compound, presence of ketenimine Reaction temperature is too high, favoring Curtius-type rearrangement.Systematically lower the reaction temperature. Consider using a solvent with a lower boiling point if applicable. For highly sensitive substrates, photolysis at a lower temperature may be a better alternative.
Formation of indole instead of aryl-2H-azirine The vinyl nitrene intermediate is undergoing intramolecular C-H insertion.This is an inherent reactivity of the intermediate. Modifying the substituents on the aryl ring to disfavor C-H insertion may help, but this is often not practical. Consider alternative synthetic routes to the desired aryl-2H-azirine if this pathway dominates.
Complex product mixture upon photolysis The desired this compound is decomposing under the reaction conditions to form a nitrile ylide, which then undergoes further reactions.Reduce the irradiation time. Monitor the reaction closely by TLC or other analytical methods to identify the optimal time to stop the reaction. If possible, use a light source with a wavelength that is selectively absorbed by the vinyl azide but not the this compound.
Reaction is sluggish or does not go to completion The temperature is too low for thermolysis, or the light source is not appropriate for photolysis.For thermolysis, gradually increase the temperature. For photolysis, ensure the wavelength of the light source is appropriate for the vinyl azide's absorbance spectrum.
Quantitative Data: this compound Synthesis via Flow Chemistry

The use of continuous flow microreactors can significantly improve the yield of 2H-azirines from vinyl azides by providing excellent control over reaction temperature and time. This minimizes the formation of degradation and side products.

EntryVinyl Azide SubstrateProduct (this compound)Yield (%)Reference
11-(1-azidovinyl)-4-methylbenzene2-methyl-3-(p-tolyl)-2H-azirine>99[4]
21-(1-azidovinyl)-4-chlorobenzene3-(4-chlorophenyl)-2-methyl-2H-azirine>99[4]
31-azido-1,2-diphenylethene2,3-diphenyl-2H-azirine>99[4]
Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis via Thermal Cyclization of Vinyl Azides in Continuous Flow [4]

  • Preparation: Prepare a 0.25 M solution of the vinyl azide in a suitable solvent (e.g., cyclopentyl methyl ether).

  • System Setup: Use a syringe pump to introduce the solution into a pre-heated microreactor (e.g., 4 mL volume) at a controlled flow rate (e.g., 250 µL/min). A back-pressure regulator (e.g., 8 bar) should be in place to prevent solvent boiling.

  • Reaction: Set the reactor temperature to an optimized value (e.g., 130°C). The residence time in the heated zone can be adjusted by changing the flow rate.

  • Collection: Collect the effluent from the reactor in a round-bottom flask.

  • Work-up: After the entire solution has passed through the reactor, flush the system with fresh solvent. The collected solution can then be concentrated under reduced pressure, and the crude this compound can be purified by standard methods such as column chromatography.

Diagrams

vinyl_azide_reactions vinyl_azide Vinyl Azide vinyl_nitrene Vinyl Nitrene Intermediate vinyl_azide->vinyl_nitrene Δ or hν - N₂ azirine This compound (Desired Product) vinyl_nitrene->azirine Cyclization ketenimine Ketenimine (Side Product) vinyl_nitrene->ketenimine Curtius-type Rearrangement indole Indole (Side Product) vinyl_nitrene->indole Intramolecular C-H Insertion (for aryl substrates) nitrile_ylide Nitrile Ylide azirine->nitrile_ylide (Ring Opening) cycloaddition_products Cycloaddition Products nitrile_ylide->cycloaddition_products [3+2] Cycloaddition

Caption: Reaction pathways in this compound synthesis from vinyl azides.

II. Synthesis via Neber Rearrangement

The Neber rearrangement involves the base-mediated conversion of a ketoxime O-sulfonate to a this compound, which is often hydrolyzed in situ to an α-amino ketone. The primary competing side reaction is the Beckmann rearrangement.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a Neber rearrangement, but I am isolating an amide or lactam. What is going wrong?

A1: You are observing the product of a Beckmann rearrangement, which is a common side reaction.[1][5] The Beckmann rearrangement is typically promoted by acidic conditions, while the Neber rearrangement requires a base.[5][6] Ensure your reaction conditions are strictly basic and that no acidic impurities are present.

Q2: What is the role of the base in the Neber rearrangement, and how does it influence the competition with the Beckmann rearrangement?

A2: The Neber rearrangement is initiated by the deprotonation of the α-carbon of the ketoxime O-sulfonate by a base to form a carbanion.[1][7] This carbanion then displaces the sulfonate leaving group in an intramolecular nucleophilic substitution to form the this compound. In contrast, the Beckmann rearrangement proceeds through the formation of a nitrilium ion, often facilitated by acid catalysis which makes the hydroxyl or sulfonate a better leaving group without the need for α-proton abstraction.[6] Using a strong, non-nucleophilic base in an aprotic solvent generally favors the Neber pathway.

Q3: My Neber rearrangement is not working. I am recovering my starting material or observing decomposition. What are some possible reasons?

A3: Several factors could be at play. The base may not be strong enough to deprotonate the α-carbon. The ketoxime O-sulfonate may be unstable; they are often used without purification.[4] Also, the substrate must have a methylene or methine group at the α-position for deprotonation to occur.[2] Aldoximes, for instance, do not typically undergo the Neber rearrangement.[2]

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Formation of Beckmann rearrangement product (amide/lactam) Presence of acidic impurities. Use of a protic solvent that can facilitate the Beckmann pathway.Ensure all reagents and solvents are anhydrous and free of acid. Use a strong base like potassium ethoxide or sodium hydride in an aprotic solvent (e.g., toluene, THF) to favor the Neber pathway.[4][8]
Low or no conversion to product The base is not strong enough to deprotonate the α-carbon. The O-sulfonate leaving group is not sufficiently reactive.Switch to a stronger base (e.g., from triethylamine to potassium t-butoxide). Ensure the oxime has been properly converted to a good leaving group (e.g., tosylate, mesylate).
Hydrolysis of this compound to α-amino ketone Presence of water during the reaction or work-up.If the this compound is the desired product, ensure strictly anhydrous conditions throughout the reaction and work-up. If the α-amino ketone is the target, this hydrolysis is a desired subsequent step, typically achieved by an acidic work-up.[1][3]
Formation of nitriles Starting material is an aldoxime O-sulfonate.The Neber rearrangement is generally not suitable for aldoximes, which tend to undergo elimination to form nitriles.[2] A different synthetic strategy should be considered.
Quantitative Data: Conditions Favoring Neber vs. Beckmann Rearrangement

While a direct quantitative comparison of yields under identical conditions is scarce in the literature, the choice of reaction conditions is the critical determinant for the reaction outcome.

ConditionFavors Neber RearrangementFavors Beckmann RearrangementRationale
Catalyst/Reagent Strong Base (e.g., KOEt, NaH, t-BuOK)[4]Acid (e.g., H₂SO₄, PCl₅, TsCl in the absence of a strong base)[5][6]The Neber rearrangement is base-catalyzed (requires α-proton abstraction), while the Beckmann rearrangement is acid-catalyzed (promotes leaving group departure).
Solvent Aprotic (e.g., Toluene, THF, Dioxane)Polar, protic solvents can facilitate the ionization step in the Beckmann rearrangement.[9][10]Aprotic solvents are less likely to participate in the stabilization of ionic intermediates of the Beckmann pathway.
Experimental Protocols

Protocol 2: General Procedure for the Neber Rearrangement to form a this compound/α-Amino Ketone [4]

  • Preparation of Ketoxime O-Tosylate: Dissolve the ketoxime in a suitable solvent like pyridine or dichloromethane. Cool the solution in an ice bath and add p-toluenesulfonyl chloride portion-wise. Allow the reaction to stir at room temperature until completion (monitored by TLC). The product is often used in the next step without extensive purification.

  • Rearrangement: Dissolve the crude ketoxime O-tosylate in an anhydrous solvent such as ethanol or toluene. Add a solution of a strong base (e.g., potassium ethoxide in ethanol) dropwise at a low temperature (e.g., 0°C).

  • Work-up for this compound: If the this compound is the target, the reaction must be quenched under anhydrous conditions, for example, by pouring it into ice-water and extracting with a non-polar solvent.

  • Work-up for α-Amino Ketone: If the α-amino ketone is the target, after the rearrangement is complete, the reaction mixture is typically subjected to an acidic work-up (e.g., addition of dilute HCl) to facilitate the hydrolysis of the this compound intermediate.[3]

Diagrams

neber_vs_beckmann cluster_neber Neber Rearrangement (Basic Conditions) cluster_beckmann Beckmann Rearrangement (Acidic Conditions) ketoxime_tosylate1 Ketoxime O-Tosylate carbanion α-Carbanion ketoxime_tosylate1->carbanion Base (-H⁺) azirine This compound carbanion->azirine Intramolecular Nucleophilic Substitution (-OTs⁻) amino_ketone α-Amino Ketone azirine->amino_ketone H₃O⁺ Work-up ketoxime_tosylate2 Ketoxime O-Tosylate nitrilium_ion Nitrilium Ion ketoxime_tosylate2->nitrilium_ion Acid (-HOTs) amide Amide / Lactam (Side Product) nitrilium_ion->amide H₂O Attack

Caption: Competing pathways of the Neber and Beckmann rearrangements.

References

Technical Support Center: Preventing Decomposition and Self-Condensation of 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2H-azirine chemistry. 2H-Azirines are highly versatile yet reactive intermediates in organic synthesis, prized for their utility in constructing complex nitrogen-containing molecules.[1] Their significant ring strain, however, makes them susceptible to various decomposition pathways, including polymerization, hydrolysis, and rearrangements that can be mistaken for self-condensation.[2][3][4] This guide provides troubleshooting advice and detailed protocols to help you mitigate these stability issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound is decomposing during storage. What are the optimal storage conditions?

A: this compound stability is highly dependent on storage conditions. Due to their high ring strain, they are prone to thermal and photochemical decomposition.[1][5] For maximum stability, store purified 2H-azirines as a solution in an anhydrous, aprotic solvent (e.g., toluene, dichloromethane) at cryogenic temperatures (≤ -20°C, with -78°C being ideal for long-term storage).[6] The container should be an amber vial or wrapped in foil to protect from light, and the headspace should be filled with an inert gas like argon or nitrogen to prevent moisture and oxygen exposure.[6]

Q2: I am observing significant byproduct formation, including oligomers and unidentifiable polar compounds, during my reaction. What are the likely causes?

A: This is a common issue stemming from the high reactivity of the this compound ring. The primary causes are:

  • Elevated Temperature: Thermolysis can cause the C-N bond to cleave, forming a highly reactive vinyl nitrene intermediate that leads to side products like indoles.[1][3][5]

  • Exposure to Light: UV irradiation can induce C-C bond cleavage to form nitrile ylides, which can dimerize or react with other components in the mixture.[1][7]

  • Presence of Water: 2H-Azirines can readily hydrolyze to form aminoketones, which may then undergo self-condensation reactions.[4] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[6]

  • Atmospheric Oxygen: For reactions involving sensitive organometallic catalysts (e.g., copper-hydride systems), oxygen can lead to catalyst deactivation and promote side reactions.[6] Always use degassed solvents and maintain an inert atmosphere.

Q3: My this compound seems to decompose during purification by column chromatography. How can I improve its stability?

A: Decomposition on silica or alumina gel is a frequent problem. To minimize this:

  • Work Quickly: Do not leave the compound on the column for extended periods.

  • Use a Non-Polar Eluent System: A less polar mobile phase (e.g., petroleum ether/ethyl acetate mixtures) can reduce contact time and interaction with the stationary phase.[1]

  • Passivation: Consider treating the silica gel with a small amount of a non-nucleophilic base, like triethylamine, in the eluent to neutralize acidic sites, but be aware this can sometimes promote other side reactions.[8]

  • Immediate Use: Whenever possible, use the crude or freshly purified this compound immediately in the next step to avoid degradation that occurs during storage and handling.

Q4: I am struggling with poor reproducibility in my this compound reactions. What key parameters should I focus on controlling?

A: Lack of reproducibility is often due to subtle variations in experimental conditions.[6] Key areas to control are:

  • Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and are consistent between batches. Trace impurities can poison sensitive catalysts.[6]

  • Strictly Anhydrous and Inert Conditions: Even trace amounts of water or oxygen can drastically alter reaction outcomes, especially in catalyzed reactions.[6] Use Schlenk techniques or a glovebox for sensitive reagents.

  • Precise Temperature Control: Maintain a consistent and controlled temperature. For many reactions, cryogenic temperatures (e.g., -65 °C or -78 °C) are crucial for suppressing side reactions and improving selectivity.[6]

  • Consistent Catalyst Preparation: If using a catalyst, ensure its preparation and handling are identical for every experiment to maintain consistent activity.[6]

Q5: What is the primary mechanism of this compound "self-condensation" or decomposition, and how can I prevent it?

A: True self-condensation is less common than decomposition via two primary ring-opening pathways:

  • Thermal Pathway: Under heat, 2H-azirines typically undergo C2-N bond cleavage to form a vinyl nitrene.[5] This intermediate can then cyclize to form indoles or undergo other rearrangements. To prevent this, conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate.

  • Photochemical Pathway: Upon exposure to UV light, the C2-C3 bond cleaves to generate a nitrile ylide.[1][3] This 1,3-dipole can dimerize or be trapped in cycloaddition reactions. To avoid this, protect your reaction from light at all stages.

Some derivatives may also be prone to rapid polymerization, which can be difficult to control once initiated.[2] Using the azirine immediately after generation in a dilute solution can help suppress this pathway.

Data Presentation: Factors Influencing this compound Stability

The following table summarizes key parameters and recommended conditions to prevent the undesired decomposition of 2H-azirines.

ParameterRecommended ConditionRationale & Potential Issue if UncontrolledReference(s)
Temperature -78°C to 0°C for reactions; ≤ -20°C for storage.High temperatures promote thermal ring-opening to vinyl nitrenes, leading to rearrangement products (e.g., indoles).[1][5][6]
Light Protect from all light sources (amber vials, foil).UV light initiates photochemical ring-opening to nitrile ylides, which can lead to dimers and cycloaddition byproducts.[1][4][7]
Atmosphere Inert (Argon or Nitrogen).Oxygen can deactivate sensitive catalysts. Moisture leads to hydrolysis, forming aminoketones that can self-condense.[4][6]
Solvent Anhydrous, aprotic solvents (e.g., DCM, Toluene, CPME).Protic solvents can cause ring-opening. Water leads to hydrolysis. The solvent choice can also influence catalyst stability and reactivity.[1][6][9]
pH Neutral conditions (unless acid/base is a required reagent).Strong acids or bases can catalyze decomposition or unwanted side reactions.[8][10]
Concentration Use in dilute solutions when possible.High concentrations can favor intermolecular reactions, such as dimerization or polymerization.[2]

Mandatory Visualizations

decomposition_pathways Azirine This compound Nitrene Vinyl Nitrene Intermediate Azirine->Nitrene C-N Cleavage Ylide Nitrile Ylide Intermediate Azirine->Ylide C-C Cleavage Heat Thermal Energy (Heat, Δ) Heat->Azirine Light UV Light (hν) Light->Azirine Products1 Rearrangement Products (e.g., Indoles) Nitrene->Products1 Products2 Dimerization / Cycloaddition Products Ylide->Products2

Caption: Primary decomposition pathways of 2H-azirines.

troubleshooting_workflow start Problem: This compound Decomposition or Polymerization q_temp Is reaction run at lowest possible temp? start->q_temp q_light Is reaction protected from light? q_temp->q_light Yes a_temp Action: Use cryogenic temperatures (-20 to -78 °C) q_temp->a_temp No q_inert Are anhydrous solvent & inert gas used? q_light->q_inert Yes a_light Action: Use amber vials or wrap flask in foil q_light->a_light No q_purification Is decomposition seen during purification? q_inert->q_purification Yes a_inert Action: Use freshly distilled dry solvents & Ar/N2 q_inert->a_inert No a_purification Action: Use rapid chromatography & use product immediately q_purification->a_purification Yes end_node Stability Improved q_purification->end_node No a_temp->q_light a_light->q_inert a_inert->q_purification a_purification->end_node

Caption: Troubleshooting workflow for this compound instability.

Experimental Protocols

Protocol 1: General Handling and Storage of 2H-Azirines

This protocol outlines the best practices for handling and storing 2H-azirines to minimize decomposition.

  • Materials:

    • Oven-dried glassware (Schlenk flasks, vials)

    • Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene), freshly distilled or from a solvent purification system

    • Inert gas source (Argon or Nitrogen) with manifold

    • Syringes and needles (oven-dried)

    • Low-temperature freezer (-20°C or -80°C)

    • Amber glass vials or aluminum foil

  • Methodology:

    • Assemble all glassware hot from the oven under a stream of inert gas or cool in a desiccator.

    • If the this compound is a neat oil or solid, dissolve it in a minimal amount of anhydrous solvent inside a glovebox or under a positive pressure of inert gas.

    • Transfer the solution via an oven-dried syringe to a pre-dried amber vial equipped with a septum cap.

    • Flush the headspace of the vial with inert gas for 1-2 minutes before sealing.

    • For short-term storage (hours to days), a -20°C freezer is adequate.

    • For long-term storage (weeks to months), place the sealed vial in a -80°C freezer.

    • Before use, allow the vial to warm slowly to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Protocol 2: Example Synthesis of 2-Aryl-2H-azirine-3-carbonitriles via Oxidation of Enamines

This method is a relatively mild, metal-free approach to synthesizing certain 2H-azirines.[1][11]

  • Materials:

    • Substituted enamine (1.0 mmol)

    • Phenyliodine(III) diacetate (PIDA) (1.2 mmol)

    • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

    • Oven-dried round-bottom flask with stir bar

    • Inert gas setup (optional but recommended)

    • Silica gel for chromatography

    • Eluent (e.g., petroleum ether/ethyl acetate)

  • Methodology:

    • To a solution of the substituted enamine in anhydrous dichloromethane in an oven-dried flask, add phenyliodine(III) diacetate (PIDA) in one portion at room temperature.

    • Stir the reaction mixture under an inert atmosphere. Protect the flask from direct, strong light.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

    • Upon completion, concentrate the mixture under reduced pressure at low temperature (< 30°C).

    • Immediately purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

    • Combine the product-containing fractions and remove the solvent under reduced pressure, again avoiding excessive heat.

    • Characterize the product immediately by NMR and mass spectrometry, and either use it directly in the next step or store it according to Protocol 1.[1]

References

Technical Support Center: Optimizing the Neber Rearrangement for 2H-Azirine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of the Neber rearrangement for the synthesis of 2H-azirines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Neber rearrangement for 2H-azirine synthesis.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Inefficient Deprotonation The base may not be strong enough to deprotonate the α-carbon of the ketoxime O-sulfonate. Consider using a stronger base. For substrates with doubly activated methylene protons, milder bases can be effective.[1] For less activated substrates, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary. However, be aware that very strong bases can sometimes lead to decomposition.[2]
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic solvents are generally preferred. Toluene and dichloromethane (CH2Cl2) are commonly used.[1] For certain substrates, especially in asymmetric synthesis, the choice of solvent is critical for achieving high yield and enantioselectivity.
Decomposition of Starting Material or Product The this compound ring is highly strained and can be sensitive to harsh reaction conditions.[3] Prolonged reaction times or high temperatures can lead to decomposition. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Strong bases like t-BuOK can sometimes cause rapid, unselective decomposition.[2]
Poor Quality of Starting Materials Impurities in the ketoxime or the sulfonylating agent can interfere with the reaction. Ensure that the starting materials are pure. It is often recommended to use freshly prepared ketoxime O-sulfonates, as they can be unstable.[1]
Sub-optimal Reaction Temperature Temperature plays a crucial role in the reaction kinetics. Some reactions proceed well at room temperature, while others may require cooling to suppress side reactions or heating to drive the reaction to completion. Optimization of the reaction temperature is often necessary.

Issue 2: Formation of Beckmann Rearrangement Byproduct

Potential Cause Recommended Solution
Acidic Conditions The Beckmann rearrangement is often catalyzed by acid.[4] Ensure that the reaction conditions remain basic. The choice of base and complete removal of any acidic impurities from the starting materials is important.
Substrate Structure The structure of the ketoxime can influence the competition between the Neber rearrangement and the Beckmann rearrangement. The group anti-periplanar to the leaving group on the nitrogen will migrate in the Beckmann rearrangement.[4] Careful selection of the starting ketoxime stereoisomer, if possible, can favor the Neber pathway.
Reaction Conditions The choice of solvent and activating group on the oxime can influence the reaction pathway. Using tosyl chloride is a common method for activating the oxime for the Neber rearrangement.[5]

Issue 3: Difficulty in Purifying the this compound

Potential Cause Recommended Solution
Product Instability 2H-Azirines can be unstable, especially during purification.[3] It is advisable to use mild purification techniques.
Standard Purification Methods Flash column chromatography on silica gel is a common and effective method for purifying 2H-azirines.[3] The choice of eluent system (e.g., petroleum ether/ethyl acetate) should be optimized to achieve good separation.
Work-up Procedure After the reaction is complete, a careful work-up is necessary. Quenching the reaction with a saturated aqueous solution of ammonium chloride is a common procedure.[3] The aqueous layer should then be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are then dried over an anhydrous salt such as sodium sulfate before concentration under reduced pressure.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Neber rearrangement for this compound synthesis?

A1: The Neber rearrangement involves the conversion of a ketoxime into a this compound. The process begins with the activation of the oxime hydroxyl group, typically by converting it into a good leaving group such as a tosylate. A base is then used to deprotonate the α-carbon, forming a carbanion. This carbanion undergoes an intramolecular nucleophilic attack, displacing the tosylate group and forming the strained this compound ring.[5]

Q2: How does the choice of base affect the yield of the this compound?

A2: The choice of base is critical and depends on the acidity of the α-protons of the ketoxime derivative. For substrates with activated α-hydrogens (e.g., adjacent to a carbonyl group), milder bases such as triethylamine (Et3N) or even chiral alkaloid bases like quinidine can be sufficient.[6] For less activated systems, stronger bases like potassium ethoxide (KOEt) or potassium tert-butoxide (t-BuOK) are often required. However, very strong bases can sometimes promote side reactions or decomposition of the product.[2] The optimal base must be determined empirically for each specific substrate.

Q3: What are the most common side reactions in the Neber rearrangement for this compound synthesis?

A3: The most common side reaction is the Beckmann rearrangement, which leads to the formation of an amide instead of an α-amino ketone (the hydrolysis product of the azirine).[4][5] This is particularly prevalent under acidic conditions or with certain substrate structures. Other potential side reactions include decomposition of the starting material or the highly strained this compound product, especially under harsh conditions.[2]

Q4: Can the Neber rearrangement be used for the asymmetric synthesis of 2H-azirines?

A4: Yes, the asymmetric Neber rearrangement has been successfully developed. This is often achieved by using chiral bases, such as alkaloids (e.g., quinidine, cinchonine) or bifunctional thiourea catalysts, to induce enantioselectivity in the deprotonation step.[1][7] This method allows for the synthesis of enantiomerically enriched 2H-azirines, which are valuable intermediates in the synthesis of chiral nitrogen-containing compounds.[8]

Quantitative Data Summary

The following tables summarize the influence of various reaction parameters on the yield and enantioselectivity of the Neber rearrangement for the synthesis of this compound carboxylic esters.

Table 1: Influence of Base and Solvent on the Enantioselective Neber Rearrangement

EntryBaseSolventYield (%)ee (%)
1SparteineCH2Cl2530
2BrucineCH2Cl2385 (+)
3StrychnineCH2Cl2374 (+)
4CinchonineCH2Cl25232 (-)
5CinchonidineCH2Cl24324 (+)
6QuinidineToluene7186
7QuinidineCH2Cl26578
8QuinidineTHF5565

Data adapted from an asymmetric Neber reaction of a β-ketoxime sulfonate.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-2H-azirine-3-carbonitriles

This protocol describes a general method for the synthesis of 2-aryl-2H-azirine-3-carbonitriles from substituted enamines via an oxidative cyclization, which is an alternative to the classical Neber rearrangement but provides a useful comparison.

  • Materials:

    • Substituted enamine (1.0 mmol)

    • Phenyliodine(III) diacetate (PIDA) (1.2 mmol)

    • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Procedure:

    • To a solution of the substituted enamine in anhydrous dichloromethane, add phenyliodine(III) diacetate (PIDA).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion of the reaction, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-aryl-2H-azirine-3-carbonitrile.[3]

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Asymmetric Neber Reaction for the Synthesis of this compound Carboxylic Esters

This protocol outlines a general procedure for the organocatalytic asymmetric Neber reaction.

  • Materials:

    • β-Ketoxime sulfonate (0.2 mmol)

    • Bifunctional thiourea catalyst (5 mol%)

    • Base (e.g., potassium carbonate) (0.3 mmol)

    • Anhydrous toluene (2 mL)

  • Procedure:

    • To a solution of the β-ketoxime sulfonate and the bifunctional thiourea catalyst in anhydrous toluene, add the base.

    • Stir the reaction mixture at the specified temperature (e.g., room temperature or below).

    • Monitor the reaction by TLC.

    • After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.[3]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[3]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound carboxylic ester.[3]

    • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).[3]

Visualizations

Neber_Rearrangement_Mechanism cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product cluster_side_reaction Side Reaction Ketoxime_Tosylate Ketoxime O-Tosylate Deprotonation Deprotonation Ketoxime_Tosylate->Deprotonation Beckmann Beckmann Rearrangement Ketoxime_Tosylate->Beckmann H+ catalyst Base Base Base->Deprotonation Carbanion Carbanion Intermediate Deprotonation->Carbanion Cyclization Intramolecular Cyclization Carbanion->Cyclization Azirine This compound Cyclization->Azirine

Caption: Mechanism of the Neber rearrangement for this compound synthesis.

Troubleshooting_Workflow Start Low Yield of this compound Check_Base Is the base strong enough? Start->Check_Base Check_Solvent Is the solvent appropriate? Check_Base->Check_Solvent Yes Optimize_Base Use a stronger or different base Check_Base->Optimize_Base No Check_Conditions Are reaction conditions too harsh? Check_Solvent->Check_Conditions Yes Optimize_Solvent Screen different aprotic solvents Check_Solvent->Optimize_Solvent No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity No Optimize_Conditions Optimize temperature and reaction time Check_Conditions->Optimize_Conditions Yes Purify_Materials Purify starting materials Check_Purity->Purify_Materials No Success Improved Yield Check_Purity->Success Yes Optimize_Base->Check_Solvent Optimize_Solvent->Check_Conditions Optimize_Conditions->Check_Purity Purify_Materials->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimization of 2H-Azirine Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the photolysis of 2H-azirines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the photolysis of 2H-azirines?

A1: The photolysis of 2H-azirines is a photochemical reaction where ultraviolet (UV) light is used to induce the ring-opening of the strained 2H-azirine ring.[1] This process typically involves the cleavage of the C2-C3 bond to generate a highly reactive intermediate known as a nitrile ylide.[2] These 1,3-dipoles can then be trapped in situ by various dipolarophiles (e.g., electron-deficient alkenes or alkynes) in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings, such as pyrrolines.[1][3]

Q2: My photolysis reaction is resulting in a low yield of the desired product. What are the potential causes?

A2: Low yields in this compound photolysis can stem from several factors. Key areas to investigate include:

  • Incorrect Wavelength: The wavelength of the UV light source is critical. An inappropriate wavelength may not be efficiently absorbed by the this compound or could lead to undesired side reactions.

  • Suboptimal Reaction Time/Residence Time: In batch reactions, insufficient irradiation time can lead to incomplete conversion. In flow chemistry, the residence time must be optimized to ensure the starting material is effectively irradiated.[1]

  • Inappropriate Solvent: The solvent can influence the stability of the reactive intermediates. Ensure the chosen solvent is transparent at the irradiation wavelength and does not promote side reactions.

  • Low Concentration: The concentration of the this compound and the dipolarophile can impact the reaction rate.[1]

  • Degradation of Starting Material or Product: 2H-azirines and the resulting products can be sensitive to prolonged exposure to light or heat.

Q3: I am observing the formation of multiple unexpected byproducts. What could be the reason?

A3: The formation of byproducts can be attributed to several factors:

  • Wavelength-Dependent Bond Cleavage: The photolysis of certain 2H-azirines can be wavelength-dependent. While C-C bond cleavage to form a nitrile ylide is common, irradiation at different wavelengths can sometimes promote C-N bond cleavage, leading to vinyl nitrenes and subsequent different reaction pathways.[4][5]

  • Dimerization: If the concentration of the nitrile ylide intermediate is too high and the trapping agent is not reactive enough or is at a low concentration, the nitrile ylide can dimerize.[6]

  • Secondary Photoreactions: The desired product itself might be photolabile and undergo further reactions upon prolonged exposure to UV light.

  • Presence of Impurities: Impurities in the starting materials or solvent can lead to side reactions.

Q4: How can I improve the selectivity of my this compound photolysis reaction?

A4: To improve selectivity:

  • Optimize the Wavelength: Use a light source with a narrow wavelength range that selectively excites the this compound for the desired bond cleavage.[6]

  • Control the Concentration: Adjust the concentrations of the this compound and the trapping agent to favor the desired cycloaddition over side reactions like dimerization. Generally, a high concentration of the trapping agent is beneficial.

  • Use a Flow Reactor: Continuous flow photochemistry offers precise control over residence time, temperature, and irradiation, which can minimize byproduct formation and improve selectivity.[1][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Incorrect UV lamp wavelength for the specific this compound.Check the UV-Vis spectrum of your this compound and choose a lamp with an appropriate emission wavelength. Wavelengths around 300 nm are often used.[3]
Insufficient irradiation time (batch) or too short residence time (flow).Increase the reaction time or decrease the flow rate. Monitor the reaction progress by TLC or other analytical methods.[1]
Low lamp intensity.Check the age and output of your UV lamp. Replace if necessary.
Solvent absorbs UV light.Use a solvent that is transparent at the irradiation wavelength (e.g., benzene, acetonitrile).
Formation of Polymeric Material High concentration of reactants leading to polymerization.Reduce the concentration of the this compound.[1]
Instability of the nitrile ylide intermediate.Ensure an efficient trapping agent is present in sufficient excess.
Product Degradation Product is sensitive to the irradiation wavelength.Use a filter to cut off shorter, more energetic wavelengths. Monitor the reaction and stop it as soon as the starting material is consumed.
Inconsistent Results Variability in reagent or solvent purity.Use high-purity, dry solvents and reagents. Impurities can quench the excited state or lead to side reactions.[7]
Fluctuations in reaction temperature.Use a cooling system to maintain a constant temperature, as photochemical reactions can generate heat.

Quantitative Data

Table 1: Effect of Wavelength and Residence Time on the Synthesis of 2H-azirines from Vinyl Azides in a Flow Reactor.[6]

EntryWavelength (nm)Residence Time (min)Concentration (M)Yield (%)
1365200.1Dimer Formation
2450200.19-56
3420200.185
4420300.191
5450600.165-81 (for electron-rich systems)
6400450.1Good yield for cyclohexyl substituted azirine

Note: This data is for the formation of 2H-azirines from vinyl azides, a common precursor synthesis. The principles of optimizing wavelength and residence time are directly applicable to the subsequent photolysis of the 2H-azirines.

Experimental Protocols

Protocol 1: General Procedure for Photolysis of a this compound in a Batch Reactor

This protocol describes a general method for the photochemical generation of a nitrile ylide from a this compound and its subsequent trapping with a dipolarophile.

Materials:

  • 2,3-Diphenyl-2H-azirine (1 mmol)

  • Acrylonitrile (10 mmol, large excess)

  • Anhydrous benzene (50 mL)

  • Quartz reaction vessel

  • High-pressure mercury lamp (e.g., 450W Hanovia lamp) with a Pyrex filter

  • Nitrogen source

  • Stirring plate

Procedure:

  • Dissolve the 2,3-diphenyl-2H-azirine (1 mmol) and acrylonitrile (10 mmol) in anhydrous benzene (50 mL) in the quartz reaction vessel.[2]

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.[2]

  • Place the reaction vessel in a cooling bath to maintain room temperature and begin stirring.

  • Irradiate the solution with the high-pressure mercury lamp through a Pyrex filter for 4-6 hours.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting this compound), stop the irradiation.

  • Remove the solvent and excess acrylonitrile under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cycloadduct.

Protocol 2: Photochemical Cycloaddition of a this compound in a Flow Reactor

This protocol outlines a general procedure for the photolysis of a this compound using a continuous flow setup.

Materials and Equipment:

  • 3-Aryl-2H-azirine

  • Alkene (dipolarophile)

  • Chosen solvent (e.g., acetonitrile)

  • Photochemical flow reactor with a UV lamp (e.g., 254 nm or 300 nm) and FEP tubing.[1]

Procedure:

  • Prepare a solution of the 3-aryl-2H-azirine and the alkene in the chosen solvent. The concentration typically ranges from 0.01 to 0.05 M.[1]

  • Set up the photochemical flow reactor according to the manufacturer's instructions.

  • Pump the reaction mixture through the FEP tubing of the flow reactor at a defined flow rate to control the residence time (e.g., 10-30 minutes).[1]

  • Irradiate the tubing with the UV lamp.[1]

  • Collect the product solution at the outlet of the reactor.[1]

  • Once all the starting material has been passed through the reactor, evaporate the solvent and excess alkene under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired cycloadduct.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_photolysis Photolysis cluster_workup Workup and Purification cluster_analysis Analysis prep_solution Prepare solution of This compound and dipolarophile deoxygenate Deoxygenate solution (e.g., N2 bubbling) prep_solution->deoxygenate irradiate Irradiate with UV light (Batch or Flow) deoxygenate->irradiate Transfer to reactor monitor Monitor reaction (e.g., TLC) irradiate->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete chromatography Purify by column chromatography concentrate->chromatography characterize Characterize product (NMR, MS, etc.) chromatography->characterize

Caption: Experimental workflow for this compound photolysis.

troubleshooting_logic start Low Product Yield check_conversion Is starting material consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_ok Starting material consumed, but low yield of desired product check_conversion->conversion_ok Yes check_lamp Check UV Lamp: - Correct Wavelength? - Sufficient Intensity? no_conversion->check_lamp check_time Check Reaction Time/ Residence Time: - Too short? no_conversion->check_time check_solvent Check Solvent: - UV transparent? no_conversion->check_solvent check_byproducts Analyze for byproducts: - Dimerization? - Isomers? conversion_ok->check_byproducts check_degradation Is product degrading? - Check stability under reaction conditions conversion_ok->check_degradation

Caption: Troubleshooting logic for low yield in this compound photolysis.

References

Troubleshooting low yields in 2H-Azirine cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-azirine cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges encountered during experiments.

Troubleshooting Guide: Diagnosing Low Product Yields

Use the following workflow to systematically diagnose the potential causes of low yields in your this compound cycloaddition reaction.

TroubleshootingWorkflow start Low Yield Observed check_stability Is the this compound Substrate Stable? start->check_stability stability_yes Yes check_stability->stability_yes   stability_no No (Decomposition observed) check_stability->stability_no   check_conditions Are the Reaction Conditions Optimal? stability_yes->check_conditions stability_solution Troubleshoot Substrate Stability: - Check purity (NMR, GC-MS) - Store under inert gas, cold, and dark - Use freshly prepared/purified azirine stability_no->stability_solution stability_solution->check_conditions conditions_yes Yes check_conditions->conditions_yes conditions_no No (Suspect conditions) check_conditions->conditions_no check_side_reactions Are Side Products Being Formed? conditions_yes->check_side_reactions conditions_solution Optimize Reaction Conditions: - Screen solvents (polar vs. non-polar) - Adjust temperature - Vary reactant concentrations/ratios - Check catalyst activity/loading conditions_no->conditions_solution conditions_solution->check_side_reactions side_reactions_yes Yes (Identified by TLC, LC-MS, NMR) check_side_reactions->side_reactions_yes side_reactions_no No / Unsure check_side_reactions->side_reactions_no side_reactions_solution Address Side Reactions: - Modify reaction conditions to favor desired pathway - Change catalyst or dipolarophile - Lower temperature to improve selectivity side_reactions_yes->side_reactions_solution check_protocol Is the Experimental Protocol Followed Rigorously? side_reactions_no->check_protocol end_point Yield Improved side_reactions_solution->end_point protocol_solution Review Protocol Execution: - Ensure anhydrous conditions (dry solvents, oven-dried glassware) - Verify reagent purity and stoichiometry - Control atmosphere (inert gas) check_protocol->protocol_solution protocol_solution->end_point

Caption: A workflow for troubleshooting low yields in this compound cycloadditions.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material appears to be decomposing before or during the reaction. What causes this and how can I prevent it?

A1: 2H-azirines are high-energy molecules susceptible to decomposition via thermal or photochemical pathways.[1][2] The primary decomposition route involves ring-opening to form highly reactive intermediates like nitrile ylides (photochemical cleavage of the C2-C3 bond) or vinyl nitrenes (thermal cleavage of the C-N or C-C bond).[1][2]

Troubleshooting Steps:

  • Purity: Ensure the this compound is pure. Impurities can catalyze decomposition. Consider repurification by chromatography or distillation if necessary.

  • Storage: Store 2H-azirines at low temperatures (e.g., -20°C), under an inert atmosphere (N₂ or Ar), and protected from light.

  • Handling: Use freshly prepared or purified 2H-azirines for best results. Minimize the time the compound spends at room temperature or exposed to light before use.

  • Reaction Conditions: For thermally sensitive azirines, conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. For photochemically sensitive azirines, conduct the experiment in the dark or using a flask wrapped in aluminum foil.

Q2: I am observing very low or no conversion. What are the most common general causes?

A2: Low conversion often points to issues with reaction parameters or reagent quality.[3]

  • Catalyst Inactivity: If using a catalyst (e.g., Cu(I), Cu(II), Ni(II), or a photocatalyst), its activity is crucial.[4][5][6] Catalysts can be sensitive to air and moisture.[3] Ensure proper handling under inert conditions and use a reliable source or freshly prepare it.

  • Insufficient Activation: The reaction may require thermal, photochemical, or catalytic activation to proceed at a reasonable rate. Verify that the temperature is adequate, the light source is functional (for photo-reactions), or the catalyst is active.

  • Presence of Water: Trace amounts of water can deactivate catalysts and quench reactive intermediates. Always use oven-dried glassware and anhydrous solvents. The use of molecular sieves can also be beneficial.[3][7]

  • Reagent Purity: The purity of all reagents, including the dipolarophile and solvents, can impact the reaction. Trace impurities can act as inhibitors or catalyst poisons.[3]

ReactionPathway cluster_desired Desired Cycloaddition Pathway cluster_side Common Side Reactions / Decomposition Azirine This compound Activation Activation (Heat, Light, Catalyst) Azirine->Activation Dipolarophile Dipolarophile Dipolarophile->Activation Product Cycloaddition Product (e.g., Pyrroline) Activation->Product Azirine_side This compound Decomposition Decomposition (Heat / Light) Azirine_side->Decomposition NitrileYlide Nitrile Ylide Decomposition->NitrileYlide SideProducts Side Products (e.g., Dimerization, Isomerization) NitrileYlide->SideProducts

Caption: Desired reaction pathway versus common decomposition and side reactions.

Q3: My reaction is producing a mixture of products. How can I improve the selectivity?

A3: Poor selectivity can be a significant cause of low yields for the desired product.

  • Solvent Effects: The polarity of the solvent can dramatically influence selectivity. In some Diels-Alder type reactions, polar solvents like acetone can enhance selectivity for one isomer over another, even if the overall reaction rate is slower than in non-polar solvents like toluene.[8] A solvent screen is highly recommended.

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy.

  • Catalyst/Ligand Choice: In catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligands can have a profound impact on both chemo- and regioselectivity.[3] Screening different catalysts or ligands is a common optimization strategy.

Data Tables for Reaction Optimization

Table 1: Effect of Solvent on Cycloaddition Yield and Selectivity
EntrySolventDipole Moment (D)Reaction RateYield (%)Reference
1Toluene0.36HigherVaries[8]
2Acetone2.88LowerVaries (often higher selectivity)[8]
3THF1.75-61 (for a specific CuAAC reaction)[7][9]
4PhCF₃2.86-70 (for a specific EnT-catalyzed reaction)[4]
Table 2: Optimization of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction: this compound + Alkyne + Azide → 5-Enamine-Functionalized 1,2,3-Triazole[7][9]

ParameterConditionYield of Triazole 4a (%)
Catalyst CuCl (10 mol%)61
Base DIPEA (2.2 equiv)61
Solvent THF61
Additives Molecular Sieves61
Stoichiometry Azirine (1.0 equiv), Alkyne (1.3 equiv), Azide (1.5 equiv)61

Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Interrupted Click Reaction

This protocol is adapted from the synthesis of 5-enamine-functionalized 1,2,3-triazoles.[7][9]

Materials:

  • This compound (1.0 equiv)

  • Alkyne (1.3 equiv)

  • Pentafluoroethyl azide (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (2.2 equiv)

  • Copper(I) Chloride (CuCl) (10 mol %)

  • Activated molecular sieves (3 Å)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add activated molecular sieves.

  • Under an inert atmosphere (e.g., Argon), add the this compound (1.0 equiv), the alkyne (1.3 equiv), and anhydrous THF.

  • Add DIPEA (2.2 equiv) to the mixture and stir for 5 minutes at room temperature.

  • Add CuCl (10 mol %) to the reaction mixture.

  • Finally, add the pentafluoroethyl azide (1.5 equiv) dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired triazole.

Protocol 2: Energy Transfer (EnT)-Catalyzed [3+2] Cycloaddition

This protocol is adapted from the visible-light-driven synthesis of 1-pyrrolines.[4]

Materials:

  • Isoxazole-5(4H)-one precursor (1.0 equiv, e.g., 0.2 mmol)

  • Alkene dipolarophile (10 equiv, e.g., 2.0 mmol)

  • Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1 mol %)

  • Anhydrous Trifluorotoluene (PhCF₃) (to make a 0.1 M solution)

Procedure:

  • In a vial suitable for photochemical reactions, combine the isoxazole-5(4H)-one (1.0 equiv) and the iridium photocatalyst (1 mol %).

  • Under an inert atmosphere, add anhydrous PhCF₃ followed by the alkene dipolarophile (10 equiv).

  • Seal the vial and place it in a photoreactor equipped with blue LEDs (e.g., λₘₐₓ = 450 nm).

  • Irradiate the mixture at room temperature with stirring for the required time (e.g., 3 hours), monitoring by an appropriate method (e.g., ¹H NMR or GC-MS analysis of aliquots).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the 1-pyrroline product.

References

Technical Support Center: Managing 2H-Azirine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-azirine intermediates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage the inherent instability of these versatile synthetic building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 2H-azirines?

A1: 2H-azirines are highly strained three-membered heterocycles and readily undergo ring-opening reactions.[1] The two primary decomposition pathways are determined by the energy source used:

  • Photochemical Decomposition: Upon UV irradiation, 2H-azirines typically cleave the C2-C3 single bond to form highly reactive nitrile ylide intermediates.[1][2] These 1,3-dipoles are valuable for forming five-membered heterocyclic rings through [3+2] cycloaddition reactions.[3][4]

  • Thermal Decomposition: Heating 2H-azirines generally results in the cleavage of the C2-N bond, leading to the formation of vinyl nitrene intermediates.[1][5] These can then undergo various transformations, such as intramolecular C-H insertion to form indoles.[5]

Q2: My this compound intermediate seems to polymerize upon formation. How can I prevent this?

A2: Polymerization is a common issue, especially for unstable or highly concentrated 2H-azirines.[6] To mitigate this, consider the following strategies:

  • In-situ Trapping: The most effective method is to introduce a trapping agent into the reaction mixture to react with the this compound or its subsequent intermediate (e.g., a nitrile ylide) as it is formed.[6]

  • Dilute Conditions: Running the reaction at lower concentrations can reduce the rate of intermolecular polymerization reactions.[6]

  • Low-Temperature Work-up: If isolation is necessary, handle the this compound at reduced temperatures to minimize thermal decomposition and subsequent polymerization.[6]

Q3: I am generating my this compound from a vinyl azide precursor. What are the main safety concerns?

A3: Vinyl azides can be explosive, and their decomposition is exothermic, which can lead to runaway reactions in traditional batch setups.[7] Flow chemistry is a highly recommended alternative as it offers precise control over reaction parameters (temperature, residence time) and minimizes the accumulation of hazardous intermediates by maintaining a small reaction volume at any given time.[7][8] If performing a batch reaction, it is crucial to use a blast shield, appropriate personal protective equipment (PPE), and conduct the reaction on a small scale in a well-ventilated fume hood.[6]

Q4: How can I confirm the formation of the transient nitrile ylide intermediate?

A4: Direct detection of short-lived intermediates like nitrile ylides is challenging. However, their formation can be evidenced through techniques like laser flash photolysis and pulse radiolysis, which can detect transient species.[9][10] For most synthetic labs, confirmation is typically indirect, achieved by isolating the characteristic cycloaddition products formed when the nitrile ylide is trapped by a suitable dipolarophile (e.g., an electron-deficient alkene).[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Trapped Product (e.g., Pyrrole, Isoxazole)
Potential Cause Troubleshooting Suggestion Rationale
Inefficient this compound Formation Optimize the formation conditions (e.g., temperature for thermolysis, wavelength for photolysis). For thermolysis of vinyl azides, a starting temperature of 85-110°C is common for aryl vinyl azides.[6]Substrate-dependent conditions are crucial for maximizing the yield of the intermediate.[6]
Competitive Decomposition Pathways The choice between thermal and photochemical methods dictates the intermediate formed (vinyl nitrene vs. nitrile ylide).[1][2] Ensure you are using the correct energy source for your desired reactive intermediate.Different intermediates lead to different products. Photolysis favors nitrile ylides for [3+2] cycloadditions, while thermolysis favors vinyl nitrenes.[1]
Poor Trapping Efficiency Increase the concentration of the trapping agent (dipolarophile or nucleophile). Ensure the chosen trapping agent is sufficiently reactive with the intermediate.A higher concentration of the trapping agent will increase the likelihood of the desired bimolecular reaction over unimolecular decomposition or polymerization.
This compound Instability Switch to a flow chemistry setup. This allows for the rapid generation and immediate use of the unstable intermediate, minimizing decomposition time.[7]Flow reactors reduce the residence time of the unstable species at high temperatures, preventing degradation.[8]
Issue 2: Formation of Multiple Unwanted Side Products
Potential Cause Troubleshooting Suggestion Rationale
Rearrangement of this compound For thermolysis, carefully control the temperature. Overheating can lead to rearrangements, such as the conversion of 2-acyl-2H-azirines to isoxazoles.[11][12]Some 2H-azirines can rearrange to more thermodynamically stable isomers, a process often accelerated by heat.[12]
Conformational Isomers of Precursor For vinyl azide precursors, different conformers (s-cis vs. s-trans) can lead to different products (e.g., ketenimine vs. This compound).[13]The stereochemistry of the starting material can dictate the reaction pathway. While difficult to control, being aware of this can help explain product distributions.
Radical Reactions If using radical initiators or under conditions that favor radical formation, unwanted side reactions can occur. The addition of radical inhibitors like TEMPO can suppress these pathways.[14]Radical pathways can compete with the desired heterocycle formation, leading to a complex mixture of products.[14]

Data Presentation

Table 1: Representative Yields for Photochemical Generation of 2H-Azirines and Trapping
This compound Precursor Dipolarophile Reaction Conditions Product Yield (%) Reference
3-Aryl-2H-azirineAlkeneFlow reactor, UV lamp (254 nm or 300 nm), 10-30 min residence timeDihydropyrroleHigh[3]
Aryl vinyl azides (EWG)-420 nm LED, 0.1 M in MeCN, 30 minThis compound~76[6]
Aryl vinyl azides (EDG)-450 nm LED, 0.1 M in MeCN, 60 minThis compound65-81[6]
EWG: Electron-withdrawing group, EDG: Electron-donating group
Table 2: Representative Yields for Thermal Generation of 2H-Azirines and Subsequent Products
Vinyl Azide Type Reaction Solvent Temperature (°C) Product Yield (%) Reference
α-Phenyl vinyl azideVapor phase pyrolysis--2-Phenylazirine65[11]
Internal vinyl azidesThermolysis with acetylacetoneToluene85-100Substituted pyrroles74-96[6]
1-(1-azidovinyl)-4-methylbenzeneContinuous flowCPME130This compound>99 (16 min)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Cyclization of an Enamine

This protocol describes a transition-metal-free method for synthesizing 2H-azirines.[15]

Materials:

  • Substituted enamine derivative

  • Phenyliodine(III) diacetate (PIDA) or molecular iodine (I₂)

  • Appropriate solvent (e.g., CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (for PIDA quench)

Procedure:

  • Dissolve the enamine in the chosen solvent.

  • If using PIDA, cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., PIDA portion-wise, or a solution of I₂) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, if using PIDA, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Perform a standard aqueous work-up: separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Photochemical Generation of a Nitrile Ylide and In-Situ Trapping in a Flow Reactor

This protocol is adapted for the safe and efficient generation of nitrile ylides from 2H-azirines for cycloaddition reactions.[3]

Apparatus:

  • Photochemical flow reactor equipped with a UV lamp (e.g., 254 nm or 300 nm) and FEP tubing.

  • Syringe pump.

Procedure:

  • Prepare a solution of the 3-aryl-2H-azirine and the dipolarophile (e.g., an alkene) in a suitable solvent. The concentration typically ranges from 0.01 to 0.05 M.

  • Set up the photochemical flow reactor according to the manufacturer’s instructions.

  • Pump the reaction mixture through the FEP tubing of the flow reactor at a defined flow rate to control the residence time (e.g., 10-30 minutes).

  • Irradiate the tubing with the UV lamp to induce photochemical ring-opening to the nitrile ylide.

  • The nitrile ylide is trapped in-situ by the dipolarophile within the flow reactor.

  • Collect the product solution at the outlet of the reactor.

  • Once all the starting material has been passed through the reactor, evaporate the solvent and excess dipolarophile under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired cycloadduct (e.g., a dihydropyrrole).

Visualizations

DecompositionPathways VinylAzide Vinyl Azide Heat Thermolysis (Δ) VinylAzide->Heat Azirine This compound Intermediate Azirine->Heat Light Photolysis (hν) Azirine->Light Heat->Azirine -N₂ VinylNitrene Vinyl Nitrene Heat->VinylNitrene C-N cleavage NitrileYlide Nitrile Ylide Light->NitrileYlide C-C cleavage InsertionProduct C-H Insertion Product (e.g., Indole) VinylNitrene->InsertionProduct CycloadditionProduct [3+2] Cycloaddition Product (e.g., Pyrroline) NitrileYlide->CycloadditionProduct Dipolarophile Dipolarophile Dipolarophile->CycloadditionProduct

Caption: Key decomposition pathways of this compound intermediates.

TroubleshootingFlow Start Low Yield of Desired Product CheckFormation Is this compound forming efficiently? Start->CheckFormation CheckTrapping Is trapping agent concentration/reactivity sufficient? CheckFormation->CheckTrapping Yes OptimizeConditions Optimize formation: - Temperature (thermolysis) - Wavelength (photolysis) CheckFormation->OptimizeConditions No CheckDecomp Is the intermediate decomposing via side reactions? CheckTrapping->CheckDecomp Yes IncreaseTrap Increase concentration of trapping agent CheckTrapping->IncreaseTrap No UseFlow Switch to flow chemistry to minimize decomposition CheckDecomp->UseFlow Yes ControlTemp Lower reaction temperature to prevent rearrangement CheckDecomp->ControlTemp Yes Success Yield Improved OptimizeConditions->Success IncreaseTrap->Success UseFlow->Success ControlTemp->Success

Caption: Troubleshooting workflow for low product yield.

FlowChemistryWorkflow cluster_setup System Setup cluster_reactor Flow Reactor cluster_collection Product Collection & Workup Reagents Vinyl Azide Solution Pump Syringe Pump Reagents->Pump HeatedReactor Heated Zone (e.g., 130°C) Forms this compound Pump->HeatedReactor Controlled Flow Rate BPR Back-Pressure Regulator HeatedReactor->BPR -N₂ Collection Product Collection (this compound Solution) BPR->Collection

Caption: Experimental workflow for this compound synthesis via flow chemistry.

References

Suppression of rearrangement byproducts in 2H-Azirine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and suppress rearrangement byproducts in reactions involving 2H-azirines.

Frequently Asked Questions (FAQs)

Q1: What are the most common rearrangement byproducts in 2H-azirine reactions?

A1: 2H-azirines are highly strained molecules prone to rearrangement, especially under thermal or photochemical conditions. The most common byproducts include:

  • Indoles: Formed from the thermal rearrangement of 2-aryl-2H-azirines via a vinyl nitrene intermediate.[1]

  • Oxazoles and Isoxazoles: Can arise from the rearrangement of 2-acyl-2H-azirines or from the cyclization of intermediates in certain synthetic routes.[2]

  • Ketenimines: These can be formed through an alternative decomposition pathway of the vinyl nitrene intermediate during thermolysis.

  • Pyrimidines: May result from the oxidative cyclodimerization of this compound-2-carboxylates, particularly in the presence of a base like triethylamine.[3]

  • Pyrrolines: Generated via [3+2] cycloaddition reactions of nitrile ylides, which are formed photochemically from 2H-azirines.[4]

Q2: What are the key reactive intermediates in this compound rearrangements?

A2: The two primary reactive intermediates are:

  • Vinyl Nitrenes: Formed by the thermal cleavage of the C2-N bond of the azirine ring. These intermediates can cyclize to form indoles or rearrange to other products.[1][5]

  • Nitrile Ylides: Generated by the photochemical cleavage of the C2-C3 bond. These are 1,3-dipoles that readily undergo cycloaddition reactions.[1][4]

Q3: How can I minimize the formation of the vinyl nitrene intermediate?

A3: To minimize vinyl nitrene formation, it is best to avoid high temperatures. If the desired reaction does not require heat, running it at room temperature or below is advisable. For reactions that do require elevated temperatures, careful optimization of the temperature to the lowest effective level is crucial. Alternatively, photochemical conditions can be employed to favor the formation of the nitrile ylide intermediate instead.[1][4]

Q4: Are there safer alternatives to traditional batch synthesis of 2H-azirines to avoid hazardous conditions?

A4: Yes, flow chemistry offers a safer and more efficient method for synthesizing 2H-azirines, particularly from vinyl azides.[6] Traditional batch synthesis can be hazardous due to the explosive nature of azide precursors and the exothermic nature of the reactions. Flow chemistry provides precise control over reaction parameters and minimizes the accumulation of hazardous intermediates, making it a more scalable and safer approach.[6]

Troubleshooting Guides

Problem 1: High Yield of Indole Byproduct in Thermal Reactions
  • Question: My reaction of a 2-aryl-2H-azirine is producing a significant amount of indole. How can I suppress this?

  • Answer: Indole formation is a common issue in thermal reactions of 2-aryl-2H-azirines, proceeding through a vinyl nitrene intermediate.[1]

Potential CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature. Determine the minimum temperature required for your desired transformation through systematic optimization.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further rearrangement of the desired product.
Inappropriate Solvent Screen different solvents. A less polar solvent may sometimes disfavor the transition state leading to the vinyl nitrene.
Photochemical Conditions If applicable to your desired reaction, switch to photochemical conditions to favor the formation of a nitrile ylide intermediate, which is less prone to cyclizing into an indole.[4]
Problem 2: Formation of Ketenimine and Other Decomposition Products
  • Question: I am observing ketenimines and other uncharacterized decomposition products in my thermolysis reaction. What should I do?

  • Answer: Ketenimines and other decomposition products often arise from alternative pathways of the vinyl nitrene intermediate, especially at excessive temperatures.

Potential CauseRecommended Solution
Excessive Heat Carefully control the reaction temperature. Use an oil bath with a temperature controller for precise heating. Avoid localized overheating.
Substrate Conformation For syntheses starting from vinyl azides, substrates that can easily adopt an s-cis conformation are more prone to forming ketenimines. If possible, modify the substrate to favor the s-trans conformation.
In-situ Trapping If the this compound is an intermediate for a subsequent reaction, consider a one-pot synthesis where it is trapped by another reagent as it is formed. This can prevent its accumulation and subsequent decomposition.
Problem 3: Low Conversion or Poor Selectivity in Catalytic Reactions
  • Question: My catalytic reaction with a this compound is showing low conversion and/or poor selectivity. How can I improve it?

  • Answer: Low conversion and poor selectivity in catalytic reactions can stem from several factors related to the catalyst, reagents, and reaction conditions.[7]

Potential CauseRecommended Solution
Catalyst Inactivity Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[7] Screen different catalysts and ligands to find the optimal combination for your substrate.[7]
Trace Water Use oven-dried glassware and rigorously dried solvents. The use of molecular sieves can also be beneficial.[7]
Sub-optimal Temperature The optimal temperature is highly dependent on the catalytic system. Systematically screen a range of temperatures to find the ideal balance between reactivity and selectivity.[7]
Reagent Purity Use high-purity reagents and solvents. Impurities can act as catalyst poisons.[7]

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the outcome of this compound reactions.

Table 1: Effect of Solvent and Temperature on the Thermal Rearrangement of 2-Aryl-2H-Azirines

This compound SubstrateSolventTemperature (°C)Yield of Indole (%)Reference
2-Phenyl-3-methyl-2H-azirineXylene14094[1]
2-(p-Tolyl)-3-methyl-2H-azirineXylene14092[1]
2-Phenyl-3-H-2H-azirineToluene11085-

Note: Data without a citation is hypothetical and for illustrative purposes.

Table 2: Comparison of Catalysts for the Asymmetric Nucleophilic Addition to 2H-Azirines

This compound SubstrateNucleophileCatalystYield (%)ee (%)Reference
2-Phenyl-2H-azirinePyrazoleChiral N,N'-dioxide/Sc(III)9899.9[8][9]
2-Methyl-3-phenyl-2H-azirineThiophenolCinchona Alkaloid Sulfonamide9592[10]
Racemic this compound-2-carboxylateHydrideCu(OAc)₂ / (R,R)-Ph-BPE>20:1 drup to 94[11]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids

This protocol describes the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids via the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides followed by hydrolysis.[12]

  • Materials:

    • 3-Aryl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)

    • Anhydrous FeCl₂ (0.1 equiv)

    • Anhydrous acetonitrile

    • Water

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the 3-aryl-5-chloroisoxazole-4-carbonyl chloride in anhydrous acetonitrile.

    • Add anhydrous FeCl₂ and stir the mixture at room temperature for 2 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, add water to the reaction mixture to hydrolyze the intermediate diacyl chloride.

    • Extract the aqueous mixture with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-aryl-2H-azirine-2,2-dicarboxylic acid.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Photochemical [3+2] Cycloaddition of a this compound with an Alkene

This protocol outlines a general procedure for the photochemical cycloaddition of a this compound with an alkene to form a dihydropyrrole, minimizing thermal rearrangement byproducts.[4]

  • Materials:

    • 3-Aryl-2H-azirine (1.0 equiv)

    • Alkene (dipolarophile, 5-10 equiv)

    • Anhydrous solvent (e.g., benzene, acetonitrile)

    • Photochemical reactor with a UV lamp (e.g., 254 nm or 300 nm)

  • Procedure:

    • Prepare a solution of the 3-aryl-2H-azirine and the alkene in the chosen solvent in a quartz reaction vessel. The concentration typically ranges from 0.01 to 0.05 M.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.

    • Irradiate the reaction mixture with the UV lamp at room temperature with stirring.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, stop the irradiation.

    • Remove the solvent and excess alkene under reduced pressure.

    • Purify the crude product by column chromatography to yield the dihydropyrrole.

Visualizations

Diagram 1: Key Reaction Pathways of 2H-Azirines

reaction_pathways cluster_thermal Thermal Pathway cluster_photochemical Photochemical Pathway azirine1 This compound vinyl_nitrene Vinyl Nitrene azirine1->vinyl_nitrene Δ (C-N cleavage) indole Indole vinyl_nitrene->indole Cyclization ketenimine Ketenimine vinyl_nitrene->ketenimine Rearrangement azirine2 This compound nitrile_ylide Nitrile Ylide azirine2->nitrile_ylide hν (C-C cleavage) cycloaddition [3+2] Cycloaddition Product (e.g., Pyrroline) nitrile_ylide->cycloaddition + Dipolarophile

Caption: Thermal vs. Photochemical Rearrangement Pathways of 2H-Azirines.

Diagram 2: Experimental Workflow for Flow Synthesis of 2H-Azirines

flow_synthesis start Vinyl Azide Solution Preparation pump Syringe Pump start->pump reactor Heated Flow Reactor (e.g., 130°C) pump->reactor Controlled Flow Rate bpr Back-Pressure Regulator reactor->bpr collection Product Collection (this compound Solution) bpr->collection

Caption: Workflow for the continuous flow synthesis of 2H-azirines.

Diagram 3: Troubleshooting Logic for Indole Byproduct Formation

troubleshooting_indole problem High Indole Byproduct? temp Is reaction temp. optimized? problem->temp Yes time Is reaction time minimized? temp->time Yes solution1 Lower Temperature temp->solution1 No solvent Have you screened solvents? time->solvent Yes solution2 Reduce Reaction Time time->solution2 No photochem Is photochemical pathway an option? solvent->photochem Yes solution3 Screen Solvents solvent->solution3 No solution4 Switch to Photochemical Conditions photochem->solution4 Yes end Indole Suppression Improved photochem->end No solution1->end solution2->end solution3->end solution4->end

Caption: Decision tree for troubleshooting indole byproduct formation.

References

Technical Support Center: Purification of Substituted 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of substituted 2H-azirines. Due to their inherent ring strain, these valuable synthetic intermediates are often unstable and require careful handling and optimized purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of substituted 2H-azirines so challenging?

A1: The primary challenges in purifying 2H-azirines stem from their inherent chemical properties:

  • High Ring Strain: The three-membered ring of 2H-azirines possesses significant ring strain (calculated to be 44–47 kcal/mol), making them highly reactive and prone to decomposition.[1]

  • Thermal and Photochemical Instability: Many 2H-azirines are sensitive to heat and light.[1] Thermal decomposition can lead to the formation of vinyl nitrenes, while photolysis can generate nitrile ylides, both of which can lead to a variety of byproducts.[1]

  • Acid Sensitivity: The strained C=N bond is susceptible to cleavage under acidic conditions, which can be problematic during purification methods like silica gel chromatography.

  • Reactivity towards Nucleophiles: 2H-azirines can react with various nucleophiles, which can include solvents or impurities present during the purification process.[2][3]

Q2: My 2H-azirine appears to be decomposing on the silica gel column. What can I do to prevent this?

A2: Decomposition on silica gel is a common issue due to the acidic nature of silica. Here are several strategies to mitigate this problem:

  • Use Deactivated Silica Gel: The acidity of silica gel can be neutralized by treatment with a base. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 1-3%) to both slurry the silica and as the eluent.

  • Switch to a Different Stationary Phase: Consider using a more neutral or basic stationary phase. Alumina (basic or neutral) is a good alternative for the purification of acid-sensitive compounds like 2H-azirines. Florisil is another milder option to consider.

  • Minimize Contact Time: Perform flash chromatography to reduce the time the this compound is in contact with the stationary phase.

  • Work at Low Temperatures: If the this compound is thermally labile, consider performing the chromatography in a cold room or using a jacketed column with a cooling circulator.[4]

Q3: I have a low recovery after recrystallization. What are the likely causes and how can I improve the yield?

A3: Low recovery during recrystallization can be due to several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.

  • Using Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low recovery.[5]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or oils. Slow cooling is crucial for the growth of large, pure crystals.

  • Premature Crystallization: If the compound crystallizes too early in the hot solution, it may trap impurities.

To improve your yield, carefully select your solvent system through small-scale solubility tests, use the minimum amount of hot solvent required to dissolve your compound, and allow the solution to cool slowly to room temperature before further cooling in an ice bath.[5]

Q4: What are the typical impurities I should expect from common this compound syntheses?

A4: The impurities will depend on the synthetic route used:

  • From Vinyl Azide Thermolysis: Common side products include ketenimines, iminoketenes, and nitriles, which can arise from alternative decomposition pathways.[4] Careful control of the reaction temperature is crucial to minimize these byproducts.[4]

  • From Neber Rearrangement: A significant side reaction of the Neber rearrangement is the Beckmann rearrangement.[6] Additionally, the α-amino ketones formed from the hydrolysis of the this compound product can also be present as impurities if water is not rigorously excluded.[7]

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Decomposition on the stationary phase.- Use deactivated silica gel (pre-treated with triethylamine) or switch to alumina. - Perform the chromatography at a lower temperature. - Reduce the contact time by using flash chromatography.
The compound is too polar and is not eluting.- Gradually increase the polarity of the eluent. - If the compound is basic, adding a small amount of triethylamine to the eluent can improve elution.
Streaking or Tailing of the Product Band The compound is interacting too strongly with the stationary phase.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds). - Use a less active stationary phase like deactivated silica or alumina.
Presence of Multiple Spots/Peaks After Purification The this compound is unstable and is decomposing during solvent removal or storage.- Remove the solvent at low temperature and under reduced pressure. - Store the purified this compound at low temperatures (e.g., in a freezer) under an inert atmosphere.
Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Oiling Out (Formation of an Oil Instead of Crystals) The boiling point of the solvent is higher than the melting point of the this compound.- Choose a lower-boiling solvent.
The solution is cooling too rapidly.- Ensure slow cooling by insulating the flask.
High concentration of impurities.- Attempt to purify the crude material by another method (e.g., chromatography) before recrystallization.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated (too much solvent was used).- Boil off some of the solvent to concentrate the solution and try cooling again.[5]
The compound is highly soluble in the chosen solvent even at low temperatures.- Try a different solvent or a co-solvent system where the compound is less soluble.
The solution is supersaturated.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
Low Purity of Recrystallized Product The crystals formed too quickly, trapping impurities.- Ensure the solution cools slowly and is not disturbed during crystal growth.
The chosen solvent does not effectively differentiate the solubility of the product and impurities.- Perform solubility tests to find a more suitable solvent system.

Quantitative Data Summary

The following tables provide a summary of reported yields for the synthesis and purification of various substituted 2H-azirines. Direct comparative studies of different purification methods are limited in the literature; however, these data provide an indication of achievable yields with the described methods.

Table 1: Yields of 2H-Azirines from Vinyl Azide Thermolysis in a Flow Reactor [2][3]

EntryVinyl Azide Substituent (R)ProductYield (%)
14-Methylphenyl2-(4-Methylphenyl)-2H-azirine>99
24-Chlorophenyl2-(4-Chlorophenyl)-2H-azirine>99
34-Fluorophenyl2-(4-Fluorophenyl)-2H-azirine>99
42-Tolyl2-(2-Tolyl)-2H-azirine>99
52,3,4,5,6-Pentafluorophenyl3-(Perfluorophenyl)-2H-azirineNot isolated (polymerized)
6Aliphatic (less reactive)Corresponding 2H-azirines74-77 (initial pass), >97 (after re-injection)

Table 2: Enantioselective Synthesis of this compound Carboxylic Esters via Neber Rearrangement

EntrySubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Ethyl 2-(4-methoxybenzoyl)acetate oxime tosylate58592
2Ethyl 2-(4-chlorobenzoyl)acetate oxime tosylate58893
3Ethyl 2-(2-naphthoyl)acetate oxime tosylate57590

Experimental Protocols

Protocol 1: Purification of an Acid-Sensitive this compound by Column Chromatography on Deactivated Silica Gel

This protocol is a general guideline for the purification of 2H-azirines that are prone to decomposition on standard silica gel.

Materials:

  • Crude substituted this compound

  • Silica gel (for flash chromatography)

  • Triethylamine

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Compressed air or nitrogen for flash chromatography

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). Add approximately 1% triethylamine to the chosen solvent mixture to assess its effect on the Rf value and spot shape. The target Rf for the this compound should be around 0.2-0.3.

  • Deactivation of Silica Gel:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) containing 1% triethylamine.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Wash the packed silica gel with one to two column volumes of the same solvent mixture to ensure the entire stationary phase is neutralized.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the chosen solvent system containing 1% triethylamine.

    • Apply pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions and monitor the elution of the this compound by TLC.

  • Work-up:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure, preferably at a low temperature to prevent thermal decomposition.

Protocol 2: Recrystallization of a Substituted this compound

This protocol provides a general procedure for the purification of solid 2H-azirines by recrystallization.

Materials:

  • Crude solid this compound

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat source and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.

    • Once the solution has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

    • Allow the crystals to dry thoroughly under vacuum or in a desiccator.

Visualizations

Challenges_in_Purification cluster_Challenges Core Challenges cluster_Consequences Consequences During Purification Inherent_Instability Inherent Instability (High Ring Strain) Decomposition Decomposition (Thermal, Photochemical, Acidic) Inherent_Instability->Decomposition Reactivity High Reactivity Side_Reactions Side Reactions with Solvents/Stationary Phase Reactivity->Side_Reactions Synthesis_Impurities Synthesis-Related Impurities Co-elution Co-elution with Byproducts Synthesis_Impurities->Co-elution Low_Yield Low_Yield Decomposition->Low_Yield leads to Low_Purity Low_Purity Side_Reactions->Low_Purity leads to Co-elution->Low_Purity

Caption: Logical relationship of challenges in this compound purification.

Purification_Workflow cluster_Chroma Chromatography Steps cluster_Recryst Recrystallization Steps Crude_Product Crude this compound Choose_Method Choose Purification Method Crude_Product->Choose_Method Chromatography Column Chromatography Choose_Method->Chromatography Liquid/Oily Crude Recrystallization Recrystallization Choose_Method->Recrystallization Solid Crude Pure_Product Pure this compound Select_Stationary_Phase Select Stationary Phase (Silica, Deactivated Silica, Alumina) Select_Eluent Select Eluent (TLC) Select_Stationary_Phase->Select_Eluent Pack_Column Pack Column Select_Eluent->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute_and_Collect Elute & Collect Fractions Load_Sample->Elute_and_Collect Analyze_Fractions Analyze Fractions (TLC) Elute_and_Collect->Analyze_Fractions Combine_and_Evaporate Combine & Evaporate Analyze_Fractions->Combine_and_Evaporate Combine_and_Evaporate->Pure_Product Select_Solvent Select Solvent(s) Dissolve Dissolve in Minimum Hot Solvent Select_Solvent->Dissolve Cool_Slowly Cool Slowly Dissolve->Cool_Slowly Filter_and_Wash Filter and Wash Crystals Cool_Slowly->Filter_and_Wash Dry_Crystals Dry Crystals Filter_and_Wash->Dry_Crystals Dry_Crystals->Pure_Product

Caption: General experimental workflow for this compound purification.

References

Effect of solvent on 2H-Azirine reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-azirine chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments involving 2H-azirines, with a specific focus on the critical role of the solvent in determining reaction outcomes.

General FAQs: Solvent Selection for this compound Reactions

Q1: Why is solvent choice so critical in this compound chemistry?

A1: The high ring strain of 2H-azirines (estimated at 45-48 kcal/mol) makes them highly reactive and susceptible to various reaction pathways.[1] The solvent can significantly influence the reaction outcome by:

  • Stabilizing Intermediates: Solvents can stabilize or destabilize reactive intermediates like vinyl nitrenes (in thermal reactions) or nitrile ylides (in photochemical reactions), thus affecting reaction rates and product distribution.[1][2]

  • Modulating Reactivity: The polarity and coordinating ability of the solvent can alter the electrophilicity of the this compound ring, influencing its reactivity towards nucleophiles.[3]

  • Controlling Selectivity: In reactions with multiple possible outcomes, such as competing C-C versus C-N bond cleavage, the solvent can play a decisive role in directing the reaction towards a specific product.[3][4] For instance, computational studies on some Diels-Alder reactions suggest that non-polar solvents can increase reaction rates, while polar solvents may enhance selectivity.[5]

  • Ensuring Reagent Compatibility: Certain solvents are incompatible with highly reactive reagents, such as organolithium compounds, which are often used in conjunction with 2H-azirines.[6][7]

Q2: What are the first-pass considerations when selecting a solvent for a new this compound reaction?

A2: Start by considering the fundamental mechanism of your intended reaction.

  • For Thermal Reactions (Vinyl Nitrene Pathway): High-boiling, non-polar solvents like xylene or toluene are often effective.[1]

  • For Photochemical Reactions (Nitrile Ylide Pathway): Anhydrous, non-protic solvents are typically required. The choice can be nuanced; one study found a less polar solvent with a large dipole moment, such as PhCF3, to be optimal for a photosensitized cycloaddition.[8] Benzene has also been used successfully.[1]

  • For Nucleophilic Additions: The solvent must be compatible with the nucleophile. For highly reactive organometallics, ethers like cyclopentyl methyl ether (CPME) or 2-MeTHF are good "green" alternatives to less suitable solvents like acetonitrile or dichloromethane.[6][7]

  • For Cycloadditions: Solvent polarity can be a key parameter to investigate for optimizing rate and selectivity.[5]

Q3: Are there "green" or more sustainable solvent options for this compound chemistry?

A3: Yes. Significant progress has been made in utilizing more environmentally benign solvents. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have been successfully used for the synthesis of 2H-azirines and subsequent nucleophilic additions, offering safer and more sustainable alternatives to traditional solvents like toluene, dichloromethane, or acetone.[6]

Troubleshooting Guide 1: Thermal Reactions (e.g., Rearrangement to Indoles)

Q4: My thermal rearrangement of a 2-aryl-2H-azirine to an indole is showing low yield and significant side products. What could be the issue?

A4: The most common pathway for thermal reactions of 2H-azirines is the cleavage of the C2-N bond to form a vinyl nitrene intermediate.[1][9] Low yields are often related to inefficient formation or subsequent reaction of this intermediate.

  • Troubleshooting Tip (Solvent): Ensure you are using a high-boiling, inert solvent. Xylene is a common and effective choice that facilitates the required high temperatures (e.g., 140 °C) for the rearrangement to proceed efficiently.[1] Using a solvent with too low a boiling point will prevent the reaction from reaching the necessary activation energy.

  • Troubleshooting Tip (Atmosphere): These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components at high temperatures.[1]

Quantitative Data: Thermal Rearrangement of 2-Aryl-2H-Azirines
EntryThis compound SubstrateSolventTemperature (°C)Yield (%)Reference
12-Phenyl-3-methyl-2H-azirineXylene14094[1]
22-(p-Tolyl)-3-methyl-2H-azirineXylene14091[1]
Experimental Protocol: Thermal Rearrangement of 2-Phenyl-3-methyl-2H-azirine[1]
  • Place a solution of 2-phenyl-3-methyl-2H-azirine (1 mmol) in anhydrous xylene (10 mL) into a sealed tube.

  • Ensure the tube is under a nitrogen atmosphere.

  • Heat the mixture in an oil bath at 140 °C for 3 hours.

  • After allowing the reaction to cool to room temperature, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the indole product.

Troubleshooting Guide 2: Photochemical Reactions (e.g., [3+2] Cycloadditions)

Q5: My photochemical [3+2] cycloaddition reaction is not working. I'm irradiating my this compound with a dipolarophile, but I only recover starting material.

A5: Photochemical excitation of 2H-azirines typically leads to the cleavage of the C2-C3 bond, generating a nitrile ylide intermediate for cycloaddition.[1][9] Failure to form this intermediate is a common issue.

  • Troubleshooting Tip (Wavelength): The wavelength of UV light can be critical. Some 2H-azirines require specific energy to undergo C-C bond cleavage. Irradiation with longer wavelengths might not be energetic enough, or in some cases, can even promote rearrangement back to the starting material.[10] Ensure your light source (e.g., high-pressure mercury lamp) and filter (e.g., Pyrex) are appropriate for the substrate.[1]

  • Troubleshooting Tip (Solvent & Degassing): The reaction should be performed in a suitable anhydrous solvent (e.g., benzene) in a quartz reaction vessel.[1] Crucially, the solution must be deoxygenated (e.g., by bubbling with nitrogen or argon for 30 minutes) before irradiation, as dissolved oxygen can quench the excited state or lead to undesired side reactions.[1]

Logical Diagram: Thermal vs. Photochemical Pathways

G cluster_main This compound Reaction Pathways cluster_thermal Thermal Condition (Δ) cluster_photo Photochemical Condition (hν) Azirine This compound Thermal_Intermediate Vinyl Nitrene (C2-N Cleavage) Azirine->Thermal_Intermediate Heat Photo_Intermediate Nitrile Ylide (C2-C3 Cleavage) Azirine->Photo_Intermediate Light Thermal_Product Indoles, etc. Thermal_Intermediate->Thermal_Product Intramolecular Cyclization Photo_Product 5-Membered Heterocycles (e.g., Pyrrolines) Photo_Intermediate->Photo_Product [3+2] Cycloaddition

Caption: Dominant reaction pathways of 2H-azirines under thermal versus photochemical conditions.

Experimental Protocol: Photochemical [3+2] Cycloaddition[1]
  • Place a solution of 2,3-diphenyl-2H-azirine (1 mmol) and a large excess of a dipolarophile such as acrylonitrile (10 mmol) in anhydrous benzene (50 mL) in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Irradiate the mixture with a high-pressure mercury lamp (e.g., 450W Hanovia) through a Pyrex filter for 4-6 hours at room temperature with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess dipolarophile under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the cycloadduct (e.g., a pyrroline derivative).

Troubleshooting Guide 3: Reactions with Nucleophiles

Q6: I am attempting a nucleophilic addition to a this compound, but the reaction is either failing or giving a complex mixture of products.

A6: The strained C=N double bond of 2H-azirines is electrophilic and reacts with a variety of nucleophiles.[1][7] Reaction failure can be due to reagent incompatibility with the solvent, while product mixtures can arise from a lack of selectivity.

  • Troubleshooting Tip (Solvent-Reagent Compatibility): When using highly reactive nucleophiles like organolithium reagents (e.g., PhLi, BuLi), it is imperative to use a compatible ether solvent. Solvents like acetonitrile, dichloromethane, and acetone are incompatible with these reagents.[6] Anhydrous cyclopentyl methyl ether (CPME) is a recommended green solvent for these transformations.[1][6]

  • Troubleshooting Tip (Solvent-Controlled Selectivity): The solvent can dramatically influence the reaction outcome. In one reported case, the reaction of a this compound with hydrazine in DMSO resulted in C-C bond cleavage, while the same reaction in methanol led exclusively to the C-N bond cleavage product.[3] If you are observing a mixture of products, systematically screening solvents with different polarities (e.g., DMSO vs. Methanol) could be a powerful strategy to control the selectivity.

Quantitative Data: Nucleophilic Addition to 2H-Azirines
EntryThis compoundNucleophileSolventProduct TypeYield (%)Reference
13-(p-Tolyl)-2H-azirinePhenyllithiumCPME2-Phenyl-3-(p-tolyl)aziridine49
22,3-Diphenyl-2H-azirinePhenyllithiumNot specified2,2,3-Triphenylaziridine62[6]
32-(Methoxycarbonyl)-3-phenyl-2H-azirineHydrazineDMSO1,2,4-Triazole (C-C cleavage)35
42-(Methoxycarbonyl)-3-phenyl-2H-azirineHydrazineMethanolBicyclic Adduct (C-N cleavage)-[3]

Workflow Diagram: Solvent Screening for Nucleophilic Addition

G start Start: Low Selectivity in Nucleophilic Addition check_compat Is solvent compatible with nucleophile? start->check_compat change_solvent Select compatible solvent (e.g., CPME for R-Li) check_compat->change_solvent No screen_polarity Screen Solvents of Varying Polarity check_compat->screen_polarity Yes change_solvent->screen_polarity polar Polar Protic/Aprotic (e.g., MeOH, DMSO) screen_polarity->polar nonpolar Non-polar (e.g., Toluene, Hexane) screen_polarity->nonpolar analyze Analyze Product Ratio (e.g., C-C vs C-N cleavage) polar->analyze nonpolar->analyze analyze->screen_polarity Selectivity still poor optimize Optimize with best solvent analyze->optimize Desired Selectivity Achieved end End: Selective Reaction optimize->end

Caption: Troubleshooting workflow for optimizing selectivity in nucleophilic additions to 2H-azirines.

Experimental Protocol: Nucleophilic Addition of Phenyllithium[1]
  • Under a nitrogen atmosphere, dissolve 3-(p-tolyl)-2H-azirine (1 mmol) in anhydrous cyclopentyl methyl ether (CPME).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add phenyllithium (1.2 equivalents) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at -78 °C for 5 minutes.

  • Quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with CPME.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the aziridine product.

References

Catalyst Selection for Efficient 2H-Azirine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of 2H-azirines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing 2H-azirines?

A1: The most widely employed catalytic methods for 2H-azirine synthesis include the Neber reaction, the oxidation of enamines, and the thermal or photochemical decomposition of vinyl azides.[1] More recent methods involve transition-metal catalysis (e.g., rhodium, copper, iron) and organocatalysis to achieve specific selectivities and efficiencies.[2][3]

Q2: How can I synthesize chiral 2H-azirines?

A2: Asymmetric synthesis of chiral 2H-azirines can be achieved through several strategies, including the asymmetric Neber reaction using chiral catalysts like bifunctional thiourea or (DHQD)₂PHAL.[1] Another effective method is the kinetic resolution of racemic 2H-azirines, for instance, using a copper hydride catalyst with a chiral phosphine ligand.[4][5] Organocatalysts derived from cinchona alkaloids have also been successfully used to produce aziridines from 2H-azirines with high enantiopurity.[3]

Q3: What are the main challenges in this compound synthesis?

A3: The primary challenge in this compound synthesis is their high ring strain, which makes them highly reactive and prone to ring-opening reactions.[1] This reactivity can lead to the formation of undesired byproducts such as vinyl nitrenes or nitrile ylides.[1] Achieving high enantioselectivity in asymmetric synthesis and handling potentially hazardous precursors like organic azides are also significant considerations.[6]

Q4: Are there safer alternatives to traditional batch synthesis of 2H-azirines?

A4: Yes, continuous flow chemistry offers a safer and more scalable alternative, particularly for reactions involving hazardous intermediates like organic azides or highly exothermic processes.[6] Flow chemistry allows for precise control over reaction parameters and minimizes the accumulation of dangerous compounds.[6]

Q5: What factors should I consider when selecting a catalyst for my specific this compound synthesis?

A5: Catalyst selection should be based on the substrate scope, desired product (e.g., specific stereochemistry), and the reaction mechanism. For instance, for the asymmetric synthesis of this compound carboxylic esters from β-ketoxime sulfonates, a bifunctional thiourea catalyst is a good choice.[1] For the oxidative cyclization of enamines, reagents like phenyliodine(III) diacetate (PIDA) or molecular iodine are effective.[2] Rhodium catalysts are well-suited for rearrangements of α-oximino ketenes.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of this compound - Inactive catalyst- Incorrect reaction conditions (temperature, solvent, base)- Decomposition of the starting material or product- Ensure the catalyst is active and used at the correct loading.- Optimize reaction temperature, solvent polarity, and base strength. For example, strong bases like t-BuOK can cause decomposition in some cases.[5]- Monitor the reaction by TLC to identify the optimal reaction time and prevent product degradation.
Formation of multiple products (low selectivity) - Ring-opening of the this compound product- Side reactions of the starting material or intermediates- Lower the reaction temperature to minimize ring-opening.- Choose a more selective catalyst system.- Modify the substrate to favor the desired reaction pathway.
Difficulty in isolating the this compound product - High reactivity and instability of the this compound- Co-elution with byproducts during chromatography- Use mild purification techniques (e.g., flash column chromatography on silica gel with a carefully chosen eluent system).- Consider in-situ use of the this compound without isolation if the subsequent reaction is compatible.
Low enantioselectivity in asymmetric synthesis - Inappropriate chiral catalyst or ligand- Racemization of the product under reaction conditions- Insufficient catalyst loading- Screen different chiral catalysts and ligands to find the optimal match for the substrate.- Optimize reaction conditions (e.g., lower temperature) to prevent racemization.- Ensure the catalyst loading is sufficient; for instance, 5 mol% is used in some asymmetric Neber reactions.[1]
Safety concerns with azide precursors - Thermal instability and potential for explosive decomposition of vinyl azides- Utilize flow chemistry to minimize the amount of hazardous material at any given time and to ensure precise temperature control.[6]- Handle azides with appropriate safety precautions in a well-ventilated fume hood.

Catalyst Performance Data

The following tables summarize quantitative data for various catalytic systems used in this compound synthesis.

Table 1: Asymmetric Neber Reaction

SubstrateCatalystBaseProductYield (%)Enantiomeric Excess/RatioReference
β-Ketoxime sulfonate5 mol% bifunctional thioureaK₂CO₃This compound carboxylic esterGoodup to 93% ee[1]
Isatin ketoxime(DHQD)₂PHALBaseSpirooxindole this compoundGood to Excellentup to 92:8 er[1]

Table 2: Oxidation of Enamines

SubstrateReagent/CatalystProductYield (%)Reference
Substituted enaminePhenyliodine(III) diacetate (PIDA)2-Aryl-2H-azirine65-88[1]
Substituted enamineMolecular iodine (I₂)This compound derivativesEfficient and scalable[2]

Table 3: Organocatalyzed Reaction with 2H-Azirines

This compound ReactantOxazolone ReactantCatalystYield (%)Enantiopurity (%)Reference
This compound with ethyl ester groupVarious oxazolones8-quinolinesulfonyl group catalyst77-9994-99[3][7]
This compound with ethyl ester groupOxazolone with 3,5-dimethoxyphenyl group8-quinolinesulfonyl group catalyst98-9997-98[3][7]

Key Experimental Protocols

Protocol 1: Asymmetric Neber Reaction for Synthesis of this compound Carboxylic Esters [1]

  • Materials:

    • β-Ketoxime sulfonate (0.2 mmol)

    • Bifunctional thiourea catalyst (5 mol%)

    • Potassium carbonate (0.3 mmol)

    • Anhydrous toluene (2 mL)

  • Procedure:

    • To a solution of the β-ketoxime sulfonate and the bifunctional thiourea catalyst in anhydrous toluene, add the base.

    • Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor the reaction by Thin Layer Chromatography (TLC).

    • After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound carboxylic ester.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis of 2-Aryl-2H-azirine-3-carbonitriles via Oxidation of Enamines [1]

  • Materials:

    • Substituted enamine (1.0 mmol)

    • Phenyliodine(III) diacetate (PIDA) (1.2 mmol)

    • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Procedure:

    • To a solution of the substituted enamine in anhydrous dichloromethane, add phenyliodine(III) diacetate (PIDA).

    • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

    • Upon completion of the reaction, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-aryl-2H-azirine-3-carbonitrile.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Neber_Reaction_Mechanism Start Ketoxime Tosylate Ketoxime O-Tosylate Start->Tosylate Tosylation (Tosyl Chloride, Base) Carbanion Carbanion Tosylate->Carbanion Deprotonation (Base) Product This compound Carbanion->Product Intramolecular Cyclization

Caption: Mechanism of the Neber Reaction for this compound Synthesis.

Flow_Chemistry_Workflow A Vinyl Azide Solution Preparation B Syringe Pump A->B Load C Heated Flow Reactor (e.g., 130°C) B->C Inject at controlled flow rate D Back-Pressure Regulator C->D Reaction Mixture E Product Collection (this compound Solution) D->E Collect Effluent

Caption: Experimental Workflow for Thermal Cyclization of Vinyl Azides in Flow.

References

Strategies to minimize decomposition of 2H-Azirines during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the decomposition of highly strained 2H-azirines during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: My 2H-azirine appears stable in the crude reaction mixture (by NMR/TLC), but I experience significant decomposition during aqueous workup. What is the primary cause?

A1: The primary cause of decomposition during aqueous workup is exposure to acidic conditions. 2H-azirines are highly sensitive to acid, which can catalyze ring-opening reactions. Standard aqueous washes, if not pH-controlled, can be slightly acidic and lead to degradation. One study noted that attempts to deprotect a THP ether using acidic reagents like PTSA or CSA were problematic due to instability of the azirine ring[1].

Q2: What are the typical decomposition products I should look for on a TLC plate or in an NMR spectrum after a problematic workup?

A2: 2H-azirines typically decompose via ring-opening to form highly reactive vinyl nitrene or nitrile ylide intermediates[2]. These can subsequently react to form a variety of more stable products. Common decomposition products include α-aminoketones (after hydrolysis), indoles (from thermal rearrangement of 2-aryl-2H-azirines), and various five-membered heterocycles if trapping agents are present[2].

Q3: Is column chromatography on silica gel recommended for purifying 2H-azirines?

A3: Standard silica gel is not recommended for the chromatography of 2H-azirines. Silica gel is inherently acidic and can cause significant product loss on the column[3][4]. If you observe streaking on a TLC plate or obtain a low yield after a silica gel column, decomposition is the likely cause.

Q4: What are safer alternatives to standard silica gel for chromatography?

A4: For acid-sensitive compounds like 2H-azirines, several alternatives are available:

  • Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a basic modifier, such as 1-3% triethylamine (TEA) in the eluent[5][6].

  • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase. Basic or neutral alumina is particularly effective for purifying basic or acid-sensitive compounds[7].

  • Florisil: This is a mild, neutral magnesium silicate that can be effective for less challenging separations of sensitive compounds[8].

Q5: How should I store my purified this compound to ensure its long-term stability?

A5: While specific stability data is often compound-dependent, general guidelines for storing reactive intermediates should be followed. Store the purified this compound at low temperatures (-20°C or below) in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). If stored in solution, use a dry, non-protic solvent. Avoid prolonged exposure to ambient light, as photochemical decomposition is a known degradation pathway.

Troubleshooting Guides

Issue 1: Low product yield after workup and purification.

This is a common problem stemming from the inherent instability of the this compound ring. The following workflow can help diagnose the issue.

start Low Yield of this compound After Workup check_crude Analyze Crude Sample (TLC, 1H NMR) start->check_crude crude_ok Is Azirine Intact in Crude Mixture? check_crude->crude_ok workup_issue Decomposition During Aqueous Workup? crude_ok->workup_issue Yes solution_reaction PROBLEM: Reaction did not go to completion. Re-optimize reaction conditions. crude_ok->solution_reaction No chroma_issue Decomposition During Chromatography? workup_issue->chroma_issue No solution_workup SOLUTION: - Use cold (0°C) washes - Use mild quench (sat. NH4Cl) - Consider non-aqueous workup workup_issue->solution_workup Yes solution_chroma SOLUTION: - Avoid standard silica gel - Use deactivated silica (w/ TEA) - Use basic or neutral alumina chroma_issue->solution_chroma Yes

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: New, unidentified spots appear on TLC after workup.
  • Potential Cause: Decomposition of the this compound. The high ring strain makes the molecule susceptible to ring-opening, especially when exposed to heat, light, or acid[2].

  • Recommended Actions:

    • Minimize Heat: Concentrate all solutions at low temperatures using a rotary evaporator with a cold water bath. Avoid heating the reaction mixture during workup.

    • Protect from Light: Cover flasks with aluminum foil to prevent photochemical decomposition pathways that generate nitrile ylides[8].

    • Control pH: Ensure any aqueous solutions used for washing are neutral or slightly basic. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) can help neutralize trace acids.

    • Consider a Non-Aqueous Workup: If the product is extremely sensitive, avoid aqueous washes altogether. See Protocol 2 for details.

Data Presentation

Qualitative Stability Profile of 2H-Azirines

Since precise kinetic data is highly dependent on the substitution pattern of the this compound, this table provides a general, qualitative guide to stability under various conditions encountered during workup.

ConditionParameterStability RiskRecommendations & Remarks
pH Acidic (pH < 7)High Strongly avoid. Acid catalyzes ring-opening hydrolysis.
Neutral (pH ≈ 7)Moderate Generally acceptable for brief washes. Use buffered solutions if possible.
Basic (pH > 7)Low to Moderate Generally safer than acidic conditions. Use mild bases (e.g., NaHCO₃). Strong bases may cause other reactions[9].
Temperature > 40 °CHigh Avoid heating. Thermolysis leads to vinyl nitrenes[2]. Concentrate solutions in vacuo at or below room temperature.
20-25 °C (RT)Moderate Limit exposure time. Work efficiently.
0-4 °CLow Recommended for all workup and purification steps.
Chromatography Standard Silica GelHigh Acidic surface promotes decomposition[4].
Deactivated SilicaLow Neutralizing with triethylamine (TEA) is effective for acid-sensitive compounds[6].
Alumina (Neutral/Basic)Low Excellent alternative for compounds sensitive to acidic conditions[7].
Atmosphere AirModerate Risk of oxidation or reaction with moisture. An inert atmosphere is preferred.
Inert (N₂ or Ar)Low Recommended for handling and long-term storage to prevent degradation[3].

Experimental Protocols

Protocol 1: General Procedure for a Gentle Aqueous Workup

This protocol is suitable for 2H-azirines with moderate stability.

  • Quench Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction[2].

  • Extraction: Extract the mixture 2-3 times with a cold, suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash: Combine the organic layers and wash sequentially with:

    • 1x cold, saturated aqueous NaHCO₃ solution (to neutralize trace acid).

    • 1x cold brine (to reduce the solubility of the organic product in the aqueous layer)[1].

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 15-30 minutes at 0-4°C.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 25°C.

  • Purification: Immediately purify the crude product via chromatography using an appropriate stationary phase (see Protocols 3 & 4).

Protocol 2: Non-Aqueous Workup via Filtration

This method is recommended for highly sensitive 2H-azirines to avoid contact with water.

  • Concentration: After the reaction is complete, remove the reaction solvent under reduced pressure at a low temperature (<25°C).

  • Suspension: Re-dissolve or suspend the crude residue in a minimal amount of a non-polar solvent (e.g., hexane/ether mixture).

  • Filtration: Prepare a short plug of Celite or silica gel in a pipette or small funnel. Pass the suspended crude product through the plug, eluting with a non-polar solvent. This will remove solid byproducts and some baseline impurities.

  • Final Concentration: Collect the filtrate and concentrate under reduced pressure at low temperature.

  • Purification: Proceed immediately to purification.

Protocol 3: Purification using Triethylamine-Deactivated Silica Gel
  • Solvent System Selection: Identify a suitable eluent system for your compound using TLC. Add 1-2% triethylamine (TEA) to this system and re-run the TLC to confirm the Rf value is appropriate.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing TEA). Pack the column as usual.

  • Deactivation Flush (Optional but Recommended): Flush the packed column with 1-2 column volumes of the TEA-containing eluent to ensure all acidic sites are neutralized[6].

  • Loading: Load your sample onto the column (dry loading is often preferred for sensitive compounds).

  • Elution: Run the column using the eluent containing 1-2% TEA. Collect fractions and analyze by TLC.

  • Solvent Removal: When removing the solvent from pure fractions, be aware that the high-boiling TEA will remain. It can often be removed under high vacuum.

Protocol 4: Purification using Basic or Neutral Alumina
  • Alumina and Solvent Selection: Choose basic or neutral alumina (Brockmann I or II) based on your compound's properties. Use TLC plates coated with alumina to determine an appropriate solvent system. Note that the polarity of solvents on alumina can differ from silica[7]. Avoid using acetone or ethyl acetate as eluents with basic alumina, as they can react[7]. Hexane/ether or Dichloromethane/methanol systems are common.

  • Column Packing: Pack the column with a slurry of alumina in the initial, non-polar eluent.

  • Loading: Load the crude sample dissolved in a minimum amount of solvent or dry-loaded onto a small amount of alumina.

  • Elution: Run the column, collecting and analyzing fractions as usual. Alumina often allows for faster flow rates than silica.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Key Pathways

cluster_thermal Thermal Pathway cluster_photo Photochemical / Acidic Pathway Azirine This compound VinylNitrene Vinyl Nitrene Intermediate Azirine->VinylNitrene Δ (Heat) C-N Cleavage NitrileYlide Nitrile Ylide Intermediate Azirine->NitrileYlide hν or H+ C-C Cleavage Indole Indole Derivatives (if 2-Aryl substituted) VinylNitrene->Indole C-H Insertion AminoKetone α-Amino Ketone (after Hydrolysis) NitrileYlide->AminoKetone + H₂O

Caption: Major decomposition pathways of 2H-azirines.

start Need to Purify Crude this compound check_sensitivity Is Compound Known to be Highly Acid Sensitive? start->check_sensitivity use_alumina Use Basic or Neutral Alumina (Protocol 4) check_sensitivity->use_alumina Yes test_tlc Test on Standard Silica TLC Plate check_sensitivity->test_tlc No / Unsure use_deactivated_silica Use Deactivated Silica Gel (w/ TEA) (Protocol 3) streaking Does TLC show streaking or new spots? test_tlc->streaking streaking->use_deactivated_silica Yes streaking->use_deactivated_silica No, but proceed with caution

Caption: Logic for selecting an appropriate chromatography method.

References

Overcoming substrate limitations in 2H-Azirine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2H-azirines.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2H-azirines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Neber Rearrangement

Question: I am attempting a Neber rearrangement to synthesize a 2H-azirine from a ketoxime O-sulfonate, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the Neber reaction can stem from several factors related to the substrate, base, and reaction conditions. Here are some common causes and troubleshooting steps:

  • Substrate Reactivity: The acidity of the α-protons on the ketoxime is crucial. Substrates with doubly activated methylene protons, such as those derived from 3-oxocarboxylic esters, are often more successful as they allow for the use of milder bases.[1] If your substrate lacks sufficient acidity, consider derivatization to enhance it.

  • Base Strength and Type: The choice of base is critical. While strong bases like alkoxides are traditionally used, they can sometimes lead to side reactions or decomposition of the this compound product.[1] For substrates with activated methylene protons, a milder base like potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[2][3] Experiment with different bases of varying strengths to find the optimal conditions for your specific substrate. For instance, using DABCO can favor the formation of 2H-azirines from 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones via a neutral enol pathway, whereas a stronger base like t-BuOK can lead to other products.[4]

  • Leaving Group: The nature of the sulfonate leaving group can influence the reaction efficiency. Tosylates (p-toluenesulfonates) are commonly used, but for certain substrates, other leaving groups like the 3,5-bis(trifluoromethyl)benzenesulfonyl group might enhance enantioselectivity and yield in asymmetric syntheses.[2]

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can lead to hydrolysis of the starting material and product.[5] The reaction temperature should also be optimized; while some reactions proceed at room temperature, others may require cooling to minimize side reactions.[3]

  • Side Reactions: The intended this compound intermediate can sometimes react further under the reaction conditions.[1] Careful monitoring of the reaction by thin-layer chromatography (TLC) and quenching it as soon as the starting material is consumed can help to isolate the desired product before it decomposes.

Issue 2: Poor Yield and/or Polymerization with Vinyl Azide Precursors

Question: I am synthesizing 2H-azirines via the thermal or photochemical decomposition of vinyl azides, but I am getting low yields and observing significant polymer formation. How can I improve this?

Answer:

The decomposition of vinyl azides is a powerful method for this compound synthesis, but it is often plagued by the instability of both the starting material and the product. Here’s how to address these challenges:

  • Thermal Decomposition Conditions: High temperatures can lead to the decomposition of the formed this compound and promote polymerization.[6] It is crucial to carefully control the reaction temperature and time. Continuous flow chemistry is an excellent strategy to mitigate these issues.[7] By using a microfluidic reactor, the reaction can be conducted at a precise temperature for a very short residence time, minimizing byproduct formation and improving safety, especially when dealing with potentially explosive azides.[6][7] For example, a flow-batch approach using cyclopentyl methyl ether (CPME) as a green solvent has been shown to quantitatively convert vinyl azides to 2H-azirines.[6]

  • Photochemical Decomposition Conditions: For photochemical reactions, the choice of wavelength and light source is important. Using a suitable photosensitizer can sometimes improve the efficiency and selectivity of the reaction.[8] Flow photochemistry also offers significant advantages here, allowing for uniform irradiation and precise control over the reaction time, which can prevent over-irradiation and subsequent decomposition of the product.[9][10]

  • Substrate Stability: Some vinyl azides, particularly those with certain substituents, are inherently less stable. For instance, 3-(perfluorophenyl)-2H-azirine has been observed to polymerize rapidly in the crude mixture.[6] In such cases, it is best to use the crude this compound solution immediately in the next step without isolation.

  • Handling of Vinyl Azides: Vinyl azides are potentially explosive and should be handled with care.[7] It is recommended to use them immediately after preparation or store them cold in a vented container.[7]

  • Aliphatic vs. Aromatic Substrates: Aliphatic vinyl azides can be less reactive than their aromatic counterparts. In a flow system, it might be necessary to re-circulate the reaction mixture to achieve full conversion.[6]

Issue 3: Difficulty in Purification of 2H-Azirines

Question: I am struggling to purify my synthesized this compound. It seems to decompose on the silica gel column. What are the best practices for purification?

Answer:

The high reactivity and ring strain of 2H-azirines make them sensitive to acidic conditions, which can lead to decomposition during purification on standard silica gel.[11] Here are some strategies to overcome this:

  • Deactivated Silica Gel: Before performing column chromatography, it is advisable to test the stability of your this compound on a TLC plate. If decomposition is observed, you can use deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine (typically 0.1-1% in the eluent), to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina. Reverse-phase chromatography using a C18 stationary phase can also be a viable alternative.

  • Solvent System Optimization: A well-chosen solvent system is crucial for good separation. Use TLC to screen different solvent systems to find one that provides a good Rf value (ideally between 0.2 and 0.4) for your target compound while minimizing tailing.

  • Flash Column Chromatography: If the compound is relatively stable, flash column chromatography can be used. It is important to perform the purification quickly to minimize the contact time between the this compound and the stationary phase.[3]

  • In-situ Use: For particularly unstable 2H-azirines, the best approach is often to use the crude product directly in the subsequent reaction without purification.[6] This is common in flow chemistry setups where the effluent from the azirine synthesis reactor is directly channeled into a second reactor for further transformation.[12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of 2H-azirines.

1. What are the main synthetic routes to 2H-azirines?

The most common and versatile methods for synthesizing 2H-azirines include:

  • Neber Rearrangement: This classic method involves the base-mediated cyclization of ketoxime O-sulfonates.[11] It is particularly useful for the asymmetric synthesis of chiral 2H-azirines.[1]

  • Decomposition of Vinyl Azides: This can be achieved either thermally (pyrolysis) or photochemically (UV irradiation).[13] This method has a broad substrate scope but requires careful handling of potentially explosive azide intermediates.[7]

  • Ring Contraction of Isoxazoles: This method often employs metal catalysts (e.g., Rh(II) or Ir complexes) and is particularly effective for synthesizing 2-acyl or 2-carboxy 2H-azirines in high yields.[6][13]

  • Oxidative Cyclization of Enamines: This approach uses oxidizing agents like phenyliodine(III) diacetate (PIDA) or molecular iodine to cyclize enamines to 2H-azirines under mild, often metal-free conditions.[2][13]

2. What are the primary safety concerns when working with this compound synthesis?

The primary safety concern is the use of vinyl azide precursors, which are organic azides and can be explosive, especially when heated.[6][14] It is crucial to handle them with appropriate personal protective equipment and behind a blast shield. Flow chemistry is a highly recommended technique to enhance the safety of these reactions by minimizing the amount of hazardous material present at any given time.[7]

3. How stable are 2H-azirines?

2H-azirines are highly strained molecules and are generally considered to be reactive intermediates.[11] Their stability is highly dependent on the substituents on the azirine ring. Some can be isolated and characterized, while others are too unstable and are best used in situ.[15] They are prone to thermal and photochemical ring-opening to form vinyl nitrenes and nitrile ylides, respectively.[11][15] They can also be sensitive to acidic conditions and may hydrolyze to aminoketones.[16]

4. How can I characterize my synthesized this compound?

Standard spectroscopic techniques are used for the characterization of 2H-azirines:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structure elucidation. In ¹³C NMR, the sp³-hybridized carbon (C2) of the azirine ring typically appears at a low field, while the sp²-hybridized carbon (C3) appears at a much higher field.[10]

  • Infrared (IR) Spectroscopy: The C=N bond stretch in the this compound ring typically appears in the region of 1740-1780 cm⁻¹.[7]

  • Mass Spectrometry (MS): This is used to determine the molecular weight and fragmentation pattern of the compound.[3]

  • X-ray Crystallography: For crystalline 2H-azirines, single-crystal X-ray diffraction provides unambiguous structural confirmation.[17]

5. What are some common side reactions to be aware of during this compound synthesis?

  • From Vinyl Azides: Besides polymerization, a potential side reaction during the thermal decomposition of vinyl azides is the Curtius-type rearrangement to form ketenimines.[15]

  • From Neber Rearrangement: In the Neber reaction, side products can arise from the reaction of the this compound with the base or other nucleophiles present in the reaction mixture.[1] Depending on the substrate and conditions, isoxazoles and oxazoles can also be formed.[4]

  • General Decomposition: Due to their high ring strain, 2H-azirines can undergo ring-opening to vinyl nitrenes (thermally) or nitrile ylides (photochemically), which can then participate in various subsequent reactions.[11]

Quantitative Data Summary

The following tables summarize typical yields for various this compound synthesis methods.

Table 1: Comparison of this compound Synthesis Methods

MethodKey Reagents & ConditionsSubstrate ScopeTypical YieldsKey AdvantagesKey Limitations
Decomposition of Vinyl Azides Thermal (pyrolysis) or photochemical (UV irradiation)Broad scope, tolerates various aryl and alkyl substituents.40-95%[13]Readily available starting materials, can be performed under neutral conditions.Potential for explosive intermediates (azides), may require specialized equipment (photoreactor, flow reactor).[13]
Ring Contraction of Isoxazoles Metal catalysts (e.g., Rh₂(OAc)₄, FeCl₂, Ir complexes), often requires heating.Good for synthesizing 2-acyl or 2-carboxy azirines. Tolerates a range of substituents on the isoxazole ring.60-99%[13]High yields, potential for enantioselective synthesis with chiral catalysts.Requires synthesis of the isoxazole precursor.[13]
Oxidative Cyclization of Enamines Oxidizing agents (e.g., PIDA, I₂), often with a base (e.g., DBU).Good for a variety of substituted enamines.Up to 92%[13]Mild, often metal-free conditions, scalable.Substrate-dependent, and the enamine precursor needs to be synthesized.[13]
Neber Rearrangement Base (e.g., alkoxides, K₂CO₃) on ketoxime O-sulfonates.Primarily for ketoximes, especially those with activated α-protons.Variable, can be high with optimized substrates.Classic method, useful for asymmetric synthesis with chiral catalysts.[1][2]Lacks generality, can have competing side reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound via Photochemical Decomposition of a Vinyl Azide in a Continuous Flow Reactor

This protocol describes a general procedure for the synthesis of a this compound using a continuous-flow photochemical reactor, which offers enhanced safety and control.[10]

Materials:

  • Vinyl azide

  • Suitable solvent (e.g., acetonitrile, dichloromethane)

  • Syringe pump

  • Flow reactor (e.g., FEP tubing)

  • Light source (e.g., 365 nm LED lamp)

  • Back-pressure regulator

Procedure:

  • Prepare a solution of the vinyl azide in the chosen solvent at a concentration typically ranging from 0.01 to 0.1 M.

  • Set up the flow reactor by wrapping the tubing around the light source.

  • Use the syringe pump to introduce the vinyl azide solution into the flow reactor at a defined flow rate (e.g., 0.5 mL/min).

  • Irradiate the solution as it flows through the reactor. The residence time is controlled by the flow rate and the reactor volume.

  • Collect the reaction mixture at the outlet of the reactor.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on deactivated silica gel or use it directly in the next step.

Protocol 2: Synthesis of a this compound-2-carboxylate via Rhodium-Catalyzed Ring Contraction of a 5-Alkoxyisoxazole

This protocol outlines a general procedure for the synthesis of a this compound-2-carboxylate via the rhodium-catalyzed isomerization of a 5-alkoxyisoxazole.[10]

Materials:

  • 5-Alkoxyisoxazole

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Dry solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve the 5-alkoxyisoxazole (1.0 eq) in the dry solvent.

  • Add a catalytic amount of dirhodium tetraacetate (Rh₂(OAc)₄, typically 0.5-2 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound-2-carboxylate.

Protocol 3: Synthesis of a this compound via Iodine-Mediated Oxidative Cyclization of an Enamine

This protocol provides a general method for the synthesis of 2H-azirines from enamines using molecular iodine.[13]

Materials:

  • Enamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the enamine (1.0 eq) and DBU (2.0 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine (1.2 eq) in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_vinyl_azide cluster_prep Preparation cluster_reaction Flow Reaction cluster_workup Workup & Purification start Start prep_solution Prepare solution of vinyl azide in solvent start->prep_solution pump Syringe Pump reactor Photochemical Flow Reactor (UV light) pump->reactor Inject collection Collect Product Solution reactor->collection Effluent evaporation Solvent Removal collection->evaporation purification Column Chromatography (Deactivated Silica) evaporation->purification end Pure this compound purification->end

Caption: Experimental workflow for the synthesis of 2H-azirines from vinyl azides in a flow reactor.

neber_rearrangement_mechanism ketoxime Ketoxime O-Sulfonate carbanion α-Carbanion Intermediate ketoxime->carbanion Deprotonation base Base base->ketoxime cyclization Intramolecular Nucleophilic Attack carbanion->cyclization azirine This compound cyclization->azirine Elimination leaving_group Leaving Group (e.g., TsO⁻) cyclization->leaving_group

Caption: Simplified mechanism of the Neber rearrangement for this compound synthesis.

troubleshooting_low_yield start Low/No this compound Yield substrate Check Substrate Reactivity (α-proton acidity) start->substrate base Optimize Base (strength, type) start->base conditions Verify Reaction Conditions (anhydrous, temperature) start->conditions side_reactions Investigate Side Reactions (TLC monitoring) start->side_reactions substrate_sol Enhance acidity or change substrate substrate->substrate_sol base_sol Screen milder/stronger bases (e.g., K₂CO₃, DBU) base->base_sol conditions_sol Ensure dry solvent and optimize temperature conditions->conditions_sol side_reactions_sol Quench reaction promptly, use milder conditions side_reactions->side_reactions_sol

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 2H-azirines. These highly strained, three-membered nitrogen-containing heterocycles are valuable synthetic intermediates, and their unambiguous identification is crucial for research and development. This document presents a comparative analysis of their spectral features, detailed experimental protocols, and a comparison with alternative analytical methods.

Spectroscopic Data Summary for Substituted 2H-Azirines

The following table summarizes typical spectroscopic data for phenyl-substituted 2H-azirines, which are common motifs in synthetic chemistry. Due to the high reactivity of the parent 2H-azirine, substituted analogs are more frequently isolated and characterized.

Spectroscopic TechniqueParameter2-Phenyl-2H-azirine2-Methyl-3-phenyl-2H-azirineKey Characteristics & Notes
¹H NMR Chemical Shift (δ)Phenyl protons: ~7.2-7.5 ppmAzirine C2-H: ~3.5 ppmAzirine C3-H₂: ~1.3 ppmPhenyl protons: ~7.3-7.8 ppmAzirine C2-H: ~2.5 ppmMethyl C-H₃: ~1.6 ppmThe protons on the strained azirine ring are typically shielded and appear in the upfield region of the spectrum. The exact chemical shifts are highly sensitive to the substitution pattern.
¹³C NMR Chemical Shift (δ)Phenyl carbons: ~125-135 ppmAzirine C2: ~40-50 ppmAzirine C3 (C=N): ~160-170 ppmPhenyl carbons: ~128-132 ppmAzirine C2: ~35-45 ppmAzirine C3 (C=N): ~165-175 ppmMethyl C: ~20-25 ppmThe most characteristic signal is the sp²-hybridized C3 carbon of the C=N bond, which appears significantly downfield (~160-175 ppm)[1]. The sp³-hybridized C2 carbon is found much further upfield.
IR Spectroscopy Wavenumber (cm⁻¹)C=N Stretch: ~1740-1780 cm⁻¹Aromatic C=C Stretch: ~1600 cm⁻¹C-H Stretch (Aromatic): >3000 cm⁻¹C-H Stretch (Aliphatic): <3000 cm⁻¹C=N Stretch: ~1730-1770 cm⁻¹Aromatic C=C Stretch: ~1600 cm⁻¹C-H Stretch (Aromatic): >3000 cm⁻¹C-H Stretch (Aliphatic): <3000 cm⁻¹The most diagnostic absorption is the C=N stretching vibration, which is found at a relatively high frequency due to the ring strain[2][3]. This band can sometimes be weak.
Mass Spectrometry (EI) Key Fragments (m/z)M•+ (e.g., 117 for C₈H₇N)[M-H]⁺[M-HCN]⁺C₆H₅⁺ (77)M•+ (e.g., 131 for C₉H₉N)[M-CH₃]⁺[M-HCN]⁺C₆H₅C₂H₂⁺ (101)C₆H₅⁺ (77)Under electron ionization (EI), 2H-azirines typically show a molecular ion peak. Common fragmentation pathways include the loss of HCN (27 Da) and cleavage of substituents. For phenyl-substituted azirines, the phenyl cation (m/z 77) is a common fragment[4][5][6].

Experimental Protocols

Detailed and standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for the acquisition of ¹H and ¹³C NMR spectra of this compound derivatives.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR[7][8][9].

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial[10]. Ensure the solvent does not react with the azirine.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present[7]. The final sample height should be around 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR : Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of 2H-azirines using FT-IR.

  • Sample Preparation :

    • For liquids : Place a small drop of the neat liquid sample between two KBr or NaCl plates to form a thin film[11].

    • For solids : Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared[11][12].

    • For solutions : Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate path length.

  • Instrument Setup and Data Acquisition :

    • Place the sample holder in the spectrometer's sample compartment.

    • Collect a background spectrum of the empty sample holder (or the pure solvent/KBr pellet) to subtract atmospheric and solvent absorptions[13][14].

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

This protocol outlines the analysis of 2H-azirines using Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Sample Preparation :

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate)[15].

    • If using GC-MS, ensure the this compound is thermally stable under the GC conditions. Direct insertion probe analysis may be an alternative for less stable compounds.

  • Instrument Setup and Data Acquisition :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : Standard 70 eV to induce fragmentation and allow for library matching[16][17].

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : A typical range is m/z 40-500, ensuring coverage of the molecular ion and expected fragments.

    • Inject the sample into the instrument (either via GC or direct probe).

  • Data Analysis :

    • Identify the molecular ion peak (M•+). The presence of nitrogen means the molecular weight will be an odd number if there is an odd number of nitrogen atoms (Nitrogen Rule)[5].

    • Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., HCN) and fragment ions (e.g., [M-R]⁺, tropylium ion, phenyl cation) to elucidate the structure[6][18].

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel this compound compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR / Raman cluster_ms MS Synthesis This compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Prep Sample Prep (5-50 mg in deuterated solvent) Purification->NMR_Prep IR_Prep Sample Prep (Neat film, KBr pellet, or solution) Purification->IR_Prep MS_Prep Sample Prep (Dilute solution in volatile solvent) Purification->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing & Shift Analysis NMR_Acq->NMR_Proc Structure_Elucidation Structure Elucidation & Confirmation NMR_Proc->Structure_Elucidation IR_Acq FT-IR or Raman Acquisition IR_Prep->IR_Acq IR_Proc Vibrational Mode Analysis IR_Acq->IR_Proc IR_Proc->Structure_Elucidation MS_Acq EI-MS Acquisition MS_Prep->MS_Acq MS_Proc Fragmentation Pattern Analysis MS_Acq->MS_Proc MS_Proc->Structure_Elucidation

References

X-ray Crystallographic Analysis of 2H-Azirine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The highly strained, three-membered ring of 2H-azirine derivatives makes them valuable and versatile building blocks in synthetic chemistry, particularly for the creation of complex heterocyclic compounds and peptides.[1][2] Understanding the precise three-dimensional structure of these molecules is paramount for predicting their reactivity, designing novel synthetic pathways, and for structure-based drug design. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these compounds, providing unparalleled detail on bond lengths, bond angles, and stereochemistry. This guide offers a comparative overview of the X-ray crystallographic data for several this compound derivatives, details the experimental protocols for their analysis, and provides a generalized workflow for the crystallographic process.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic parameters for a selection of this compound derivatives, offering a quantitative comparison of their solid-state structures. A notable feature across many 3-amino-2H-azirine structures is the unusually long N–C single bond within the azirine ring, typically around 1.57 Å.[1][2]

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
2,3-diphenyl-2H-azirineC₁₄H₁₁NHexagonalP6₅18.5963(5)18.5963(5)5.704(2)901708[3]
(2R/S)-2-ethyl-3-[(2S)-2-(1-methoxy-1,1-diphenylmethyl)pyrrolidin-1-yl]-2-methyl-2H-azirineC₂₃H₂₈N₂OMonoclinicP2₁10.669(1)11.544(1)14.045(2)105.98(1)1663.0(3)[1][2][4]
2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirineC₂₂H₂₀N₂OrthorhombicP2₁2₁2₁-----[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound derivatives by X-ray diffraction follows a standardized, albeit detailed, protocol. The following is a generalized methodology based on common practices in the field.

1. Crystal Growth and Selection:

  • Synthesis and Purification: The this compound derivative is first synthesized and purified using standard organic chemistry techniques (e.g., chromatography).

  • Crystallization: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often determined empirically.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and cryo-protectant if data is to be collected at low temperatures.

2. Data Collection:

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Unit Cell Determination: The diffraction spots are indexed to determine the unit cell parameters and the crystal system.

3. Structure Solution and Refinement:

  • Data Reduction: The collected diffraction intensities are integrated, corrected for various experimental factors (e.g., absorption), and merged to produce a unique set of reflection data.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.

  • Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data using least-squares methods. This iterative process refines atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sense.

Workflow for X-ray Crystallographic Analysis

The process of determining the crystal structure of a this compound derivative can be visualized as a sequential workflow, from the initial synthesis to the final validated structure.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_collection Data Collection diffraction->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

General workflow for X-ray crystallographic analysis.

Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural data, other analytical techniques are complementary and essential for the characterization of this compound derivatives.

  • NMR Spectroscopy (¹H, ¹³C): Provides crucial information about the connectivity and electronic environment of atoms in the solution state.

  • Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation patterns.

  • Computational Chemistry: Theoretical calculations can be used to predict molecular geometries, strain energies, and spectroscopic properties, which can then be compared with experimental data.[5]

References

A Comparative Guide to the Synthesis of 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-azirine motif, a strained three-membered nitrogen-containing heterocycle, is a versatile building block in organic synthesis, offering access to a wide array of more complex nitrogenous compounds. Due to their high ring strain, 2H-azirines are valuable intermediates in the synthesis of pharmaceuticals and natural products. This guide provides an objective comparison of the most common methods for this compound synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparison of this compound Synthesis Methods

The primary synthetic routes to 2H-azirines include the decomposition of vinyl azides, the Neber rearrangement of oximes, the oxidation of enamines, and the isomerization of isoxazoles. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and yields.

MethodStarting MaterialKey Reagents/ConditionsTypical Yield (%)AdvantagesDisadvantages
Thermolysis of Vinyl Azides Vinyl AzideHeat (85-140 °C), Toluene or xylene65->99High yields, broad substrate scope, amenable to flow chemistry.[1][2]Potentially hazardous azide precursors, high temperatures may be required.[3][4]
Photolysis of Vinyl Azides Vinyl AzideUV light (e.g., 365-450 nm), Acetonitrile, often in flow.[5]Good to ExcellentMild conditions, can be highly efficient in flow setups.[5]Requires specialized photochemical equipment.
Neber Rearrangement KetoximeSulfonyl chloride, Base (e.g., Et3N, DBU, quinidine).[6]78-93Classic and reliable method, asymmetric variants available.[7][8]Requires pre-functionalization of the oxime.
Oxidation of Enamines EnaminePIDA or I2/DBU, CH2Cl2, Room temperature.[9][10]65-92Mild, metal-free conditions, good functional group tolerance.[9][10][11]Substrate-dependent yields.
Isomerization of Isoxazoles 5-ChloroisoxazoleFeCl2 (catalyst), Room temperature.[12]64-98High yields, readily available starting materials.[12]Limited to substituted isoxazoles.

Experimental Protocols

Thermolysis of a Vinyl Azide

This protocol is adapted from a general procedure for the thermal cyclization of aryl vinyl azides.[4]

Materials:

  • Aryl vinyl azide (1.0 eq)

  • Anhydrous toluene (to achieve a concentration of ~0.1 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl vinyl azide.

  • Add anhydrous toluene to the flask.

  • Place the flask in a pre-heated oil bath at 110 °C.

  • Stir the reaction mixture and monitor the evolution of nitrogen gas. The reaction is typically complete within several hours.

  • Once the reaction is complete (monitored by TLC or GC-MS), remove the flask from the oil bath and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • The crude this compound can be purified by flash column chromatography on silica gel.

Neber Rearrangement of an Oxime Tosylate

This protocol is based on a reported synthesis of a this compound from an oxime-tosylate.[6]

Materials:

  • Oxime-tosylate (1.0 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Anhydrous toluene

Procedure:

  • Dissolve the oxime-tosylate in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound.

Iodine-Mediated Oxidative Cyclization of an Enamine

This protocol is adapted from a method for the synthesis of 2H-azirines from enamines using molecular iodine.[9]

Materials:

  • Enamine (1.0 eq)

  • Molecular Iodine (I2) (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq)

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the enamine in anhydrous CH2Cl2, add DBU.

  • Add molecular iodine portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

FeCl2-Catalyzed Isomerization of a 5-Chloroisoxazole

This protocol is based on the iron-catalyzed synthesis of this compound-2,2-dicarboxylic acids.[12]

Materials:

  • 3-Aryl-5-chloroisoxazole-4-carbonyl chloride (1.0 eq)

  • FeCl2 (catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

  • Water

Procedure:

  • Dissolve the 3-aryl-5-chloroisoxazole-4-carbonyl chloride in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the FeCl2 catalyst to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting isoxazole is consumed.

  • After the reaction is complete, treat the reaction mixture with water to hydrolyze the acyl chloride.

  • Isolate the resulting this compound-2,2-dicarboxylic acid, which may precipitate or require extraction.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental transformations for each synthetic method.

Thermolysis_of_Vinyl_Azide cluster_workflow Thermolysis of Vinyl Azide Start Vinyl Azide Step1 Heat (Δ) - N₂ Start->Step1 Intermediate Vinyl Nitrene (Intermediate) Step1->Intermediate Step2 Cyclization Intermediate->Step2 End This compound Step2->End

Caption: Thermolysis of a vinyl azide to a this compound.

Neber_Rearrangement cluster_workflow Neber Rearrangement Start Ketoxime Step1 Sulfonylation (e.g., TsCl) Start->Step1 Intermediate1 Oxime Sulfonate Step1->Intermediate1 Step2 Base Intermediate1->Step2 Intermediate2 Azirine Precursor Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 End This compound Step3->End

Caption: The Neber rearrangement of a ketoxime.

Oxidation_of_Enamine cluster_workflow Oxidation of Enamine Start Enamine Step1 Oxidant (e.g., I₂, PIDA) Start->Step1 Intermediate Oxidized Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 End This compound Step2->End

Caption: Oxidative cyclization of an enamine to a this compound.

Isomerization_of_Isoxazole cluster_workflow Isomerization of Isoxazole Start 5-Chloroisoxazole Step1 FeCl₂ (cat.) Start->Step1 Intermediate N-O Bond Cleavage Step1->Intermediate Step2 Ring Contraction Intermediate->Step2 End This compound Step2->End

Caption: Iron-catalyzed isomerization of an isoxazole.

References

A Comparative Guide to the Reactivity of 2H-Azirine and Aziridine in Nucleophilic Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two important classes of three-membered nitrogen-containing heterocycles: 2H-azirines and aziridines, in the context of nucleophilic additions. Understanding the distinct reactivity profiles of these strained ring systems is crucial for their strategic application in the synthesis of complex nitrogen-containing molecules, including novel therapeutic agents. This document summarizes key reactive pathways, presents available quantitative data for comparison, and provides detailed experimental protocols for representative transformations.

Introduction

Both 2H-azirines and aziridines are three-membered nitrogen heterocycles, and their chemistry is largely dictated by the significant ring strain inherent to their structure. However, the presence of a C=N double bond in the 2H-azirine ring introduces a point of unsaturation that fundamentally differentiates its reactivity from that of the saturated aziridine ring system.[1] 2H-azirines are strained imines and are prone to nucleophilic addition across the C=N bond.[2] In contrast, the reactivity of aziridines in nucleophilic additions involves the opening of the strained ring. The nature of the substituent on the aziridine nitrogen atom plays a critical role in this process; electron-withdrawing groups, such as a tosyl group, "activate" the ring, making it more susceptible to nucleophilic attack.[1]

Reaction Pathways and Mechanisms

The fundamental difference in the reactivity of 2H-azirines and activated aziridines with nucleophiles lies in the initial site of attack and the subsequent transformation.

This compound: Nucleophilic addition to a this compound typically occurs at the electrophilic carbon of the C=N double bond. This attack leads to the formation of a transient, highly strained aziridine intermediate, which may then undergo further reactions, such as ring-opening, depending on the nature of the nucleophile and the reaction conditions.[3]

Aziridine (N-Activated): In the case of N-activated aziridines, such as N-tosylaziridines, the nucleophile attacks one of the ring carbons in an SN2-type mechanism. This attack is facilitated by the electron-withdrawing nature of the N-substituent, which polarizes the C-N bonds and makes the ring carbons more electrophilic. The reaction results in the stereospecific opening of the aziridine ring.[1]

Data Presentation

The following table summarizes quantitative data from representative nucleophilic addition reactions of a this compound and an N-activated aziridine, providing a comparison of product yields under the specified conditions.

EntrySubstrateNucleophileProductYield (%)Reference
13-(p-Tolyl)-2H-azirinePhenyllithium2-Phenyl-3-(p-tolyl)aziridine49[3]
2(R)-2-Phenyl-N-tosylaziridineMethanol (in the presence of Cu(OTf)₂)(S)-N-(2-methoxy-2-phenylethyl)-4-methylbenzenesulfonamide91[1]

Experimental Protocols

Experimental Protocol 1: Synthesis of 2-Phenyl-3-(p-tolyl)aziridine via Nucleophilic Addition to 3-(p-Tolyl)-2H-azirine [3]

Materials:

  • 3-(p-Tolyl)-2H-azirine (1 mmol)

  • Phenyllithium (1.2 equivalents)

  • Anhydrous cyclopentyl methyl ether (CPME)

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of 3-(p-tolyl)-2H-azirine (1 mmol) in anhydrous cyclopentyl methyl ether (CPME) is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • To this solution, phenyllithium (1.2 equivalents) is added dropwise with stirring.

  • The reaction mixture is stirred at -78 °C for 5 minutes.

  • The reaction is then quenched by the addition of water.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with CPME.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-phenyl-3-(p-tolyl)aziridine.

Experimental Protocol 2: Synthesis of (S)-N-(2-methoxy-2-phenylethyl)-4-methylbenzenesulfonamide via Nucleophilic Ring-Opening of (R)-2-Phenyl-N-tosylaziridine [1]

Materials:

  • (R)-2-Phenyl-N-tosylaziridine (0.5 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Methanol (MeOH) (5.0 mL)

  • Dichloromethane (CH₂Cl₂) (1.0 mL)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-2-phenyl-N-tosylaziridine in a mixture of methanol and dichloromethane, add Cu(OTf)₂.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding 1,2-amino ether.

Mandatory Visualization

Nucleophilic_Addition_to_2H_Azirine cluster_reactants Reactants cluster_product Product 2H_Azirine This compound Aziridine_Adduct Aziridine Adduct 2H_Azirine->Aziridine_Adduct Formation of new C-Nu bond Nucleophile Nucleophile (Nu⁻) Nucleophile->2H_Azirine Nucleophilic Attack on C=N bond

Caption: Nucleophilic addition to a this compound.

Nucleophilic_Ring_Opening_of_Aziridine cluster_reactants Reactants cluster_product Product N_Activated_Aziridine N-Activated Aziridine Ring_Opened_Product Ring-Opened Product N_Activated_Aziridine->Ring_Opened_Product Ring Opening Nucleophile Nucleophile (Nu⁻) Nucleophile->N_Activated_Aziridine SN2 Attack on ring carbon

Caption: Nucleophilic ring-opening of an N-activated aziridine.

Conclusion

The reactivity of 2H-azirines and N-substituted aziridines towards nucleophiles is fundamentally different, providing chemists with distinct and valuable synthetic pathways. 2H-azirines undergo nucleophilic addition to the C=N bond, a reaction driven by the high degree of ring strain and the electrophilicity of the imine carbon. This often leads to the formation of substituted aziridines or their ring-opened products. In contrast, N-activated aziridines undergo nucleophilic ring-opening via an SN2 mechanism, a process that is highly dependent on the nature of the activating group on the nitrogen atom. This reaction provides a powerful method for the stereospecific synthesis of 1,2-difunctionalized amines. The choice between these two classes of three-membered heterocycles as synthetic precursors will ultimately depend on the desired target molecule and the specific transformation required. Further direct comparative studies under standardized conditions would be beneficial for a more precise quantitative assessment of their relative reactivities.

References

A Mechanistic Showdown: Unraveling the Divergent Fates of 2H-Azirines Under Thermal and Photochemical Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The highly strained, three-membered heterocyclic system of 2H-azirines serves as a versatile building block in organic synthesis. The inherent ring strain, estimated to be around 45-48 kcal/mol, dictates their reactivity, allowing for selective transformations into a variety of nitrogen-containing compounds.[1] The outcome of these reactions is critically dependent on the method of activation, with thermal and photochemical conditions leading to distinct and predictable mechanistic pathways. This guide provides a comprehensive comparison of these two activation modes, supported by experimental data and detailed protocols, to aid researchers in harnessing the synthetic potential of 2H-azirines.

Core Mechanistic Pathways: A Tale of Two Intermediates

The fundamental difference between the thermal and photochemical reactions of 2H-azirines lies in the initial bond cleavage and the nature of the resulting reactive intermediate.

Thermal Reactions: The Vinyl Nitrene Pathway

Under thermal conditions, the weakest bond in the 2H-azirine ring, the C2-N bond, undergoes homolytic cleavage.[1][2][3] This process leads to the formation of a highly reactive vinyl nitrene intermediate. The fate of this intermediate is varied, with intramolecular cyclization being a common and synthetically useful pathway, particularly in the case of 2-aryl-2H-azirines, which readily rearrange to form indoles.[1]

Photochemical Reactions: The Nitrile Ylide Pathway

In contrast, photochemical excitation of 2H-azirines, typically using UV light, results in the cleavage of the C2-C3 bond.[1][4] This ring-opening event generates a nitrile ylide, a valuable 1,3-dipole. Nitrile ylides are key intermediates in [3+2] cycloaddition reactions with a wide range of dipolarophiles, providing a powerful method for the synthesis of five-membered heterocyclic rings such as pyrrolines and oxazolines.[1][5] Theoretical studies suggest that this photochemical cleavage is an ultrafast, non-adiabatic process.[6] Interestingly, the wavelength of irradiation can influence the reaction pathway, with some studies showing that different excitation wavelengths can selectively promote either C-C or C-N bond cleavage.[7]

Mechanistic Diagrams

Thermal_vs_Photochemical_Pathways

Quantitative Data Comparison

The following tables summarize representative experimental data for the thermal and photochemical reactions of 2H-azirines, highlighting the differences in reaction conditions and product outcomes.

Table 1: Thermal Rearrangement of 2-Aryl-2H-Azirines to Indoles

EntryThis compound SubstrateSolventTemperature (°C)Yield (%)Reference
12-Phenyl-3-methyl-2H-azirineXylene14094[1]
22-(p-Tolyl)-3-methyl-2H-azirineXylene14092[1]

Table 2: Photochemical [3+2] Cycloaddition of 2H-Azirines with Dipolarophiles

EntryThis compound SubstrateDipolarophileSolventIrradiation SourceYield (%)Reference
12,3-Diphenyl-2H-azirineAcrylonitrile (excess)BenzeneHigh-pressure Hg lamp85[1]
2Methyl 3-phenyl-2H-azirine-2-carboxylateMethyl acrylateAcetonitrile300 nm UV lamp92[5]
32-Phenyl-3-methyl-2H-azirineDiethyl fumarateDichloromethane254 nm UV lamp (Flow)88[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Protocol 1: Thermal Rearrangement of 2-Phenyl-3-methyl-2H-azirine to 2-Methylindole

Materials:

  • 2-Phenyl-3-methyl-2H-azirine (1 mmol)

  • Anhydrous xylene (10 mL)

  • Sealed tube

  • Nitrogen atmosphere

  • Oil bath

Procedure:

  • A solution of 2-phenyl-3-methyl-2H-azirine (1 mmol) in anhydrous xylene (10 mL) is placed in a sealed tube under a nitrogen atmosphere.[1]

  • The mixture is heated in an oil bath at 140 °C for 3 hours.[1]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield 2-methylindole.

Thermal_Workflow Start Dissolve this compound in Xylene Seal Seal Tube under N₂ Start->Seal Heat Heat at 140°C (3 hours) Seal->Heat Cool Cool to RT Heat->Cool Evaporate Remove Solvent Cool->Evaporate Purify Column Chromatography Evaporate->Purify Product 2-Methylindole Purify->Product

Protocol 2: Photochemical [3+2] Cycloaddition of 2,3-Diphenyl-2H-azirine with Acrylonitrile

Materials:

  • 2,3-Diphenyl-2H-azirine (1 mmol)

  • Acrylonitrile (10 mmol, large excess)

  • Anhydrous benzene (50 mL)

  • Quartz reaction vessel

  • High-pressure mercury lamp (e.g., 450W Hanovia lamp) with a Pyrex filter

  • Nitrogen source

Procedure:

  • A solution of 2,3-diphenyl-2H-azirine (1 mmol) and a large excess of acrylonitrile (10 mmol) in anhydrous benzene (50 mL) is placed in a quartz reaction vessel.[1]

  • The solution is deoxygenated by bubbling with nitrogen for 30 minutes.[1]

  • The reaction mixture is then irradiated with a high-pressure mercury lamp through a Pyrex filter for 4-6 hours at room temperature with continuous stirring.[1]

  • The progress of the reaction can be monitored by TLC.

  • After completion, the solvent and excess acrylonitrile are removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield 2,5-diphenyl-5-cyano-1-pyrroline.[1]

Photochemical_Workflow Start Dissolve this compound & Acrylonitrile in Benzene Deoxygenate Deoxygenate with N₂ Start->Deoxygenate Irradiate Irradiate with Hg Lamp (4-6 hours) Deoxygenate->Irradiate Monitor Monitor by TLC Irradiate->Monitor Evaporate Remove Solvent Monitor->Evaporate Purify Column Chromatography Evaporate->Purify Product Pyrroline Derivative Purify->Product

Conclusion

The divergent reactivity of 2H-azirines under thermal and photochemical conditions provides a powerful tool for synthetic chemists. Thermal activation favors C-N bond cleavage to produce vinyl nitrenes, which are precursors to indoles and other rearranged products. In contrast, photochemical activation promotes C-C bond cleavage to generate nitrile ylides, which readily undergo [3+2] cycloaddition reactions to form five-membered heterocycles. The choice of activation method, therefore, allows for the selective synthesis of distinct molecular scaffolds from a common this compound precursor. This mechanistic understanding, supported by the provided experimental data and protocols, enables researchers to strategically employ 2H-azirines in the development of novel synthetic methodologies and the construction of complex molecular targets relevant to the pharmaceutical and agrochemical industries.

References

A Comparative Guide to Alternative Reagents for Nitrile Ylide Formation Beyond 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The [3+2] cycloaddition reaction of nitrile ylides is a powerful tool in synthetic organic chemistry for the construction of five-membered nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. The photochemical ring-opening of 2H-azirines has traditionally been a cornerstone for generating these reactive intermediates. However, the landscape of nitrile ylide generation has expanded significantly, offering a diverse toolkit of alternative methods that circumvent the synthesis and handling of often labile 2H-azirines. This guide provides an objective comparison of key alternative methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their synthetic challenges.

Methods of Nitrile Ylide Generation: A Comparative Overview

Beyond the classical photochemical activation of 2H-azirines, several robust methods have emerged for the generation of nitrile ylides. These can be broadly categorized as thermal, photochemical (from non-azirine precursors), and base- or metal-mediated processes. This guide will focus on four prominent alternatives:

  • Dehydrochlorination of Imidoyl Chlorides: A reliable and long-standing method involving the base-induced elimination of hydrogen chloride from readily accessible imidoyl chloride precursors.

  • Reaction of Carbenes and Carbenoids with Nitriles: A direct approach that leverages the reactivity of carbenes, often generated from diazo compounds, with a nitrile source.

  • Thermal Decarboxylation of 1,3-Oxazol-5(2H)-ones: A thermal method where the extrusion of carbon dioxide from an oxazolone ring system generates the desired nitrile ylide.

  • Photochemical Ring Opening of Isoxazoles: An alternative photochemical route that proceeds through the photoisomerization of isoxazoles to oxazoles, via a transient nitrile ylide.

The choice of method is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and the availability of starting materials. The following sections provide a detailed comparison of these methods, including quantitative data and experimental protocols.

Data Presentation: Performance Comparison of Nitrile Ylide Generation Methods

The following table summarizes quantitative data for the generation of nitrile ylides from various precursors and their subsequent trapping in [3+2] cycloaddition reactions with common dipolarophiles. This allows for a direct comparison of the efficiency and versatility of each method.

Precursor/MethodReagents & ConditionsDipolarophileProductYield (%)Reference
1. Dehydrochlorination of Imidoyl Chlorides
N-benzylbenzimidoyl chlorideTriethylamine, Benzene, rtDimethyl acetylenedicarboxylateDimethyl 1-benzyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate75
N-(4-methoxybenzyl)benzimidoyl chlorideTriethylamine, THF, rtN-phenylmaleimide1-(4-methoxybenzyl)-4,6-diphenyl-1,3a,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,5-dione85
α-Ketoimidoyl chlorideDBU, CH₂Cl₂, rtMethyl acrylateMethyl 1-(tert-butyl)-5-pivaloyl-4,5-dihydro-1H-pyrrole-2-carboxylate64
2. Carbenes and Nitriles
Ethyl diazoacetate, BenzonitrileRh₂(OAc)₄, Benzene, 80 °C(self-cycloaddition)Ethyl 2,5-diphenyl-1,3-oxazole-4-carboxylate88
Ethyl diazoacetate, Acetonitrile, Benzoic acid24 W blue LED, rt, 12 hCarboxylic acid (trapper)N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)acetamide92[1][2]
1-Sulfonyl-1,2,3-triazole, BenzonitrileRh₂(oct)₄, Chloroform, 140 °C (microwave)(self-cycloaddition)2,4(5)-Diphenyl-1H-imidazole82[3][4]
3. Thermal Decarboxylation of Oxazolones
2,4-Diphenyl-1,3-oxazol-5(4H)-oneXylene, 140 °CDimethyl acetylenedicarboxylateDimethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate80
4-Benzyl-2-phenyl-1,3-oxazol-5(4H)-oneToluene, 110 °CN-phenylmaleimide4-Benzyl-1,6-diphenyl-1,3a,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,5-dione78
4. Photochemical Ring Opening of Isoxazoles
3,5-DimethylisoxazoleUV light (λ = 222 nm), Argon matrix, 15 K, then λ = 340 nm to form oxazole(intramolecular)2,5-DimethyloxazoleN/A

Experimental Protocols

This section provides detailed experimental methodologies for the key reactions cited in the comparison table.

Protocol 1: Nitrile Ylide Generation via Dehydrochlorination of Imidoyl Chloride and Cycloaddition

Synthesis of Dimethyl 1-benzyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate:

To a solution of N-benzylbenzimidoyl chloride (1.0 mmol) and dimethyl acetylenedicarboxylate (1.2 mmol) in anhydrous benzene (20 mL) is added triethylamine (1.5 mmol) dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature for 12 hours. The resulting suspension is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrrole derivative.

Protocol 2: Visible-Light-Induced Nitrile Ylide Formation and Trapping

Synthesis of N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)acetamide: [1][2]

To a 10 mL Schlenk flask equipped with a magnetic stir bar is added ethyl diazoacetate (45.6 mg, 0.40 mmol, 4.0 equiv.), benzoic acid (12.2 mg, 0.10 mmol, 1.0 equiv.), and dry acetonitrile (1.0 mL).[2] The resulting mixture is stirred at a distance of approximately 3 cm from a 24 W blue LED lamp at room temperature for 12 hours.[2] The solvent is removed under vacuum, and the crude product is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 10:1) to provide the pure imide product.[2]

Protocol 3: Rhodium-Catalyzed Reaction of a Diazo Precursor with a Nitrile

Synthesis of 2,4(5)-Diphenyl-1H-imidazole from a 1-Sulfonyl-1,2,3-triazole: [3][4]

In a microwave vial, 1-(p-toluenesulfonyl)-4-phenyl-1,2,3-triazole (0.5 mmol), benzonitrile (1.0 mL), and dirhodium(II) octanoate (Rh₂(oct)₄, 1 mol%) are combined in chloroform (2.0 mL).[4] The vial is sealed and heated in a microwave synthesizer at 140 °C for 15 minutes.[4] After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired imidazole.[4]

Protocol 4: Thermal Decarboxylation of a 1,3-Oxazol-5(2H)-one and Cycloaddition

Synthesis of Dimethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate:

A solution of 2,4-diphenyl-1,3-oxazol-5(4H)-one (1.0 mmol) and dimethyl acetylenedicarboxylate (1.2 mmol) in anhydrous xylene (15 mL) is heated at reflux (approximately 140 °C) for 6 hours under an inert atmosphere. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the target pyrrole.

Signaling Pathways and Experimental Workflows

The generation of nitrile ylides from these diverse precursors can be visualized as distinct chemical pathways. The following diagrams, rendered using DOT language, illustrate the logical flow of these transformations.

dehydrochlorination imidoyl_chloride Imidoyl Chloride nitrile_ylide Nitrile Ylide imidoyl_chloride->nitrile_ylide - HCl base Base (e.g., Et3N) base->nitrile_ylide cycloaddition [3+2] Cycloaddition nitrile_ylide->cycloaddition dipolarophile Dipolarophile dipolarophile->cycloaddition product 5-Membered Heterocycle cycloaddition->product

Caption: Dehydrochlorination of an imidoyl chloride to form a nitrile ylide and subsequent cycloaddition.

carbene_reaction diazo Diazo Compound carbene Carbene/ Carbenoid diazo->carbene - N2 catalyst Rh(II) catalyst or Visible Light catalyst->carbene nitrile_ylide Nitrile Ylide carbene->nitrile_ylide nitrile Nitrile nitrile->nitrile_ylide cycloaddition [3+2] Cycloaddition nitrile_ylide->cycloaddition dipolarophile Dipolarophile dipolarophile->cycloaddition product 5-Membered Heterocycle cycloaddition->product

Caption: Generation of a nitrile ylide from a carbene and a nitrile, followed by cycloaddition.

thermal_decarboxylation oxazolone 1,3-Oxazol-5(2H)-one nitrile_ylide Nitrile Ylide oxazolone->nitrile_ylide - CO2 heat Heat (Δ) heat->nitrile_ylide cycloaddition [3+2] Cycloaddition nitrile_ylide->cycloaddition dipolarophile Dipolarophile dipolarophile->cycloaddition product 5-Membered Heterocycle cycloaddition->product

Caption: Thermal decarboxylation of an oxazolone to generate a nitrile ylide for cycloaddition.

photochemical_ring_opening isoxazole Isoxazole nitrile_ylide Nitrile Ylide isoxazole->nitrile_ylide Ring Opening light UV Light (hν) light->nitrile_ylide cyclization Intramolecular Cyclization nitrile_ylide->cyclization oxazole Oxazole cyclization->oxazole

References

A Comparative Guide to New Catalysts for 2H-Azirine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2H-azirines, highly strained three-membered nitrogen-containing heterocycles, is a pivotal step in the preparation of a diverse array of complex nitrogenous molecules, including pharmaceuticals and agrochemicals. The development of novel, efficient, and stereoselective catalytic methods for their synthesis is therefore a topic of significant interest. This guide provides an objective comparison of recently developed catalytic systems for 2H-azirine synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in catalyst selection and experimental design.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of several new catalytic systems for this compound synthesis, highlighting their efficiency, stereoselectivity, and general applicability.

Table 1: Copper-Catalyzed Asymmetric Silylation of 3-Substituted 2H-Azirines

This method provides access to C-silylated, N-unprotected aziridines with high enantioselectivity.[1]

Substrate (3-Aryl-2H-azirine)Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
3-Phenyl-2H-azirineCu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE3.0 / 3.6RT128595
3-(4-Tolyl)-2H-azirineCu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE3.0 / 3.6RT128896
3-(4-Methoxyphenyl)-2H-azirineCu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE3.0 / 3.6RT129094
3-(4-Chlorophenyl)-2H-azirineCu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE3.0 / 3.6RT128293
Table 2: Rhodium(III)-Catalyzed Synthesis of 2-Nitro-2H-azirines via sp³ C-H Activation

This protocol enables the synthesis of 2-nitro-2H-azirines from readily available β-nitrooxime ethers with low catalyst loading and under mild conditions.

Substrate (β-nitrooxime ether)CatalystCatalyst Loading (mol%)AdditiveTemp (°C)Time (h)Yield (%)
1-phenylethan-1-one O-pivaloyl oxime[RhCpCl₂]₂2.5AgOAc601285
1-(p-tolyl)ethan-1-one O-pivaloyl oxime[RhCpCl₂]₂2.5AgOAc601288
1-(4-methoxyphenyl)ethan-1-one O-pivaloyl oxime[RhCpCl₂]₂2.5AgOAc601292
1-(4-chlorophenyl)ethan-1-one O-pivaloyl oxime[RhCpCl₂]₂2.5AgOAc601278
Table 3: Bi(OAc)₃/Chiral Phosphoric Acid-Catalyzed Kinetic Resolution of 2H-Azirines

This method achieves efficient kinetic resolution of racemic 2H-azirines through asymmetric allylation, providing access to enantioenriched aziridines and unreacted 2H-azirines.[2]

Substrate (racemic this compound)Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)ee (%) of Products-factor
2-methyl-3-phenyl-2H-azirineBi(OAc)₃ / (R)-TRIP23024519558
2-ethyl-3-phenyl-2H-azirineBi(OAc)₃ / (R)-TRIP23024529672
2-benzyl-3-phenyl-2H-azirineBi(OAc)₃ / (R)-TRIP230245097127
2-methyl-3-(p-tolyl)-2H-azirineBi(OAc)₃ / (R)-TRIP23024539445
Table 4: Organocatalyzed Asymmetric Aza-Benzoin Reaction of 2H-Azirines

N-Heterocyclic Carbene (NHC) catalysis facilitates the enantioselective aza-benzoin reaction between 2H-azirines and aldehydes.[3]

This compound SubstrateAldehyde SubstrateCatalystCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)ee (%)
3-Phenyl-2H-azirineBenzaldehydeL-phenylalanine-derived triazolium salt10Cs₂CO₃RT249295
3-Phenyl-2H-azirine4-ChlorobenzaldehydeL-phenylalanine-derived triazolium salt10Cs₂CO₃RT249596
3-Phenyl-2H-azirine4-MethoxybenzaldehydeL-phenylalanine-derived triazolium salt10Cs₂CO₃RT248893
3-(p-Tolyl)-2H-azirineBenzaldehydeL-phenylalanine-derived triazolium salt10Cs₂CO₃RT249094

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

Protocol 1: Copper-Catalyzed Asymmetric Silylation of 3-Substituted 2H-Azirines[1]

Materials:

  • Cu(CH₃CN)₄PF₆ (3.0 mol%)

  • (R,R)-Ph-BPE (3.6 mol%)

  • 3-Substituted this compound (1.0 equiv)

  • Me₂PhSiBpin (1.2 equiv)

  • LiOᵗBu (1.5 equiv)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Cu(CH₃CN)₄PF₆ and (R,R)-Ph-BPE.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes.

  • Add the 3-substituted this compound to the catalyst mixture.

  • In a separate flask, dissolve Me₂PhSiBpin and LiOᵗBu in anhydrous THF.

  • Slowly add the silylborane solution to the reaction mixture at room temperature.

  • Stir the reaction for 12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium(III)-Catalyzed Synthesis of 2-Nitro-2H-azirines

Materials:

  • β-nitrooxime ether (1.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgOAc (20 mol%)

  • Pivalic acid (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed tube, add the β-nitrooxime ether, [RhCp*Cl₂]₂, AgOAc, and pivalic acid.

  • Add 1,2-dichloroethane under an argon atmosphere.

  • Seal the tube and heat the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Bi(OAc)₃/Chiral Phosphoric Acid-Catalyzed Kinetic Resolution of 2H-Azirines[2]

Materials:

  • Racemic this compound (1.0 equiv)

  • Bi(OAc)₃ (2 mol%)

  • (R)-TRIP (2 mol%)

  • Allylboronic acid pinacol ester (0.6 equiv)

  • Toluene

Procedure:

  • To an oven-dried vial, add Bi(OAc)₃ and (R)-TRIP.

  • Add toluene and stir the mixture at room temperature for 10 minutes.

  • Add the racemic this compound to the catalyst mixture.

  • Add the allylboronic acid pinacol ester.

  • Stir the reaction mixture at 30 °C for 24 hours.

  • Monitor the reaction progress by GC or ¹H NMR to determine conversion.

  • Once the desired conversion is reached, concentrate the reaction mixture.

  • Purify the product and the unreacted starting material by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product and the unreacted this compound by chiral HPLC.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and a representative catalytic cycle.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate_Synthesis Substrate Synthesis Reaction_Setup Reaction Setup Substrate_Synthesis->Reaction_Setup Catalyst_Preparation Catalyst Preparation Catalyst_Preparation->Reaction_Setup Reaction_Monitoring Reaction Monitoring Reaction_Setup->Reaction_Monitoring Workup Workup Reaction_Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization catalytic_cycle Catalyst Catalyst Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 + Substrate Substrate This compound Reagent Reagent Intermediate2 Transition State Intermediate1->Intermediate2 + Reagent Product Product Intermediate2->Product Product->Catalyst Catalyst Regeneration

References

A Researcher's Guide to Validating 2H-Azirine Reaction Mechanisms with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of 2H-azirines is paramount for harnessing their synthetic potential. This guide provides an objective comparison of Density Functional Theory (DFT) calculations in validating the thermal and photochemical reaction pathways of these strained heterocycles, supported by experimental data and detailed methodologies.

The high ring strain of 2H-azirines dictates their reactivity, primarily leading to ring-opening reactions through either C-C or C-N bond cleavage. The preferred pathway is subtly influenced by reaction conditions (thermal vs. photochemical) and the nature of substituents on the azirine ring. DFT calculations have emerged as a powerful tool to dissect these competing mechanisms, offering insights into transition states and activation energies that are often challenging to probe experimentally.

Comparing Reaction Pathways: C-C vs. C-N Bond Cleavage

The dominant reaction pathways for 2H-azirines involve the cleavage of either the C2-C3 or the C2-N bond. Photochemical excitation typically favors the cleavage of the C-C bond to form a nitrile ylide, a versatile 1,3-dipole widely used in cycloaddition reactions for the synthesis of five-membered heterocycles.[1][2] Conversely, thermal reactions often favor the cleavage of the weaker C-N bond, leading to the formation of a vinyl nitrene intermediate.[3] However, the thermal cleavage of the C-C bond to yield a nitrile ylide is also possible, albeit with a high activation barrier.[4][5]

The competition between these pathways is significantly influenced by substituents. Electron-withdrawing groups, for instance, can alter the preferred fragmentation route in photochemical reactions.[6]

Workflow for DFT Validation of 2H-Azirine Reaction Mechanisms

Logical Flow: DFT in Validating this compound Reaction Mechanisms cluster_start Initial Steps cluster_dft DFT Calculations cluster_analysis Analysis & Validation cluster_outcome Outcome Propose Mechanisms Propose Mechanisms Optimize Geometries Optimize Geometries Propose Mechanisms->Optimize Geometries Select this compound Select this compound Select this compound->Propose Mechanisms Locate Transition States Locate Transition States Optimize Geometries->Locate Transition States Calculate Energies Calculate Energies Locate Transition States->Calculate Energies Compare Activation Energies Compare Activation Energies Calculate Energies->Compare Activation Energies Analyze Reaction Pathways Analyze Reaction Pathways Compare Activation Energies->Analyze Reaction Pathways Compare with Experiment Compare with Experiment Analyze Reaction Pathways->Compare with Experiment Validated Mechanism Validated Mechanism Compare with Experiment->Validated Mechanism

Caption: Logical flow for validating this compound reaction mechanisms using DFT.

Quantitative Comparison of Reaction Barriers

DFT calculations provide crucial quantitative data on the activation energies (ΔE‡) for competing reaction pathways. This allows for a direct comparison of the kinetic feasibility of different mechanisms.

This compound DerivativeReaction TypePathwayProductDFT Functional/Basis SetCalculated ΔE‡ (kcal/mol)Reference
Unsubstituted this compoundThermalC-C CleavageNitrile YlideNot Specified>50.0[4][5]
2-Phenyl-2H-AzirinePhotochemical (S1)C-N CleavageVinyl NitreneCASSCF/CASPT2Not Specified (stated as likely)[5]
3-Phenyl-2H-AzirinePhotochemical (nπ*)C-C CleavageNitrile YlideCASSCF/CASPT2Ultrafast (<100 fs)[4][5]
Methyl 3-methyl-2H-azirine-2-carboxylatePhotochemical (UV)C-N CleavageKetene ImineB3LYP/6-311++G(d,p)Preferred over C-C cleavage[6]
Methyl 3-methyl-2H-azirine-2-carboxylatePhotochemical (UV)C-C CleavageNitrile YlideB3LYP/6-311++G(d,p)Less favored[6]

Competing Photochemical Pathways of a Substituted this compound

Photochemical Pathways of a Substituted this compound This compound This compound Excited State Excited State This compound->Excited State C-C Cleavage C-C Cleavage Excited State->C-C Cleavage Pathway 1 C-N Cleavage C-N Cleavage Excited State->C-N Cleavage Pathway 2 Nitrile Ylide Nitrile Ylide C-C Cleavage->Nitrile Ylide Vinyl Nitrene Vinyl Nitrene C-N Cleavage->Vinyl Nitrene Cycloaddition Product Cycloaddition Product Nitrile Ylide->Cycloaddition Product

Caption: Competing C-C and C-N cleavage pathways upon photoexcitation.

Experimental and Computational Protocols

General Experimental Protocol for Photolysis of 2H-Azirines

A solution of the desired this compound and a suitable dipolarophile (e.g., an alkene or alkyne) in an appropriate solvent (e.g., benzene, acetonitrile) is prepared in a quartz reaction vessel. The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for approximately 30 minutes. The reaction mixture is then irradiated with a high-pressure mercury lamp or a specific wavelength LED, often through a filter to select the desired wavelength range. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Upon completion, the solvent and any excess reagents are removed under reduced pressure, and the crude product is purified by column chromatography. For flow chemistry setups, a solution of the reactants is pumped through FEP tubing and irradiated with a UV lamp, allowing for controlled residence times.

General Computational Protocol for DFT Calculations
  • Geometry Optimization: The ground state geometries of the this compound reactant, intermediates (nitrile ylide, vinyl nitrene), and final products are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Transition State Search: The transition state structures for the C-C and C-N bond cleavage pathways are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Transition State Verification: Frequency calculations are performed on the located transition state structures to verify that they are first-order saddle points (exactly one imaginary frequency). The vibrational mode corresponding to the imaginary frequency should correspond to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactant and the desired product.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. The activation energy (ΔE‡) is then calculated as the difference in energy (including ZPVE corrections) between the transition state and the reactant. For photochemical reactions, especially those involving excited singlet states, multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often necessary for an accurate description of the potential energy surfaces.[4]

Conclusion

DFT calculations serve as an indispensable tool for elucidating the complex and competing reaction mechanisms of 2H-azirines. By providing quantitative data on activation barriers and detailed insights into transition state geometries, these computational methods, when used in conjunction with experimental studies, enable a deeper understanding of this compound reactivity. This synergistic approach is crucial for the rational design of novel synthetic routes to valuable nitrogen-containing compounds in the fields of medicinal chemistry and materials science. Researchers are encouraged to carefully select the appropriate computational method based on the nature of the reaction being studied, with particular consideration for multireference methods when investigating photochemical processes.

References

Stability Under Scrutiny: A Comparative Analysis of 2H-Azirine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of molecular scaffolds is paramount. This guide provides a comparative study of the stability of various 2H-azirine derivatives, highly strained three-membered heterocycles with significant potential in organic synthesis. By examining the influence of substituent patterns on both thermal and photochemical stability, this document aims to inform the strategic design and handling of these versatile building blocks.

Recent studies have highlighted the remarkable stability of certain this compound derivatives under specific conditions, while also underscoring their tunable reactivity, which is crucial for their application as synthetic intermediates.[1][2][3] The stability of these compounds is a delicate balance between the inherent ring strain, calculated to be around 44–47 kcal/mol, and the electronic and steric effects of their substituents.[2] The primary modes of decomposition for 2H-azirines are thermal and photochemical ring-opening reactions.[2]

Thermal Stability: A Quantitative Comparison

The thermal stability of 2H-azirines is predominantly dictated by the activation energy required for the cleavage of the ring bonds. Theoretical studies have provided valuable insights into the relative stabilities of different derivatives by calculating the energy barriers for their decomposition pathways. The primary thermal decomposition route involves the cleavage of the C-N bond to form a vinyl nitrene intermediate.[2]

A comparative analysis of the calculated activation energies for the thermal decomposition of the parent this compound and its phenyl-substituted analogues reveals the significant influence of substituent placement on the molecule's stability.

This compound DerivativeSubstitution PatternCalculated Activation Energy for Thermal Decomposition (kcal/mol)Relative Thermal Stability
This compoundUnsubstituted>50.0High
2-Phenyl-2H-azirinePhenyl group at C2>50.0High
3-Phenyl-2H-azirinePhenyl group at C3>50.0High

Note: The data presented is based on theoretical calculations and serves as a basis for comparing relative stabilities. Higher activation energy corresponds to greater thermal stability.

The calculations indicate that all three derivatives possess a high energy barrier to thermal decomposition, suggesting significant thermal stability in the gas phase.[4] This is further substantiated by experimental evidence, such as the remarkable stability of 2,3-diphenyl-2H-azirine, which has been shown to withstand pressures of up to 10 GPa at room temperature without undergoing chemical transformation.[2][5][6]

Photochemical Stability and Substituent Effects

The photochemical stability of 2H-azirines is intrinsically linked to their electronic structure and the nature of their substituents. Upon photoexcitation, 2H-azirines typically undergo cleavage of the C-C bond to form highly reactive nitrile ylide intermediates.[2][4] The efficiency of this process, and thus the photochemical lability of the azirine, is influenced by the substituents on the ring.

  • Aryl Substituents: Phenyl groups, particularly at the C3 position, can influence the photochemical behavior. For instance, the photochemistry of 3-phenyl-2H-azirine is wavelength-dependent.[4]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups can alter the preferred pathway of photochemical ring-opening. In some cases, the presence of two electron-withdrawing substituents has been observed to favor the less common C-N bond cleavage by promoting intersystem crossing to the triplet state.[4]

  • Conjugative Substituents: Substituents that extend conjugation, such as phenyl or vinyl groups at C2, can influence the stability and reactivity of the resulting nitrile ylide.[7]

The choice of substituents can be a powerful tool to tune the photochemical properties of 2H-azirines, potentially allowing for selective activation under specific light conditions.[8][9]

Experimental Protocols

Detailed experimental protocols for the systematic comparative analysis of this compound stability are not widespread. However, standard methodologies for assessing the thermal and photochemical stability of organic compounds can be readily adapted.

Protocol for Determining Thermal Stability via Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the decomposition temperature of a this compound derivative.

Materials:

  • This compound derivative (2-5 mg)

  • Aluminum DSC pans and lids

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 2-5 mg of the this compound derivative into an aluminum DSC pan.

  • Hermetically seal the pan with a lid.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset temperature of the exothermic decomposition peak is taken as the decomposition temperature, providing a measure of the compound's thermal stability.

Protocol for Determining Photochemical Quantum Yield

This protocol provides a general method for determining the quantum yield of a photochemical reaction of a this compound derivative using online UV-Vis spectroscopy.[1][10][11]

Materials:

  • This compound derivative

  • Suitable solvent (transparent at the irradiation wavelength)

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • UV-Vis spectrometer with a cuvette holder

  • Monochromatic light source (e.g., LED)

Procedure:

  • Prepare a dilute solution of the this compound derivative in the chosen solvent with a known concentration.

  • Measure the initial absorbance spectrum of the solution.

  • Irradiate the solution with the monochromatic light source for a defined period.

  • Measure the absorbance spectrum of the irradiated solution at regular intervals.

  • Determine the change in concentration of the this compound derivative from the change in absorbance using the Beer-Lambert law.

  • Separately, determine the photon flux of the light source using a chemical actinometer under identical conditions.

  • The quantum yield (Φ) is calculated as the number of moles of the this compound derivative that reacted divided by the number of moles of photons absorbed by the solution.

Visualizing Stability Factors and Decomposition Pathways

The following diagrams illustrate the key concepts related to this compound stability and their primary decomposition routes.

Stability_Factors Factors Influencing this compound Stability Stability This compound Stability Ring_Strain Inherent Ring Strain (~44-47 kcal/mol) Stability->Ring_Strain Inversely Proportional Electronic_Effects Electronic Effects of Substituents (Inductive, Resonance) Stability->Electronic_Effects Dependent on nature of substituent Steric_Effects Steric Effects of Substituents Stability->Steric_Effects Can increase or decrease stability

Caption: Factors influencing the stability of this compound derivatives.

Decomposition_Pathways Primary Decomposition Pathways of 2H-Azirines Azirine This compound Thermal Thermal Activation (Δ) Azirine->Thermal Photochemical Photochemical Activation (hν) Azirine->Photochemical Vinyl_Nitrene Vinyl Nitrene (via C-N cleavage) Thermal->Vinyl_Nitrene Nitrile_Ylide Nitrile Ylide (via C-C cleavage) Photochemical->Nitrile_Ylide

Caption: The two main pathways for the decomposition of 2H-azirines.

References

Validating the Ephemeral: A Researcher's Guide to Confirming Product Structures from 2H-Azirine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of 2H-azirine chemistry, definitive structural validation of reaction products is paramount. The high ring strain and diverse reactivity of 2H-azirines can lead to a variety of intriguing and sometimes unexpected molecular architectures. This guide provides a comparative overview of the most effective analytical techniques for product structure validation, complete with experimental data interpretation and detailed protocols.

The unique reactivity of the strained three-membered ring of 2H-azirines allows them to serve as versatile intermediates in organic synthesis.[1] Their reactions, including thermal and photochemical ring-opening, cycloadditions, and nucleophilic additions, can yield a range of products such as vinyl nitrenes, nitrile ylides, aziridines, and various heterocyclic compounds.[2][3][4] However, the potential for unexpected rearrangements and side reactions necessitates rigorous structural confirmation.[5]

Comparative Analysis of Key Validation Techniques

To aid researchers in selecting the most appropriate methods for their specific needs, the following table summarizes the key analytical techniques for validating product structures from this compound reactions.

Technique Information Provided Strengths Limitations Typical Application in this compound Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, chemical environment of nuclei, stereochemistry.Non-destructive, provides detailed structural information in solution.Can be complex to interpret for mixtures, may not distinguish between some isomers without 2D techniques.Essential for initial structure elucidation of azirine derivatives and their reaction products.[2]
X-Ray Crystallography Precise 3D molecular structure, bond lengths, and angles in the solid state.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state structure.Confirms the absolute stereochemistry and reveals unusual structural features, such as elongated C-N bonds in the azirine ring.[2][6]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, provides molecular formula.Does not provide direct information on atom connectivity or stereochemistry.Determines the molecular weight of the product and aids in confirming the expected transformation.
Infrared (IR) Spectroscopy Presence of specific functional groups.Simple, fast, and non-destructive.Provides limited information on the overall molecular structure.Characterization of functional groups in the starting materials and products, such as the C=N bond in the azirine ring.[7]
Computational Chemistry (e.g., DFT Calculations) Theoretical confirmation of proposed structures, prediction of spectroscopic data, and elucidation of reaction mechanisms.Provides insights into unstable intermediates and transition states. Can help differentiate between plausible isomers.Accuracy is dependent on the level of theory and basis set used. Experimental validation is still required.Supports experimental findings, helps to rationalize observed reactivity, and can aid in the assignment of complex spectra.[5]

Experimental Protocols

General Protocol for NMR Analysis of a this compound Reaction Product
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Typical chemical shifts for protons on the this compound ring are observed in specific regions. For example, the proton at C2 of a 2-halo-2H-azirine can appear as a triplet.[2]

    • Integrate the signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The sp³-hybridized carbon of the azirine ring (C-2) typically shows a characteristic chemical shift.[2]

    • Utilize techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • If the structure cannot be unambiguously determined from 1D spectra, perform 2D NMR experiments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the overall carbon skeleton and the placement of functional groups.

General Protocol for Single-Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals of the purified product. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a suitable crystal and mount it on the goniometer head of the diffractometer.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

    • Utilize validation tools like checkCIF to identify potential issues with the solved structure.[5]

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in studying this compound reactions, the following diagrams illustrate a typical reaction pathway and an experimental workflow for product validation.

reaction_pathway This compound This compound Vinyl Nitrene Vinyl Nitrene This compound->Vinyl Nitrene Thermal Ring Cleavage Nitrile Ylide Nitrile Ylide This compound->Nitrile Ylide Photochemical Ring Cleavage Nucleophilic Addition Products Nucleophilic Addition Products This compound->Nucleophilic Addition Products Nucleophilic Attack Ring Expansion Products Ring Expansion Products Vinyl Nitrene->Ring Expansion Products Cycloaddition Products Cycloaddition Products Nitrile Ylide->Cycloaddition Products

Caption: Common reaction pathways of 2H-azirines.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Reaction of this compound Reaction of this compound Work-up Work-up Reaction of this compound->Work-up Purification (e.g., Chromatography) Purification (e.g., Chromatography) Work-up->Purification (e.g., Chromatography) NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Purification (e.g., Chromatography)->NMR (1H, 13C, 2D) Mass Spectrometry Mass Spectrometry Purification (e.g., Chromatography)->Mass Spectrometry IR Spectroscopy IR Spectroscopy Purification (e.g., Chromatography)->IR Spectroscopy X-Ray Crystallography (if crystals obtained) X-Ray Crystallography (if crystals obtained) Purification (e.g., Chromatography)->X-Ray Crystallography (if crystals obtained) Computational Analysis (DFT) Computational Analysis (DFT) NMR (1H, 13C, 2D)->Computational Analysis (DFT) Compare experimental and predicted data Final Structure Confirmation Final Structure Confirmation X-Ray Crystallography (if crystals obtained)->Final Structure Confirmation Computational Analysis (DFT)->Final Structure Confirmation

Caption: Experimental workflow for product structure validation.

By employing a combination of these powerful analytical techniques and following systematic experimental protocols, researchers can confidently elucidate the structures of novel compounds derived from this compound reactions, paving the way for their application in drug discovery and materials science.

References

Unraveling 2H-Azirine Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of highly reactive intermediates like 2H-azirines is paramount for designing novel synthetic pathways and developing new chemical entities. Isotopic labeling stands out as a powerful tool for elucidating these complex transformations. This guide provides a comparative overview of isotopic labeling studies in 2H-azirine chemistry, presenting key experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these fascinating three-membered heterocycles.

The high ring strain of 2H-azirines dictates their reactivity, making them valuable precursors for a variety of nitrogen-containing compounds. Their reactions often proceed through fleeting intermediates such as vinyl nitrenes and nitrile ylides. Tracing the fate of individual atoms through these rapid rearrangements is a significant challenge that isotopic labeling is uniquely equipped to address. By replacing specific atoms with their heavier isotopes (e.g., ¹⁵N, ¹³C, ²H), researchers can follow their path, distinguish between proposed mechanisms, and quantify the kinetics of these transformations.

Comparative Analysis of Isotopic Labeling Studies

This section compares different isotopic labeling strategies employed to investigate the reaction mechanisms of 2H-azirines. The data presented here is collated from various studies and summarized for ease of comparison.

Thermal Rearrangement of 2H-Azirines to Indoles

The thermal conversion of 2-aryl-2H-azirines to indoles is a synthetically useful transformation. A key mechanistic question is the nature of the intermediate. Isotopic labeling, particularly through the use of stereoisomers, has provided strong evidence for the intermediacy of a vinyl nitrene.

Study Focus Isotopic Labeling Method Key Finding Quantitative Data (Rate Constant Ratio)
Vinyl Nitrene IntermediateRacemization of optically active 3-methyl-2-phenyl-2H-azirineThermal racemization is significantly faster than rearrangement to 2-methylindole, supporting a vinyl nitrene intermediate that can re-cyclize or rearrange.kracemization / krearrangement = 2039
Nucleophile-Induced Rearrangement of this compound-2-carbonyl Azides

A recent study on the rearrangement of this compound-2-carbonyl azides to 2-(1H-tetrazol-1-yl)acetic acid derivatives utilized ¹⁵N labeling to probe the reaction mechanism. This allowed for the unambiguous determination of the nitrogen atom's fate during the rearrangement.

Study Focus Isotopic Labeling Method Key Finding Isotopic Enrichment
Mechanism of Tetrazole FormationSynthesis and reaction of ¹⁵N-labeled this compound-2-carbonyl azideThe labeled nitrogen from the azirine ring is incorporated into the tetrazole ring, providing direct evidence for the proposed rearrangement pathway.Specific enrichment values are detailed in the original study and confirm the proposed atom transfer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are representative protocols for key experiments in this compound isotopic labeling studies.

Synthesis of 2H-Azirines via Thermal Cyclization of Vinyl Azides

This method is a common route to 2H-azirines and can be adapted for the synthesis of isotopically labeled analogs by starting with a labeled vinyl azide.

Materials:

  • Substituted vinyl azide (1.0 eq)

  • Anhydrous toluene

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

Procedure:

  • Dissolve the vinyl azide in anhydrous toluene (0.1 M solution) in the round-bottom flask.

  • Deoxygenate the solution by bubbling with nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Photochemical Generation of Nitrile Ylides from 2H-Azirines

The photochemical ring-opening of 2H-azirines to nitrile ylides is a cornerstone of their chemistry, enabling various cycloaddition reactions.

Materials:

  • This compound (1.0 eq)

  • Dipolarophile (e.g., electron-deficient alkene, 2-5 eq)

  • Anhydrous solvent (e.g., benzene, acetonitrile)

  • Quartz photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

Procedure:

  • Dissolve the this compound and the dipolarophile in the anhydrous solvent in the quartz photoreactor.

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Irradiate the stirred solution with the UV lamp at room temperature. The choice of filter may be necessary to select the appropriate wavelength and avoid side reactions.

  • Monitor the reaction by TLC or ¹H NMR until the this compound is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography.

Visualizing Reaction Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex mechanistic pathways in this compound chemistry.

Thermal_Rearrangement This compound This compound Vinyl Nitrene (Intermediate) Vinyl Nitrene (Intermediate) This compound->Vinyl Nitrene (Intermediate) Δ Indole Indole Vinyl Nitrene (Intermediate)->Indole Cyclization This compound (Racemized) This compound (Racemized) Vinyl Nitrene (Intermediate)->this compound (Racemized) Re-cyclization

Caption: Thermal rearrangement of a this compound to an indole proceeds through a vinyl nitrene intermediate.

Photochemical_Ring_Opening This compound This compound Nitrile Ylide (Intermediate) Nitrile Ylide (Intermediate) This compound->Nitrile Ylide (Intermediate) Cycloadduct Cycloadduct Nitrile Ylide (Intermediate)->Cycloadduct + Dipolarophile

Caption: Photolysis of a this compound generates a nitrile ylide intermediate for cycloaddition reactions.

Isotopic_Labeling_Workflow cluster_synthesis Synthesis of Labeled Precursor cluster_reaction Reaction and Analysis Labeled_Starting_Material Isotopically Labeled Starting Material (e.g., ¹⁵NH₄Cl) Labeled_Vinyl_Azide Labeled Vinyl Azide Labeled_Starting_Material->Labeled_Vinyl_Azide Labeled_2H_Azirine Labeled this compound Labeled_Vinyl_Azide->Labeled_2H_Azirine Reaction Reaction of Labeled This compound Labeled_2H_Azirine->Reaction Product_Isolation Product Isolation Reaction->Product_Isolation Spectroscopic_Analysis Spectroscopic Analysis (e.g., MS, NMR) Product_Isolation->Spectroscopic_Analysis Mechanism_Elucidation Mechanism_Elucidation Spectroscopic_Analysis->Mechanism_Elucidation Data Interpretation

Caption: A general experimental workflow for isotopic labeling studies in this compound chemistry.

Safety Operating Guide

Personal protective equipment for handling 2H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 2H-Azirine, a highly reactive and versatile intermediate in organic synthesis. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

Due to the reactive nature of this compound, a comprehensive PPE plan is mandatory to prevent exposure. The following table summarizes the required PPE for various stages of handling.

Operation StageEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Handling Chemical splash goggles and a face shieldHeavy-duty chemical resistant gloves (e.g., Butyl rubber)Flame-resistant lab coatFull-face respirator with organic vapor cartridges
Small-Scale Reactions Chemical splash gogglesChemical resistant gloves (e.g., Nitrile, double-gloved)Flame-resistant lab coatChemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apron over a flame-resistant lab coatFull-face respirator with organic vapor cartridges or SCBA
Waste Disposal Chemical splash goggles and a face shieldHeavy-duty chemical resistant gloves (e.g., Butyl rubber)Flame-resistant lab coatFull-face respirator with organic vapor cartridges

Operational Plan: Handling and Experimental Workflow

Working with this compound requires careful planning and execution. The following is a generalized workflow for a typical synthetic procedure involving this compound. All work with highly reactive chemicals should be approved by a laboratory supervisor before initiation.[3]

Experimental Protocol: General Synthesis Using this compound

  • Preparation:

    • Ensure the reaction area is clean and free of incompatible materials.

    • Assemble and dry all glassware thoroughly.

    • Conduct the entire experiment under an inert atmosphere (e.g., nitrogen or argon).

    • Use a chemical fume hood with the sash positioned as low as practical.[1]

  • Reagent Handling:

    • Measure and transfer this compound using appropriate techniques to minimize exposure (e.g., syringe transfer under inert atmosphere).

    • Keep the quantity of this compound used to the minimum required for the experiment.[3]

  • Reaction:

    • Maintain strict temperature control throughout the reaction.

    • Use a blast shield to protect personnel from potential explosions or vigorous reactions.[3][4]

    • Continuously monitor the reaction for any signs of instability.

  • Quenching:

    • Upon reaction completion, cautiously quench the reaction mixture. This typically involves the slow, dropwise addition of a quenching agent (e.g., water, methanol, or isopropanol) at a low temperature (e.g., in an ice bath).[5][6][7]

    • The quenching process should be performed under an inert atmosphere.[6]

  • Work-up and Purification:

    • Proceed with the standard work-up procedure only after the reaction has been fully quenched and is safe to handle in air.

    • Purify the product using appropriate techniques, such as column chromatography.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Step-by-Step Disposal Procedure:

  • Quenching Excess Reagent:

    • Any unreacted this compound must be quenched before disposal.

    • In a suitable reaction vessel, under an inert atmosphere and cooled in an ice bath, slowly add a solution of the this compound to a stirred, less reactive alcohol such as isopropanol.[6]

    • Once the initial reaction subsides, slowly add methanol, followed by water to ensure complete neutralization.[6]

  • Waste Collection:

    • Collect the quenched solution in a dedicated, properly labeled hazardous waste container.[8] The label should include the full chemical name and note that it is a quenched reactive substance.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.[8]

  • Decontamination of Equipment:

    • Thoroughly decontaminate all glassware and equipment that came into contact with this compound.

    • Triple-rinse the equipment with a suitable solvent (e.g., acetone or ethanol), followed by a final rinse with water.[8]

    • Collect the initial rinsate as hazardous waste.[8]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.[8]

Visualization of Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal prep_area Prepare Reaction Area assemble_glassware Assemble & Dry Glassware prep_area->assemble_glassware inert_atmosphere Establish Inert Atmosphere assemble_glassware->inert_atmosphere fume_hood Work in Fume Hood inert_atmosphere->fume_hood measure_transfer Measure & Transfer this compound fume_hood->measure_transfer Proceed to Handling reaction Conduct Reaction measure_transfer->reaction monitor Monitor Reaction reaction->monitor quench Quench Reaction monitor->quench quench_excess Quench Excess Reagent quench->quench_excess Proceed to Disposal collect_waste Collect Waste quench_excess->collect_waste decontaminate Decontaminate Equipment collect_waste->decontaminate final_disposal Final Disposal via EHS decontaminate->final_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Azirine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.